ORY-1001(trans)
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
4-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.2ClH/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11;;/h1-5,12-15,17H,6-10,16H2;2*1H/t12?,13?,14-,15+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCINOBZMLCREGM-RNNUGBGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC2CC2C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1N)N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431303-72-8 | |
| Record name | Iadademstat dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1431303728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IADADEMSTAT DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G02YXY861Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Epigenetic Eraser: A Technical Guide to ORY-1001 (Iadademstat) and its Potent Inhibition of Histone Demethylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of ORY-1001 (iadademstat), a first-in-class, potent, and selective covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). We delve into the core mechanism of ORY-1001's effect on histone demethylation, supported by a compilation of preclinical and clinical data. This document details the biochemical and cellular activity of ORY-1001, its pharmacokinetic and pharmacodynamic profile, and provides comprehensive experimental protocols for key assays relevant to its study. Visualizations of the underlying signaling pathways and experimental workflows are included to facilitate a deeper understanding of this promising epigenetic modulator.
Introduction: The Role of LSD1 in Epigenetic Regulation and Disease
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone and non-histone proteins.[1] LSD1 specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription, and mono- and di-methylated lysine 9 of histone H3 (H3K9me1/2), a mark associated with gene repression.[1][2] The specific activity of LSD1 is context-dependent and influenced by its association with various protein complexes. For instance, in complex with the CoREST repressor complex, LSD1 primarily demethylates H3K4me2, leading to transcriptional repression.[3]
Overexpression of LSD1 has been correlated with poor prognosis in a variety of cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and breast cancer.[2][4] In these malignancies, LSD1 is implicated in maintaining a stem-like state, blocking cellular differentiation, and promoting proliferation.[5][6] Consequently, the inhibition of LSD1 has emerged as a promising therapeutic strategy for the treatment of various cancers.
ORY-1001 (iadademstat) is a small molecule inhibitor that potently and selectively targets LSD1.[7][8] Its mechanism of action and compelling preclinical and clinical activity make it a subject of significant interest in the field of oncology and epigenetic drug development.
ORY-1001: Mechanism of Action and Biochemical Profile
ORY-1001 is a tranylcypromine derivative that acts as a covalent, irreversible inhibitor of LSD1.[5] It forms a covalent adduct with the FAD cofactor in the enzyme's active site, leading to its inactivation.[9] This inhibition of LSD1's enzymatic activity results in the accumulation of its substrates, most notably H3K4me2, at target gene loci.[8]
Potency and Selectivity
ORY-1001 is a highly potent inhibitor of LSD1 with a reported IC50 value of less than 20 nM, and more specifically 18 nM.[7] It demonstrates high selectivity for LSD1 over other FAD-dependent amine oxidases such as LSD2, monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B).[7]
| Target | IC50 (µM) |
| LSD1 (KDM1A) | 0.018 |
| LSD2 (KDM1B) | >100 |
| MAO-A | >100 |
| MAO-B | >100 |
| Spermine Oxidase | 7.4 |
| Table 1: In vitro inhibitory activity of ORY-1001 against LSD1 and other FAD-dependent amine oxidases.[7] |
Signaling Pathway of LSD1 Inhibition by ORY-1001
The inhibition of LSD1 by ORY-1001 disrupts the demethylation of H3K4me2, a key epigenetic mark. This leads to the accumulation of H3K4me2 at the promoter and enhancer regions of target genes, which in turn alters gene expression and induces cellular differentiation.
Preclinical and Clinical Activity of ORY-1001
ORY-1001 has demonstrated significant anti-leukemic activity in both in vitro and in vivo models, which has translated to promising results in clinical trials.
In Vitro Cellular Activity
In AML cell lines, such as THP-1 (MLL-AF9) and MV(4;11) (MLL-AF4), ORY-1001 induces a time- and dose-dependent accumulation of H3K4me2 at LSD1 target genes.[8] This is accompanied by the induction of differentiation markers, inhibition of proliferation, and apoptosis.[8]
| Cell Line | Cancer Type | Effect of ORY-1001 |
| THP-1 | AML | H3K4me2 accumulation, induction of differentiation markers, apoptosis. |
| MV(4;11) | AML | Inhibition of proliferation and colony formation. |
| Table 2: In vitro effects of ORY-1001 on AML cell lines.[8] |
In Vivo Preclinical Models
In rodent xenograft models of AML, oral administration of ORY-1001 at doses as low as 0.020 mg/kg resulted in significant reductions in tumor growth.[8] Furthermore, in a patient-derived xenograft (PDX) model of T-cell acute lymphoblastic leukemia (T-ALL), ORY-1001 extended survival.[8]
Clinical Pharmacokinetics
A Phase I study in patients with relapsed or refractory acute leukemia established a recommended dose of 140 µg/m²/day.[6] The pharmacokinetic profile of ORY-1001 at this dose is summarized below.
| Parameter | Value (Day 1) | Value (Day 5) |
| Cmax (mean ± SD) | 13.1 ± 7.2 pg/mL | 42.2 ± 27 pg/mL |
| AUC(0-24h) (mean ± SD) | 181.7 ± 61.3 pg.hr/mL | 723.3 ± 341.5 pg.hr/mL |
| Volume of Distribution (Vd) | ~200 times total body water | - |
| Half-life (t1/2) | 40-100 hours | - |
| Table 3: Pharmacokinetic parameters of ORY-1001 in patients with acute leukemia.[1][6] |
Clinical Pharmacodynamics and Efficacy
In the Phase I study, treatment with ORY-1001 led to a potent, time- and exposure-dependent induction of differentiation biomarkers.[10] Importantly, evidence of morphologic blast differentiation in the blood and/or bone marrow was observed in 64% of evaluable patients.[6] Reductions in blood and bone marrow blast percentages were also noted, particularly in patients with MLL translocations.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of ORY-1001.
LSD1 Histone Demethylase Activity Assay (Fluorometric)
This assay measures the ability of ORY-1001 to inhibit the enzymatic activity of LSD1.
Materials:
-
Recombinant human LSD1 enzyme
-
Di-methylated histone H3K4 peptide substrate
-
ORY-1001 (or other test compounds)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)
-
Detection reagent (e.g., a kit that measures H₂O₂ production, such as Amplex Red)
-
384-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of ORY-1001 in assay buffer.
-
In a 384-well plate, add 5 µL of the diluted ORY-1001 solution to each well.
-
Add 5 µL of recombinant LSD1 enzyme (e.g., 10 nM final concentration) to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the demethylase reaction by adding 10 µL of the H3K4me2 peptide substrate (e.g., 20 µM final concentration).
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each ORY-1001 concentration and determine the IC50 value using non-linear regression analysis.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is designed to identify the genome-wide changes in H3K4me2 occupancy following treatment with ORY-1001.
Materials:
-
Cancer cell line of interest (e.g., THP-1)
-
ORY-1001
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Anti-H3K4me2 antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
Reagents for next-generation sequencing library preparation
Procedure:
-
Culture cells to ~80% confluency and treat with either vehicle or ORY-1001 for the desired time (e.g., 24-48 hours).
-
Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and lyse the cells to isolate nuclei.
-
Resuspend the nuclear pellet in nuclear lysis buffer and shear the chromatin to an average size of 200-500 bp using a sonicator.
-
Clarify the chromatin by centrifugation.
-
Immunoprecipitate the chromatin overnight at 4°C with an anti-H3K4me2 antibody. Use a non-specific IgG as a negative control.
-
Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Prepare sequencing libraries from the immunoprecipitated DNA and an input control.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify regions with differential H3K4me2 enrichment between the ORY-1001-treated and vehicle-treated samples.
Western Blotting for Histone Modifications
This protocol allows for the semi-quantitative analysis of global changes in histone methylation levels.
Materials:
-
Cells treated with ORY-1001
-
Histone extraction buffer (e.g., containing 0.2 N HCl)
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 15%)
-
PVDF membrane (0.2 µm)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-H3K4me2, anti-total H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Harvest cells and perform histone extraction using an acid extraction method.
-
Quantify the protein concentration of the histone extracts.
-
Separate 5-10 µg of histone extract on a 15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K4me2, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL detection reagent and capture the chemiluminescent signal.
-
Re-probe the membrane with an antibody against total histone H3 as a loading control.
-
Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal.
Downstream Consequences of ORY-1001 Treatment
The inhibition of LSD1 by ORY-1001 sets off a cascade of molecular events that ultimately lead to therapeutic effects in cancer cells.
Conclusion
ORY-1001 (iadademstat) is a potent and selective inhibitor of LSD1 that has demonstrated a clear mechanism of action involving the modulation of histone H3K4 demethylation. Its ability to induce differentiation and inhibit the growth of cancer cells, supported by a favorable pharmacokinetic and pharmacodynamic profile, underscores its potential as a valuable therapeutic agent in oncology. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug developers working to further elucidate the role of LSD1 in disease and advance the clinical development of epigenetic modulators like ORY-1001. Further investigation into the specific gene targets and combination strategies will continue to refine our understanding and application of this promising class of drugs.
References
- 1. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oryzon.com [oryzon.com]
- 5. oryzon.com [oryzon.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
Iadademstat: A Technical Deep Dive into its Impact on Hematopoietic Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iadademstat (ORY-1001) is a potent and selective small molecule inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A). This enzyme plays a critical role in hematopoietic stem cell function and is frequently dysregulated in hematologic malignancies, particularly Acute Myeloid Leukemia (AML). By targeting LSD1, iadademstat promotes the differentiation of leukemic blasts and reduces the leukemic stem cell burden, offering a promising therapeutic strategy for AML and other cancers. This document provides a comprehensive overview of iadademstat's mechanism of action, its effects on hematopoietic stem cells, and a summary of key preclinical and clinical findings.
Introduction to Iadademstat and its Target: LSD1
Iadademstat is an orally bioavailable, covalent inhibitor of LSD1.[1][2][3] LSD1 is a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional repression. It is also involved in the demethylation of other non-histone substrates.
LSD1 is highly expressed in hematopoietic stem cells and myeloblasts and is essential for their proliferation and for terminal differentiation during normal hematopoiesis.[1][4] In certain subtypes of AML, particularly those with MLL translocations, LSD1 is a key factor in maintaining the differentiation block that is characteristic of the disease.[4][5] It is also required for maintaining leukemic stem cell potential.[1][4]
Mechanism of Action
Iadademstat exhibits a dual mechanism of action against LSD1:
-
Inhibition of Demethylase Activity: Iadademstat covalently binds to the FAD cofactor in the catalytic center of LSD1, directly inhibiting its enzymatic activity.[2] This leads to an increase in H3K4 methylation at the promoters of differentiation-associated genes, promoting their expression.
-
Disruption of Scaffolding Function: LSD1 acts as a scaffold for the formation of transcriptional repressor complexes.[6] In myeloid cells, it interacts with transcription factors like GFI1 and GFI1B through their SNAG domains, recruiting the CoREST repressor complex to chromatin.[1][2][6] Iadademstat's binding to LSD1 causes a steric hindrance that disrupts the interaction between LSD1 and GFI-1, leading to the dissociation of the repressor complex and the activation of genes responsible for myeloid differentiation.[2]
The inhibition of LSD1 by iadademstat ultimately leads to a shift in gene expression from a proliferative signature to a differentiation signature in AML cells.[6]
Caption: Iadademstat's Mechanism of Action.
Impact on Hematopoietic and Leukemic Stem Cells
Preclinical studies have demonstrated that iadademstat effectively targets leukemic stem cells (LSCs). By inhibiting LSD1, iadademstat compromises the self-renewal capacity of LSCs and induces their differentiation.[1][2] This is a critical therapeutic effect, as the persistence of LSCs is a major cause of relapse in AML.[6]
In breast cancer models, iadademstat has been shown to target SOX2-driven cancer stem cells.[7] SOX2 is a key transcription factor involved in maintaining pluripotency and stemness.[8] The inhibition of LSD1 by iadademstat prevents the activation of a stemness-specific SOX2 enhancer, leading to a reduction in the cancer stem cell population.[7] While this has been demonstrated in breast cancer, the role of SOX2 in hematopoietic stem cell regulation suggests a potential parallel mechanism in hematologic malignancies.
Quantitative Data from Clinical Trials
Iadademstat has been evaluated in several clinical trials, primarily in patients with AML. The following tables summarize key efficacy data from these studies.
Table 1: Iadademstat Monotherapy in Relapsed/Refractory AML (Phase I)
| Parameter | Value | Reference |
| Patient Population | Relapsed/Refractory AML | [1][5] |
| Number of Patients | 41 (27 dose-escalation, 14 extension) | [5] |
| Dosing | 5-220 µg/m²/d (dose-escalation) | [1][9] |
| Recommended Dose | 140 µg/m²/d | [1][9] |
| Complete Remission with Incomplete Count Recovery (CRi) | 1 patient | [1][5] |
| Hematologic Improvements | Observed in several patients | [5] |
| Key Observation | Induction of blast differentiation, especially in patients with MLL translocations. | [1][5] |
Table 2: ALICE Trial - Iadademstat in Combination with Azacitidine in Unfit AML Patients (First Line)
| Parameter | Value | Reference |
| Patient Population | Previously untreated, unfit AML patients | [6] |
| Number of Evaluable Patients | 27 | [6] |
| Overall Response Rate (ORR) | 81% | [6] |
| CR/CRi Rate | 64% | [6] |
| Transfusion Independence in CR/CRi Patients | 71% | [6] |
| MRD Negativity by Flow Cytometry in Evaluable CR/CRi Patients | 82% | [6] |
| Median Duration of Response (DoR) for CR/CRi | Not reached (95% CI 10.1 mo, NE) | [6] |
| Median Overall Survival (OS) for CR/CRi Patients | ~14.3 months | [6] |
Table 3: ALICE-2 Trial - Iadademstat in Combination with Azacitidine and Venetoclax in Newly Diagnosed AML
| Parameter | Value | Reference |
| Patient Population | Newly diagnosed AML | [10][11] |
| Number of Patients | 10 | [10] |
| Overall Response Rate (ORR) | 100% | [10][11][12] |
| Composite Complete Remission (CCR) Rate | 90% | [10][11][12] |
| Strict Complete Remission (CR) Rate | 80% | [10][11][12] |
| Transition to Allogeneic HSCT | 70% | [10][11][13] |
| 6-month Overall Survival (OS) | 66% | [10][11][13] |
Table 4: FRIDA Trial - Iadademstat in Combination with Gilteritinib in FLT3-mutant Relapsed/Refractory AML
| Parameter | Value | Reference |
| Patient Population | FLT3-mutant relapsed/refractory AML | [10] |
| Number of Evaluable Patients (at expansion dose) | 15 | [10] |
| Composite Complete Remission (CCR) Rate | 67% (10/15 patients) | [10] |
| CR + CRh Rate | 47% (7/15 patients) | [10] |
Experimental Protocols
Detailed experimental protocols for the key experiments cited are crucial for reproducibility and further research. While specific, exhaustive protocols are often proprietary or detailed within supplementary materials of publications, the general methodologies are outlined below.
5.1. In Vitro AML Cell Differentiation Assays
-
Objective: To assess the ability of iadademstat to induce differentiation of AML cell lines.
-
Methodology:
-
AML cell lines (e.g., those with MLL rearrangements) are cultured in appropriate media.
-
Cells are treated with a range of concentrations of iadademstat or vehicle control for a specified period (e.g., 4-7 days).
-
Differentiation is assessed by:
-
Morphological analysis: Giemsa staining of cytospins to observe changes in cell morphology indicative of maturation (e.g., decreased nuclear-to-cytoplasmic ratio, chromatin condensation).
-
Flow cytometry: Staining for myeloid differentiation markers such as CD11b, CD14, and CD86.
-
Gene expression analysis: Quantitative PCR (qPCR) or RNA sequencing to measure the expression of differentiation-associated genes.
-
-
5.2. Leukemic Stem Cell Assays
-
Objective: To evaluate the effect of iadademstat on the self-renewal and propagation of LSCs.
-
Methodology:
-
Colony-Forming Unit (CFU) Assay:
-
Primary AML patient samples or AML cell lines are treated with iadademstat or vehicle control.
-
Cells are plated in methylcellulose-based media that supports the growth of hematopoietic colonies.
-
After 10-14 days, the number and type of colonies are enumerated. A reduction in colony formation indicates an impairment of self-renewal capacity.
-
-
In Vivo Xenotransplantation Models:
-
Immunodeficient mice (e.g., NSG mice) are sublethally irradiated.
-
Human AML cells (from cell lines or primary patient samples) are transplanted into the mice via tail vein injection.
-
Once engraftment is established (confirmed by measuring human CD45+ cells in peripheral blood), mice are treated with iadademstat or vehicle control.
-
The leukemic burden is monitored over time by flow cytometry of peripheral blood and bone marrow.
-
Survival of the mice is also a key endpoint.
-
-
Caption: Preclinical Experimental Workflow for Iadademstat.
Signaling Pathways
The primary signaling pathway affected by iadademstat is the epigenetic regulation of gene expression mediated by the LSD1/CoREST complex.
Caption: LSD1 Signaling Pathway and Iadademstat Inhibition.
Conclusion
Iadademstat represents a promising epigenetic therapy that targets the fundamental mechanisms of hematopoietic stem cell dysregulation in AML. Its ability to induce differentiation and target the leukemic stem cell population addresses a critical unmet need in the treatment of this disease. The encouraging results from clinical trials, particularly in combination with other agents, suggest that iadademstat has the potential to become a valuable component of AML treatment regimens. Further research into the broader applications of iadademstat in other hematologic malignancies and solid tumors is warranted.
References
- 1. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oryzon.com [oryzon.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ascopubs.org [ascopubs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ashpublications.org [ashpublications.org]
- 7. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oryzon Genomics, S.A. Presents Data for Iadademstat Combinations in AML at the American Society of Hematology 67th Annual Meeting | MarketScreener [marketscreener.com]
- 11. ORYZON Presents Data for Iadademstat Combinations in AML at [globenewswire.com]
- 12. ORYZON Presents Data for Iadademstat Combinations in AML at the American Society of Hematology (ASH) 67th Annual Meeting | Markets Insider [markets.businessinsider.com]
- 13. ORYZON Presents Data for Iadademstat Combinations in AML at the American Society of Hematology (ASH) 67th Annual Meeting - BioSpace [biospace.com]
A Technical Guide to the Preclinical Evaluation of Iadademstat (ORY-1001) in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iadademstat (ORY-1001) is a potent, selective, and orally bioavailable small molecule inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 plays a critical role in oncogenesis by regulating gene expression through the demethylation of histone and non-histone proteins, often leading to a differentiation block and enhanced cancer stem cell (CSC) properties.[2][3][4] High LSD1 expression is correlated with more aggressive cancers and poor patient prognosis.[1] Preclinical research has identified iadademstat as a promising therapeutic agent across a range of solid tumors, including small cell lung cancer (SCLC), neuroendocrine tumors, breast cancer, and glioblastoma.[1][5] Its mechanism of action involves restoring silenced tumor suppressor gene expression and promoting differentiation.[1][4] Furthermore, iadademstat has demonstrated immunomodulatory effects and synergistic activity with standard-of-care chemotherapies and other targeted agents, positioning it as a versatile candidate for combination therapies.[1][6][7] This document provides a comprehensive overview of the key preclinical findings, experimental methodologies, and signaling pathways associated with iadademstat's activity in solid tumors.
Mechanism of Action
Iadademstat functions as a covalent inhibitor of LSD1, binding to its flavin adenine dinucleotide (FAD) cofactor.[1] This inhibition has two primary consequences:
-
Blocks Demethylase Activity : It prevents LSD1 from removing mono- and di-methyl groups from histone H3 at lysines 4 and 9 (H3K4me1/2, H3K9me1/2), key epigenetic marks that regulate gene transcription.[2]
-
Disrupts Scaffolding Function : The binding of iadademstat sterically hinders the interaction of LSD1 with transcription factors, such as INSM1 in SCLC, disrupting the oncogenic programs they sustain.[1]
By inhibiting LSD1, iadademstat effectively remodels the epigenetic landscape of cancer cells, leading to the reactivation of differentiation pathways and suppression of oncogenes.[1][4]
Signaling Pathways
Caption: Iadademstat inhibits LSD1, preventing histone demethylation and reactivating tumor suppressor genes.
Caption: In SCLC, iadademstat blocks the LSD1-INSM1 interaction, restoring NOTCH1/HES1 expression.[1]
Caption: Iadademstat induces apoptosis in TNBC cells by suppressing Androgen Receptor (AR) expression.[8]
Preclinical In Vitro Studies
Iadademstat has demonstrated potent anti-cancer effects across a variety of solid tumor cell lines.
Data Summary
| Tumor Type | Cell Lines | Key Findings | Concentration/Dose | Reference |
| Triple-Negative Breast Cancer | MDA-MB-231, BT549 | Inhibited cell proliferation, enhanced apoptosis. | Not specified | [8] |
| Breast Cancer (SOX2-driven) | Not specified | Blocked cancer stem cell-driven mammosphere formation. | Not specified | [3] |
| Lung Cancer | H1299, A549 | Inhibited proliferation, induced G1 cell cycle arrest and apoptosis, decreased glycolysis via HK2 reduction. | 80-160 µM | [5] |
Key Experimental Protocols
Caption: Standard workflow for evaluating iadademstat's efficacy and mechanism in cancer cell lines.
-
Cell Proliferation (CCK-8 Assay) : As described for TNBC cells, this assay measures cell viability.[8]
-
Cell Seeding : Cells (e.g., MDA-MB-231, BT549) are seeded into 96-well plates.
-
Treatment : Cells are treated with varying concentrations of iadademstat.
-
Incubation : Plates are incubated for a defined period (e.g., 24, 48, 72 hours).
-
Reagent Addition : CCK-8 solution is added to each well.
-
Measurement : Absorbance is measured at 450 nm using a microplate reader to determine the number of viable cells.
-
-
Apoptosis (TUNEL Assay) : Used to detect DNA fragmentation, a hallmark of apoptosis.[8]
-
Cell Culture & Treatment : Cells are cultured on coverslips and treated with iadademstat.
-
Fixation & Permeabilization : Cells are fixed with paraformaldehyde and permeabilized.
-
TUNEL Reaction : Cells are incubated with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.
-
Staining & Imaging : Nuclei are counterstained (e.g., with DAPI), and slides are imaged using fluorescence microscopy to quantify apoptotic cells.
-
-
Western Blot Analysis : Measures the expression levels of specific proteins.[8]
-
Protein Extraction : Total protein is extracted from iadademstat-treated and control cells.
-
Quantification : Protein concentration is determined (e.g., BCA assay).
-
Electrophoresis & Transfer : Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., AR, apoptosis-related proteins) and a loading control (e.g., GAPDH).
-
Detection : The membrane is incubated with a secondary antibody and visualized using an enhanced chemiluminescence (ECL) system.
-
Preclinical In Vivo Studies
Iadademstat has shown significant anti-tumor activity in various animal models of solid tumors with good oral bioavailability.[9]
Data Summary
| Tumor Type | Model | Treatment Schedule | Key Findings | Reference |
| General Solid Tumors | Rodent Xenografts | < 0.020 mg/kg, daily oral | Significantly reduced tumor growth. | [9] |
| Glioblastoma | Xenograft Mouse Model | 400 µg/kg, oral, weekly for 28 days | Inhibited tumor growth and increased survival rate. | [5] |
Key Experimental Protocols
Caption: A typical workflow for assessing the in vivo efficacy of iadademstat in mouse xenograft models.
-
Xenograft Model Protocol :
-
Cell Implantation : Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth : Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization : Mice are randomly assigned to treatment groups (vehicle control vs. iadademstat).
-
Dosing : Iadademstat is administered, typically via oral gavage, according to a specific schedule (e.g., daily).[9]
-
Monitoring : Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. Body weight and animal health are monitored as indicators of toxicity.
-
Endpoint : The study concludes when tumors in the control group reach a maximum size, or at a pre-defined time point. Survival may be tracked as a primary endpoint.
-
Analysis : At the study's end, tumors are often excised for downstream analysis, such as immunohistochemistry (IHC) or western blotting, to assess pharmacodynamic biomarkers.
-
Preclinical Combination Therapies
A significant aspect of iadademstat's preclinical evaluation is its potential for combination therapy, which has shown synergistic effects.[7]
-
With Chemotherapy : In SCLC, iadademstat is being evaluated in combination with platinum/etoposide.[1]
-
With Targeted Therapy : Preclinical studies showed synergy between iadademstat and the FLT3 inhibitor gilteritinib (Xospata).[10] A collaborative study is also evaluating its combination with paclitaxel in neuroendocrine carcinomas.[1]
-
With Immunotherapy : Inhibition of LSD1 has been shown to improve the anti-tumor response of the immune system.[6] Iadademstat can enhance the expression of Major Histocompatibility Complex class I (MHC-I) genes, potentially increasing the visibility of cancer cells to the immune system.[1] This provides a strong rationale for combining iadademstat with immune checkpoint inhibitors (ICIs) to treat immunologically "cold" tumors.[1][10]
Conclusion and Future Directions
The preclinical data for iadademstat (ORY-1001) provide a robust foundation for its clinical development in solid tumors. Its ability to reverse epigenetic silencing, induce differentiation, and target cancer stem cells addresses key drivers of tumor progression and resistance. The compound has demonstrated single-agent efficacy in vitro and in vivo across multiple cancer types, including those with high unmet needs like SCLC and TNBC.[1][8] The strong preclinical rationale for combining iadademstat with chemotherapy, targeted agents, and particularly immunotherapy, highlights its potential to become a cornerstone of novel treatment regimens.[10] Ongoing and future research will further elucidate the specific patient populations most likely to benefit and optimize combination strategies for clinical application.
References
- 1. oryzon.com [oryzon.com]
- 2. oryzon.com [oryzon.com]
- 3. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes | Aging [aging-us.com]
- 4. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ORYZON Receives Approval To Start ALICE A Phase IIa Clinical Trial In AML With Iadademstat (ORY-1001) [clinicalleader.com]
- 7. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ORY-1001, a KDM1A inhibitor, inhibits proliferation, and promotes apoptosis of triple negative breast cancer cells by inactivating androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Oryzon Genomics — Planning iadademstat’s path to market - Edison Group [edisongroup.com]
The Pharmacodynamics of Iadademstat: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iadademstat (ORY-1001) is a first-in-class, potent, and selective covalent inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1; KDM1A). This guide provides a comprehensive overview of the pharmacodynamics of iadademstat, detailing its mechanism of action, its impact on key signaling pathways, and a summary of its preclinical and clinical activity. Detailed experimental protocols for assessing the pharmacodynamic effects of iadademstat are also provided to facilitate further research and development in this area.
Introduction to Iadademstat
Iadademstat is an orally bioavailable small molecule that irreversibly inhibits LSD1, an enzyme that plays a critical role in regulating gene expression through the demethylation of histone and non-histone proteins.[1] LSD1 is overexpressed in various cancers and is associated with maintaining a stem-like state and blocking cellular differentiation.[2][3] By inhibiting LSD1, iadademstat promotes the differentiation of cancer cells, reduces cancer stem cell populations, and has shown promising anti-neoplastic activity in both hematological malignancies and solid tumors.[3][4]
Mechanism of Action
Iadademstat exerts its therapeutic effects through a dual mechanism of action, targeting both the enzymatic and scaffolding functions of LSD1.[2]
-
Enzymatic Inhibition: Iadademstat covalently binds to the flavin adenine dinucleotide (FAD) cofactor in the catalytic center of LSD1.[2] This irreversible binding blocks the demethylase activity of LSD1, leading to an increase in the methylation of its substrates, primarily histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Increased H3K4 methylation is associated with gene activation, while increased H3K9 methylation is linked to gene repression.[1]
-
Disruption of Scaffolding Function: Beyond its catalytic role, LSD1 acts as a scaffold for the formation of transcriptional repressor complexes.[3] Iadademstat's binding to LSD1 induces a conformational change that sterically hinders the interaction of LSD1 with key transcription factors, such as Growth Factor Independent 1 (GFI1) in acute myeloid leukemia (AML) and Insulinoma-Associated 1 (INSM1) in small cell lung cancer (SCLC).[2] This disruption of protein-protein interactions is crucial for iadademstat's ability to induce cellular differentiation.[2]
Signaling Pathways Modulated by Iadademstat
The anti-tumor effects of iadademstat are mediated through the modulation of critical signaling pathways that are dysregulated in cancer.
The LSD1-GFI1 Axis in Acute Myeloid Leukemia (AML)
In AML, the interaction between LSD1 and the transcription factor GFI1 is essential for maintaining a leukemic stem cell phenotype and blocking myeloid differentiation.[2][3] GFI1 recruits the LSD1/CoREST complex to the promoter regions of genes involved in myeloid differentiation, leading to their transcriptional repression. Iadademstat disrupts the LSD1-GFI1 interaction, leading to the derepression of these genes and subsequent differentiation of leukemic blasts into mature myeloid cells.[2]
Caption: The LSD1-GFI1 signaling pathway in AML and its inhibition by iadademstat.
The LSD1-INSM1 Axis in Small Cell Lung Cancer (SCLC)
In SCLC, the oncogenic program is often driven by the interaction of LSD1 with the transcription factor INSM1.[2] This interaction leads to the repression of NOTCH1 and HES1, resulting in the upregulation of pro-tumorigenic factors like ASCL1 and NEUROD1. Iadademstat disrupts the LSD1-INSM1 complex, restoring the expression of NOTCH1 and HES1 and consequently downregulating ASCL1 and NEUROD1, which can lead to tumor regression.[2]
Caption: The LSD1-INSM1 signaling pathway in SCLC and its disruption by iadademstat.
Quantitative Pharmacodynamic Data
The pharmacodynamic activity of iadademstat has been characterized in numerous preclinical and clinical studies. A summary of key quantitative data is presented below.
Table 1: In Vitro Potency of Iadademstat
| Assay Type | Cell Line / System | IC50 | Reference(s) |
| LSD1 Demethylase Activity | Purified LSD1 enzyme | 12 nmol/L | [5] |
| Anti-proliferative Activity | THP-1 (AML) | Sub-nanomolar | [3] |
| Mammosphere Formation Inhibition | MDA-MB-436 (Breast Cancer) | 3.98 µmol/L |
Table 2: Clinical Efficacy of Iadademstat in Combination Therapies
| Clinical Trial | Indication | Combination Agent | Objective Response Rate (ORR) | Complete Remission (CR/CRi) Rate | Reference(s) |
| ALICE (Phase IIa) | Newly Diagnosed AML (unfit for chemotherapy) | Azacitidine | 81% (in evaluable patients) | 64% of responders | [6][7] |
| CLEPSIDRA (Phase IIa) | Relapsed Extensive-Disease SCLC | Platinum-Etoposide | 40% (in evaluable patients) | Not Applicable (Partial Remissions reported) | [8] |
| FRIDA (Phase Ib) | Relapsed/Refractory FLT3-mutant AML | Gilteritinib | 67% (at expansion dose) | 58% (CR+CRh+CRi) | [9][10] |
| Investigator-Initiated (Phase Ib) | Newly Diagnosed AML | Venetoclax + Azacitidine | 100% | 80% (CR) | [9] |
Experimental Protocols for Pharmacodynamic Assessment
The following protocols provide a framework for assessing the pharmacodynamic effects of iadademstat.
General Experimental Workflow
Caption: A general workflow for the in vitro pharmacodynamic evaluation of iadademstat.
LSD1 Enzymatic Activity Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibition of LSD1 enzymatic activity.
-
Reagents and Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated H3K4me1 or H3K4me2 peptide substrate
-
Europium cryptate-labeled anti-H3K4me0 antibody (detection antibody)
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Iadademstat and other test compounds
-
384-well low-volume white plates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of iadademstat in assay buffer.
-
In a 384-well plate, add the LSD1 enzyme to each well (except for negative controls).
-
Add the iadademstat dilutions or vehicle control to the wells.
-
Pre-incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding the biotinylated peptide substrate.
-
Incubate for the desired reaction time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding the detection mix containing the Europium-labeled antibody and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio and determine the IC50 values.
-
Chromatin Immunoprecipitation (ChIP) for Histone Marks
This protocol outlines the steps for performing ChIP to assess changes in histone methylation at specific gene promoters following iadademstat treatment.
-
Reagents and Materials:
-
Cancer cell lines (e.g., THP-1 for AML)
-
Iadademstat
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Antibodies specific for H3K4me2, H3K9me2, and control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Primers for qPCR targeting specific gene promoters
-
SYBR Green qPCR master mix
-
Real-time PCR system
-
-
Procedure:
-
Culture cells and treat with iadademstat or vehicle for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Lyse the nuclei and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight with specific antibodies (anti-H3K4me2, anti-H3K9me2, or IgG control).
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction or a DNA purification kit.
-
Perform qPCR using primers for target gene promoters to quantify the enrichment of specific histone marks.
-
Flow Cytometry for Myeloid Differentiation Markers
This protocol is for the analysis of cell surface markers of myeloid differentiation, such as CD11b and CD86, in AML cells treated with iadademstat.
-
Reagents and Materials:
-
AML cell lines (e.g., THP-1, MOLM-13)
-
Iadademstat
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD11b (e.g., clone ICRF44)
-
Anti-human CD86 (e.g., clone 2331)
-
Isotype control antibodies
-
-
Viability dye (e.g., 7-AAD or a fixable viability stain)
-
Flow cytometer
-
-
Procedure:
-
Culture AML cells and treat with various concentrations of iadademstat or vehicle for a specified time (e.g., 72-96 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in FACS buffer.
-
Stain with a viability dye according to the manufacturer's instructions.
-
Add the fluorochrome-conjugated antibodies against CD11b, CD86, and corresponding isotype controls.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software, gating on live single cells, and quantifying the percentage of cells expressing the differentiation markers and the mean fluorescence intensity (MFI).
-
Conclusion
Iadademstat is a promising epigenetic therapeutic with a well-defined pharmacodynamic profile. Its dual mechanism of inhibiting LSD1's enzymatic activity and disrupting its scaffolding function leads to the induction of differentiation in cancer cells. The modulation of key signaling pathways, such as the LSD1-GFI1 and LSD1-INSM1 axes, underscores its potential in treating various malignancies. The quantitative data from preclinical and clinical studies demonstrate its potency and clinical activity. The provided experimental protocols offer a robust framework for further investigation into the pharmacodynamics of iadademstat and other LSD1 inhibitors, which will be crucial for their continued development and clinical application.
References
- 1. Facebook [cancer.gov]
- 2. oryzon.com [oryzon.com]
- 3. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oryzon.com [oryzon.com]
- 7. asebio.com [asebio.com]
- 8. oryzon.com [oryzon.com]
- 9. oryzon.com [oryzon.com]
- 10. biotech-spain.com [biotech-spain.com]
The Dual Role of KDM1A in Oncology: From Carcinogenic Driver to a Prime Therapeutic Target for ORY-1001
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Lysine-specific demethylase 1A (KDM1A), also known as LSD1, has emerged as a critical epigenetic regulator in the landscape of oncology. As the first identified histone demethylase, its role in tumorigenesis is multifaceted, influencing cancer cell proliferation, stemness, and metastasis.[1][2] Overexpressed in a wide array of malignancies, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), prostate, and breast cancer, KDM1A has been correlated with aggressive disease and poor patient prognosis.[3][4] This has positioned KDM1A as a compelling target for therapeutic intervention. ORY-1001 (iadademstat), a potent and selective covalent inhibitor of KDM1A, is at the forefront of this therapeutic strategy.[5][6] Preclinical and clinical data have demonstrated its ability to induce differentiation in cancer cells, inhibit tumor growth, and show promising anti-leukemic activity.[6][7] This whitepaper provides a comprehensive technical overview of the role of KDM1A in cancer, its associated signaling pathways, and its targeting by ORY-1001, offering valuable insights for researchers and professionals in drug development.
KDM1A: An Epigenetic Regulator in Cancer
KDM1A is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[8][9] This demethylase activity allows KDM1A to function as both a transcriptional co-repressor and co-activator, depending on the cellular context and its interacting protein partners.[1][9]
-
Transcriptional Repression: By demethylating H3K4me1/2, a mark associated with active enhancers and promoters, KDM1A represses gene expression.[4][9]
-
Transcriptional Activation: Conversely, by demethylating H3K9me1/2, a repressive histone mark, KDM1A can lead to gene activation.[9]
Beyond histones, KDM1A also demethylates non-histone proteins such as p53, E2F1, and DNMT1, further expanding its regulatory influence on crucial cellular processes like apoptosis, cell cycle control, and DNA methylation.[1][10]
Deregulation and overexpression of KDM1A are common themes across numerous cancers.[11] This aberrant expression disrupts the normal epigenetic landscape, leading to the silencing of tumor suppressor genes and the activation of oncogenes, thereby driving cancer initiation and progression.[12] A pan-cancer analysis has shown high KDM1A expression in 17 different cancer types, often correlating with worse survival outcomes.[11]
The Role of KDM1A in Cancer Stemness and Proliferation
A significant aspect of KDM1A's role in cancer is its involvement in maintaining cancer stem cells (CSCs).[3] CSCs are a subpopulation of tumor cells with self-renewal capabilities that are often resistant to conventional therapies.[3] KDM1A has been implicated in regulating the CSC pool in various leukemias and solid tumors.[3][10] For instance, in glioblastoma, inhibition of KDM1A has been shown to reduce the self-renewal potential of glioblastoma stem cells and induce their differentiation.[3]
Furthermore, KDM1A is a key driver of cancer cell proliferation.[1] In oral cancer, for example, KDM1A overexpression has been shown to modify E2F1 signaling activity, leading to increased cell proliferation.[1] Similarly, elevated KDM1A expression is associated with the proliferation of tongue and non-small cell lung cancer cells.[1]
KDM1A-Associated Signaling Pathways in Cancer
KDM1A exerts its oncogenic functions by modulating several critical signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of KDM1A inhibitors.
E2F1 Signaling Pathway
In oral cancer, KDM1A has been identified to play a role in regulating the E2F1 signaling pathway, which is crucial for cell cycle progression and proliferation.[1] KDM1A can modulate the stability and activity of E2F1, thereby influencing the expression of genes required for cell division.[1]
Caption: KDM1A modulates E2F1 signaling to promote cell proliferation.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental in development and is often aberrantly activated in cancer. In colorectal cancer, KDM1A can activate this pathway by downregulating the inhibitor DKK1.[12] In thyroid cancer, KDM1A promotes stemness and progression by demethylating the promoter of the Wnt antagonist APC2 and the non-histone substrate HIF-1α, leading to the activation of the Wnt/β-catenin pathway.[13]
Caption: KDM1A activates Wnt signaling by repressing its inhibitors.
NOTCH Signaling Pathway
In neuronal stem cells, KDM1A is involved in regulating the Notch signaling pathway, which is essential for maintaining stemness.[3] In small cell lung cancer (SCLC), the oncogenic program in a subset of tumors relies on the interaction between KDM1A and the transcription factor INSM1, which leads to the repression of NOTCH1 and HES1 expression.[5]
ORY-1001 (Iadademstat): A Targeted KDM1A Inhibitor
ORY-1001, also known as iadademstat, is a small oral molecule that acts as a covalent and highly selective inhibitor of KDM1A.[5][14] It represents a promising therapeutic agent for cancers where KDM1A is a key oncogenic driver.
Mechanism of Action
ORY-1001 functions through a dual mechanism:
-
Inhibition of Demethylase Activity: ORY-1001 covalently binds to the FAD cofactor in the catalytic center of KDM1A, thereby irreversibly inhibiting its histone demethylase activity.[5][15] This leads to an accumulation of H3K4me2 at KDM1A target genes, altering gene expression.[6]
-
Disruption of Protein-Protein Interactions: The binding of ORY-1001 to KDM1A also sterically hinders the interaction of KDM1A with its binding partners.[5] In leukemia, for instance, it disrupts the interaction between KDM1A and GFI-1, a transcription factor crucial for the oncogenic program.[5] This uncoupling forces the differentiation of undifferentiated leukemic blasts.[5] Similarly, in SCLC, ORY-1001 impairs the binding between KDM1A and INSM1.[5]
Caption: ORY-1001 inhibits KDM1A, leading to cell differentiation.
Preclinical and Clinical Development
Preclinical studies have demonstrated that ORY-1001 induces blast differentiation and reduces leukemic stem cell capacity in AML models.[6][7] It has also shown potent synergy with standard-of-care drugs and other epigenetic inhibitors.[6] In vivo, ORY-1001 reduced the growth of AML xenografts and extended survival in a patient-derived xenograft (PDX) model of T-cell acute leukemia.[6][7]
ORY-1001 has progressed into clinical trials for both hematological malignancies and solid tumors.[16] A first-in-human Phase I/IIa clinical trial in patients with relapsed or refractory acute leukemia demonstrated the safety and good tolerability of the drug, along with preliminary signs of anti-leukemic activity, including a complete remission with incomplete hematological recovery (CRi).[5][17] Clinical trials are also underway to evaluate ORY-1001 in combination with other agents in AML and SCLC.[16][18][19]
Table 1: Summary of ORY-1001 (Iadademstat) Clinical Trials
| Phase | Indication | Status | Key Findings/Objectives | Reference |
| Phase I/IIa | Relapsed/Refractory Acute Leukemia | Completed | Demonstrated safety, good tolerability, and preliminary signs of anti-leukemic activity. | [5][16][17] |
| Phase IIa (ALICE) | Newly diagnosed AML (in combination with azacitidine) | Recruiting | To evaluate safety, tolerability, and efficacy in elderly patients not eligible for intensive chemotherapy. | [16][18] |
| Phase IIa (CLEPSIDRA) | Relapsed Small Cell Lung Cancer (in combination with platinum-etoposide) | Completed | To evaluate safety, tolerability, and efficacy. | [16] |
| Phase I/II | First-line Small Cell Lung Cancer (in combination with immune checkpoint inhibitors) | Recruiting | To assess safety and efficacy in combination with atezolizumab or durvalumab. | [19] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study KDM1A and the effects of ORY-1001.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine the occupancy of KDM1A at specific gene promoters or regulatory regions.
Methodology:
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments (200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to KDM1A is used to immunoprecipitate the KDM1A-chromatin complexes.
-
Reverse Cross-linking: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) to determine the enrichment of specific DNA sequences, indicating KDM1A binding.
Cell Viability and Proliferation Assays
Objective: To assess the effect of KDM1A inhibition by ORY-1001 on cancer cell viability and proliferation.
Methodology (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of ORY-1001 or a vehicle control for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of ORY-1001 in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. ORY-1001 is administered orally or via another appropriate route at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
Caption: A typical drug development workflow for a KDM1A inhibitor.
Conclusion and Future Perspectives
KDM1A has unequivocally been established as a pivotal player in the epigenetic deregulation that characterizes many cancers. Its roles in promoting cell proliferation, maintaining cancer stemness, and modulating key oncogenic signaling pathways underscore its significance as a high-value therapeutic target. The development of selective KDM1A inhibitors, exemplified by ORY-1001 (iadademstat), marks a significant advancement in epigenetic therapy. The promising preclinical data and the encouraging early clinical results for ORY-1001 in hematological malignancies and solid tumors highlight the potential of this therapeutic approach.
Future research should continue to explore the full spectrum of KDM1A's functions in different cancer types and its non-histone substrates. Further investigation into the mechanisms of resistance to KDM1A inhibitors will be crucial for the development of more effective and durable therapeutic strategies. Combination therapies, such as pairing KDM1A inhibitors with immunotherapy or other targeted agents, hold particular promise for overcoming resistance and improving patient outcomes. The ongoing clinical trials will be instrumental in defining the precise role of ORY-1001 in the clinical management of various cancers, potentially offering a new therapeutic avenue for patients with high unmet medical needs.
References
- 1. Integrated genomic analyses identify KDM1A’s role in cell proliferation via modulating E2F signaling activity and associate with poor clinical outcome in oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. What are KDM1A inhibitors and how do they work? [synapse.patsnap.com]
- 5. oryzon.com [oryzon.com]
- 6. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. KDM1A | Cancer Genetics Web [cancer-genetics.org]
- 9. mdpi.com [mdpi.com]
- 10. LSD1/KDM1A, a Gate-Keeper of Cancer Stemness and a Promising Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KDM1A Identified as a Potential Oncogenic Driver and Prognostic Biomarker via Multi-Omics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A [frontiersin.org]
- 13. KDM1A promotes thyroid cancer progression and maintains stemness through the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oryzon.com [oryzon.com]
- 17. ascopubs.org [ascopubs.org]
- 18. ORYZON Receives Approval To Start ALICE A Phase IIa Clinical Trial In AML With Iadademstat (ORY-1001) [clinicalleader.com]
- 19. Oryzon wins FDA approval to begin SCLC treatment trial - Clinical Trials Arena [clinicaltrialsarena.com]
Iadademstat: A Technical Guide to its Potential in Non-Malignant Hematological Disorders
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iadademstat (ORY-1001) is an orally available, potent, and selective covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme implicated in the pathogenesis of various cancers.[1][2] While the primary focus of iadademstat's clinical development has been on malignant hematological disorders such as acute myeloid leukemia (AML), emerging preclinical and early clinical data suggest a promising therapeutic potential in non-malignant hematological conditions, specifically Sickle Cell Disease (SCD) and Essential Thrombocythemia (ET).[3][4][5] This document provides a comprehensive technical overview of the existing evidence supporting the exploration of iadademstat in these indications, detailing its mechanism of action, summarizing available data, and outlining key experimental insights.
Core Mechanism of Action: LSD1 Inhibition
Iadademstat exerts its therapeutic effect by inhibiting LSD1 (also known as KDM1A), a flavin-dependent monoamine oxidase that plays a crucial role in regulating gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[6] LSD1 is a key component of several transcriptional repressor complexes.[7]
Iadademstat's mechanism involves a dual action:
-
Catalytic Inhibition: It irreversibly binds to the FAD cofactor in the catalytic center of LSD1, preventing it from demethylating its histone substrates.[7]
-
Scaffolding Disruption: By binding to the catalytic site, iadademstat sterically hinders the interaction of LSD1 with its partner proteins, such as GFI-1, disrupting the formation and function of repressive complexes.[1]
This inhibition of LSD1 leads to the reactivation of silenced genes and the modulation of cellular differentiation pathways, which forms the basis of its therapeutic potential in both malignant and non-malignant hematological disorders.
Iadademstat in Sickle Cell Disease (SCD)
Rationale for Use
SCD is a monogenic disorder caused by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS).[5] A key therapeutic strategy in SCD is to induce the expression of fetal hemoglobin (HbF), which is silenced after birth. Increased levels of HbF can inhibit the polymerization of HbS, thereby reducing red blood cell sickling and its downstream pathological consequences.[5]
LSD1 is a critical component of the DRED (Direct Repeats Erythroid-Definitive) complex, which is responsible for the epigenetic silencing of the γ-globin gene (a component of HbF) in adult erythroid cells.[5] By inhibiting LSD1, iadademstat is hypothesized to disrupt the DRED complex, leading to the re-expression of γ-globin and subsequent production of HbF.
Preclinical Evidence
Preclinical studies have provided proof-of-concept for the use of iadademstat in SCD. While specific quantitative data from iadademstat studies are not publicly available, reports indicate a "significant increase" in HbF levels in baboons, a relevant animal model for SCD, after a single dose.[3][5]
Clinical Development
Oryzon Genomics is conducting a Phase Ib clinical trial of iadademstat in adult patients with SCD, named the RESTORE trial.[5]
Table 1: Iadademstat RESTORE Clinical Trial Overview
| Parameter | Details |
| Trial Name | RESTORE (REgulation of Sickling ThrOugh Reprogramming Epigenetics) |
| Phase | Ib |
| Patient Population | Adult patients with Sickle Cell Disease |
| Enrollment | Approximately 40 patients |
| Primary Objectives | To evaluate the safety and tolerability of iadademstat. To establish the Recommended Phase 2 Dose (RP2D). |
| Secondary Objectives | To assess the activity of iadademstat in inducing fetal hemoglobin (HbF). |
| Status | Enrolling |
NCT identifier for the RESTORE trial is not publicly available in the provided search results.
Signaling Pathway
References
- 1. sicklecellanemianews.com [sicklecellanemianews.com]
- 2. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oryzon.com [oryzon.com]
- 4. oryzon.com [oryzon.com]
- 5. oryzon.com [oryzon.com]
- 6. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 7. oryzon.com [oryzon.com]
Initial In Vitro Efficacy of Iadademstat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro studies demonstrating the efficacy of iadademstat (ORY-1001), a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). This document details the core mechanism of action, summarizes key quantitative data from foundational assays, and provides detailed experimental protocols. Furthermore, it visualizes the critical signaling pathways and experimental workflows to facilitate a deeper understanding of iadademstat's preclinical profile.
Core Mechanism of Action
Iadademstat is a small molecule that covalently binds to the flavin adenine dinucleotide (FAD) cofactor in the catalytic center of the LSD1 enzyme, leading to its irreversible inhibition.[1] LSD1 plays a crucial role in tumorigenesis through two primary functions:
-
Enzymatic Activity: LSD1 demethylates mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2), leading to transcriptional repression of tumor suppressor genes.
-
Scaffolding Function: LSD1 acts as a scaffold protein, facilitating the interaction of transcriptional repressors, such as GFI1 and INSM1, with chromatin.[1]
Iadademstat's mechanism of action is twofold: it not only blocks the demethylase activity of LSD1 but also disrupts its scaffolding function. By binding to the FAD cofactor, iadademstat sterically hinders the interaction between LSD1 and the SNAG domain of transcription factors like GFI1 in acute myeloid leukemia (AML) and INSM1 in small cell lung cancer (SCLC).[1] This disruption leads to the reactivation of silenced tumor suppressor genes and the induction of differentiation in cancer cells.
Quantitative Efficacy Data
The in vitro potency and efficacy of iadademstat have been evaluated across a range of cancer cell lines using various assays. The following tables summarize the key quantitative findings.
Table 1: LSD1 Enzymatic Inhibition
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| AlphaScreen™ Assay | IC50 | 12 nmol/L | Purified LSD1 | [2] |
Table 2: Anti-proliferative and Cytotoxic Activity
| Cancer Type | Cell Line(s) | Assay Type | Parameter | Value | Incubation Time | Reference |
| Acute Myeloid Leukemia (AML) | Various | (Not Specified) | EC50 | < 1 nM | (Not Specified) | [3] |
| Lung Cancer | H1299, A549 | MTT Assay | - | Inhibition of Proliferation | 24 h - 15 days | [4] |
Table 3: Effects on Cancer Stem Cell Properties
| Cancer Type | Assay Type | Effect | Cell Line/System | Reference |
| Breast Cancer | Mammosphere Formation Assay | Significant reduction in mammosphere formation | SOX2-dependent cell lines | [2] |
| Breast Cancer | Aldefluor™ Assay | Inhibition of cancer stem cell-like cell population | Luminal-B and HER2+ subtypes | [2] |
Signaling Pathways and Experimental Workflows
Iadademstat's Mechanism of Action in AML
In acute myeloid leukemia, iadademstat disrupts the interaction between LSD1 and the transcription factor GFI1. This leads to the derepression of genes involved in myeloid differentiation, forcing leukemic blasts to differentiate.
Caption: Iadademstat's disruption of the LSD1-GFI1 interaction in AML.
Iadademstat's Mechanism of Action in SCLC
In small cell lung cancer, iadademstat impairs the binding of LSD1 to the transcription factor INSM1. This restores the expression of NOTCH1 and HES1, leading to a downstream reduction in the oncogenes ASCL1 and NEUROD1.
Caption: Iadademstat's modulation of the LSD1-INSM1-Notch pathway in SCLC.
General Experimental Workflow for In Vitro Efficacy Testing
The following diagram outlines a typical workflow for assessing the in vitro efficacy of iadademstat.
Caption: A generalized workflow for evaluating the in vitro efficacy of iadademstat.
Experimental Protocols
LSD1 Inhibition AlphaScreen™ Assay
This assay quantitatively measures the ability of iadademstat to inhibit the demethylase activity of LSD1.
Materials:
-
Purified recombinant human LSD1 enzyme
-
Biotinylated histone H3 peptide (monomethylated at lysine 4)
-
Anti-demethylated H3K4 antibody
-
AlphaScreen™ donor and acceptor beads
-
Iadademstat at graded concentrations
-
Assay buffer
-
384-well microplate
Procedure:
-
Prepare serial dilutions of iadademstat in the appropriate assay buffer.
-
In a 384-well plate, add the purified LSD1 enzyme to each well.
-
Add the iadademstat dilutions to the respective wells.
-
Incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Add the biotinylated H3K4me1 peptide substrate to initiate the enzymatic reaction.
-
Incubate for a specified time to allow for demethylation.
-
Stop the reaction by adding the anti-demethylated H3K4 antibody.
-
Add the AlphaScreen™ donor and acceptor beads.
-
Incubate in the dark at room temperature.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the iadademstat concentration.
Cell Viability and Proliferation (MTT Assay)
This colorimetric assay assesses the effect of iadademstat on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., H1299, A549)
-
Complete cell culture medium
-
Iadademstat
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of iadademstat and a vehicle control.
-
Incubate the plates for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Aldefluor™ Assay for Cancer Stem Cell Population
This assay identifies and quantifies the population of cancer stem-like cells based on their high aldehyde dehydrogenase (ALDH) activity.
Materials:
-
Cancer cell suspension
-
Aldefluor™ Assay Kit, including:
-
Activated ALDEFLUOR™ substrate (BAAA)
-
DEAB (diethylaminobenzaldehyde), an ALDH inhibitor
-
ALDEFLUOR™ assay buffer
-
-
Iadademstat
-
Flow cytometer
Procedure:
-
Treat cancer cells with iadademstat or vehicle control for a specified period.
-
Harvest and resuspend the cells in ALDEFLUOR™ assay buffer at a concentration of 1x106 cells/mL.[5]
-
For each sample, prepare a "test" tube and a "control" tube.
-
Add the activated ALDEFLUOR™ substrate to the "test" tube.
-
Immediately transfer half of the cell suspension from the "test" tube to the "control" tube, which contains DEAB.[5]
-
Incubate both tubes for 30-60 minutes at 37°C.[5]
-
Centrifuge the cells and resuspend them in fresh, cold ALDEFLUOR™ assay buffer.
-
Analyze the cells using a flow cytometer. The ALDH-positive (ALDHbright) population is defined by the fluorescence in the "test" sample minus the background fluorescence in the DEAB "control" sample.
-
Quantify the percentage of ALDHbright cells in the iadademstat-treated and control groups.
Mammosphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells by their ability to form spherical colonies in non-adherent culture conditions.
Materials:
-
Single-cell suspension of cancer cells
-
Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Iadademstat
-
Ultra-low attachment plates
Procedure:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed the cells at a low density (e.g., 500-1,000 cells/mL) in ultra-low attachment plates with mammosphere culture medium containing various concentrations of iadademstat or a vehicle control.
-
Incubate the plates for 7-14 days without disturbing them.
-
Count the number of mammospheres (typically defined as spheres >50 µm in diameter) in each well using a microscope.
-
Calculate the mammosphere formation efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.
-
Compare the MFE between iadademstat-treated and control groups.
This technical guide provides a foundational understanding of the initial in vitro studies on iadademstat's efficacy. The presented data and protocols are intended to support further research and development of this promising anti-cancer agent. Researchers are encouraged to adapt and optimize these protocols for their specific experimental systems.
References
- 1. oryzon.com [oryzon.com]
- 2. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. stemcell.com [stemcell.com]
The Epigenetic Silencer Awakens: A Technical Guide to ORY-1001's Anti-Cancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of ORY-1001 (iadademstat), a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). We delve into the core mechanisms by which ORY-1001 modulates cancer cell differentiation and proliferation, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanism of Action: Reversing the Block on Differentiation
ORY-1001 is a small molecule that acts as a highly selective, irreversible inhibitor of the epigenetic enzyme LSD1.[1][2] LSD1 plays a critical role in tumorigenesis by demethylating histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to the repression of tumor suppressor genes and a block in cellular differentiation.[3] By inhibiting LSD1, ORY-1001 effectively removes this brake, inducing a potent differentiating effect in various cancer types, particularly in hematologic malignancies like Acute Myeloid Leukemia (AML) and solid tumors such as Small Cell Lung Cancer (SCLC).[1][2]
Quantitative Effects of ORY-1001 on Cancer Cells
The anti-proliferative and pro-differentiative effects of ORY-1001 have been quantified across numerous preclinical and clinical studies. The following tables summarize key efficacy data.
Table 1: In Vitro Efficacy of ORY-1001 in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| Leukemia cells | Leukemia | EC50 | 0.1 nM | [4] |
| H1299 | Lung Cancer | Proliferation Inhibition | 80-160 µM | [4] |
| A549 | Lung Cancer | Proliferation Inhibition | 80-160 µM | [4] |
| MLL-AF9 | AML | Differentiation (CD11b induction) | Time and dose-dependent | [5] |
| THP-1 | AML | IC50 | > 50 µM | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Proliferation Inhibition | - | [6] |
| BT549 | Triple-Negative Breast Cancer | Proliferation Inhibition | - | [6] |
Table 2: Clinical Efficacy of Iadademstat (ORY-1001) in AML
| Clinical Trial | Treatment Regimen | Patient Population | Objective Response Rate (ORR) | Complete Remission (CR/CRi) | Reference |
| ALICE (Phase IIa) | Iadademstat + Azacitidine | Newly diagnosed, elderly, unfit AML | 81% | 64% | [2][7] |
| FRIDA (Phase Ib) | Iadademstat + Gilteritinib | Relapsed/Refractory FLT3-mutant AML | 67% | 58% | [8] |
| OHSU (Phase Ib) | Iadademstat + Venetoclax + Azacitidine | Newly diagnosed AML | 100% | 88% (CR) | [8] |
Signaling Pathways Modulated by ORY-1001
ORY-1001 exerts its anti-cancer effects by intervening in key signaling pathways that are aberrantly regulated in cancer.
The LSD1-GFI1/GFI1B Complex in Acute Myeloid Leukemia (AML)
In AML, LSD1 forms a complex with the transcriptional repressors GFI1 and GFI1B.[9][10] This complex is crucial for maintaining the leukemic stem cell phenotype and blocking differentiation. ORY-1001 disrupts the interaction between LSD1 and the SNAG domain of GFI1/GFI1B, leading to the derepression of GFI1/GFI1B target genes.[11][12] This, in turn, promotes the expression of genes associated with myeloid differentiation, forcing the leukemic blasts to mature and lose their proliferative capacity.[9][13]
The LSD1-NOTCH-ASCL1 Axis in Small Cell Lung Cancer (SCLC)
In SCLC, LSD1 is known to suppress the expression of the NOTCH1 tumor suppressor gene.[14][15] This suppression leads to the activation of the transcription factor ASCL1, a master regulator of the neuroendocrine phenotype characteristic of SCLC.[1][14] ORY-1001 treatment reactivates NOTCH signaling by inhibiting LSD1 at the NOTCH1 locus.[14][16] The restored NOTCH signaling, in turn, downregulates ASCL1, leading to a suppression of the neuroendocrine program and inhibition of SCLC tumorigenesis.[1][17]
Androgen Receptor (AR) Inactivation in Triple-Negative Breast Cancer (TNBC)
In TNBC, ORY-1001 has been shown to inhibit cell proliferation and promote apoptosis by reducing the expression of the androgen receptor (AR).[6] The activation of AR by its agonist, R1881, partially reversed the anti-proliferative and pro-apoptotic effects of ORY-1001, indicating that the drug's mechanism in this cancer subtype is, at least in part, mediated through the AR signaling pathway.[6]
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate the effects of ORY-1001.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability and proliferation.
-
Materials:
-
Cancer cell lines (e.g., THP-1, H1299, A549)
-
Complete cell culture medium
-
ORY-1001 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of ORY-1001 for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
-
Western Blot Analysis for Histone Methylation
This technique is used to detect changes in the levels of specific proteins, such as histone modifications, following treatment with ORY-1001.
-
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-H3K4me2, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection reagents
-
-
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K4me2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Normalize the H3K4me2 signal to the total Histone H3 signal.
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the specific genomic loci where LSD1 is bound.
-
Materials:
-
Treated and untreated cells
-
Formaldehyde for cross-linking
-
Lysis and sonication buffers
-
Anti-LSD1 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Reagents for DNA purification and qPCR
-
-
Procedure:
-
Cross-link proteins to DNA in live cells using formaldehyde.
-
Lyse the cells and shear the chromatin into small fragments by sonication.
-
Immunoprecipitate the chromatin with an anti-LSD1 antibody.
-
Capture the antibody-chromatin complexes using protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin and reverse the cross-links.
-
Purify the DNA and analyze the enrichment of specific DNA sequences by qPCR.
-
Flow Cytometry for Cell Differentiation Markers
This method is used to quantify the expression of cell surface markers, such as CD11b, which is indicative of myeloid differentiation.
-
Materials:
-
Treated and untreated cell suspensions
-
Fluorochrome-conjugated anti-CD11b antibody
-
Flow cytometry staining buffer
-
Flow cytometer
-
-
Procedure:
-
Harvest and wash the cells.
-
Incubate the cells with the anti-CD11b antibody on ice.
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in staining buffer.
-
Acquire and analyze the samples on a flow cytometer to determine the percentage of CD11b-positive cells.
-
Conclusion
ORY-1001 (iadademstat) represents a promising therapeutic agent that targets the epigenetic machinery of cancer cells. Its ability to inhibit LSD1 leads to the reactivation of key tumor suppressor pathways and the induction of cellular differentiation, thereby inhibiting cancer cell proliferation. The quantitative data from both preclinical and clinical studies underscore its potential as a valuable component of anti-cancer therapy, particularly in AML and SCLC. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of LSD1 inhibition.
References
- 1. LSD1 inhibition makes a NOTCH in SCLC - Fred Hutch [fredhutch.org]
- 2. oryzon.com [oryzon.com]
- 3. oryzon.com [oryzon.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ORY-1001, a KDM1A inhibitor, inhibits proliferation, and promotes apoptosis of triple negative breast cancer cells by inactivating androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oryzon.com [oryzon.com]
- 8. biotech-spain.com [biotech-spain.com]
- 9. Pharmacological inhibition of LSD1 triggers myeloid differentiation by targeting GSE1 oncogenic functions in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LSD1 inhibitors disrupt the GFI1 transcription repressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. S-EPMC6530478 - Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition. - OmicsDI [omicsdi.org]
- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
ORY-1001 In Vitro Assay Protocols for AML Cell Lines: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
ORY-1001 (Iadademstat) is a potent and selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator implicated in the pathogenesis of Acute Myeloid Leukemia (AML).[1] LSD1 plays a critical role in maintaining the leukemic stem cell phenotype and blocking differentiation of myeloid blasts.[2][3] By inhibiting LSD1, ORY-1001 promotes the differentiation of AML cells and reduces their proliferative capacity, making it a promising therapeutic agent for this hematological malignancy.[4] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of ORY-1001 in AML cell lines.
Mechanism of Action of ORY-1001 in AML
ORY-1001 covalently binds to the FAD cofactor in the catalytic center of LSD1, leading to its irreversible inhibition.[5] This inhibition prevents the demethylation of histone H3 at lysine 4 (H3K4me2), a key substrate of LSD1. The accumulation of H3K4me2 at the promoter regions of myeloid differentiation-associated genes leads to their transcriptional activation, inducing the differentiation of leukemic blasts into more mature myeloid cells.[1][5] Furthermore, LSD1 inhibition by ORY-1001 can disrupt the interaction of LSD1 with transcription factors like GFI-1, which are crucial for maintaining the leukemogenic program.[6]
Diagram of the ORY-1001 Signaling Pathway in AML
References
- 1. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 4. texaschildrens.org [texaschildrens.org]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Iadademstat in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iadademstat (ORY-1001) is an orally available, potent, and selective inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 plays a crucial role in oncogenesis by regulating gene expression through demethylation of histone and non-histone proteins, leading to the silencing of tumor suppressor genes and the activation of oncogenic pathways.[1][2] By inhibiting LSD1, iadademstat can induce differentiation of cancer cells, inhibit tumor growth, and potentially enhance the efficacy of conventional chemotherapy agents.[3][4] These application notes provide a comprehensive overview of the preclinical and clinical use of iadademstat in combination with various chemotherapeutic agents for the treatment of Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC), along with detailed protocols for preclinical evaluation.
Mechanism of Action
Iadademstat exerts its anti-cancer effects through a dual mechanism:
-
Catalytic Inhibition: It irreversibly binds to the FAD cofactor of LSD1, blocking its demethylase activity. This leads to an increase in the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription, thereby upregulating tumor suppressor genes.[1][3]
-
Scaffolding Disruption: Iadademstat also disrupts the scaffolding function of LSD1, preventing its interaction with key transcription factors. In AML, it interferes with the LSD1-GFI1 complex, a key driver of the leukemic phenotype.[5] In SCLC, it has been shown to disrupt the interaction between LSD1 and INSM1, another critical transcription factor.[6]
The inhibition of LSD1 by iadademstat leads to the reactivation of silenced tumor suppressor pathways and the induction of cellular differentiation, making it a promising agent for combination therapies.
Iadademstat in Combination Therapy: Preclinical and Clinical Landscape
Iadademstat has been investigated in combination with several chemotherapy agents in both preclinical models and clinical trials, primarily targeting AML and SCLC.
Iadademstat and Hypomethylating Agents (Azacitidine) in AML
Preclinical studies have suggested a strong synergy between iadademstat and the hypomethylating agent azacitidine in AML cell lines.[7][8] This combination has been evaluated in the Phase II ALICE trial (NCT03890025) for elderly patients with newly diagnosed AML who are ineligible for intensive chemotherapy.[7]
Iadademstat with Venetoclax and Azacitidine in AML
Building on the promising results with azacitidine, iadademstat is also being evaluated in a triplet combination with the BCL-2 inhibitor venetoclax and azacitidine.[8][9] Preclinical data indicate a synergistic effect of this combination.[10] A Phase Ib clinical trial (NCT06357182) is currently underway to assess the safety and efficacy of this triplet regimen in newly diagnosed AML patients.[9][11]
Iadademstat and FLT3 Inhibitors (Gilteritinib) in AML
For patients with relapsed or refractory AML harboring a FMS-like tyrosine kinase 3 (FLT3) mutation, the combination of iadademstat with the FLT3 inhibitor gilteritinib is being investigated in the Phase Ib FRIDA trial (NCT05546580).[11][12][13]
Iadademstat with Platinum/Etoposide in SCLC
In the context of solid tumors, the CLEPSIDRA trial (NCT03113922), a Phase IIa study, evaluated iadademstat in combination with the standard-of-care chemotherapy regimen of platinum (carboplatin or cisplatin) and etoposide for second-line treatment of extensive-stage SCLC.[14][15]
Summary of Clinical Trial Data
| Trial Name | Cancer Type | Combination Agents | Key Efficacy Data | Reference |
| ALICE (Phase IIa) | Newly Diagnosed AML (Elderly, Unfit) | Iadademstat + Azacitidine | Objective Response Rate (ORR): 82% (22/27 evaluable patients); Complete Remission (CR/CRi): 52% (14/27) | [7] |
| Phase Ib Trial (NCT06357182) | Newly Diagnosed AML | Iadademstat + Azacitidine + Venetoclax | ORR: 100% (8/8 patients); CR: 88% | [11] |
| FRIDA (Phase Ib) | Relapsed/Refractory FLT3-mutated AML | Iadademstat + Gilteritinib | In the expansion dose cohort: ORR: 67% (8/12 evaluable patients); CR/CRh/CRi: 58% (7/12) | [11] |
| CLEPSIDRA (Phase IIa) | Second-line Extensive-Stage SCLC | Iadademstat + Platinum/Etoposide | A case study reported an 86% tumor reduction. | [15] |
Experimental Protocols
In Vitro Cytotoxicity and Synergy Assays
Objective: To determine the cytotoxic effects of iadademstat alone and in combination with chemotherapy and to quantify the synergy of the combination.
Materials:
-
Cancer cell lines (e.g., AML cell lines like MV4-11, MOLM-13; SCLC cell lines like H69, H82)
-
Iadademstat (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., azacitidine, venetoclax, gilteritinib, cisplatin, etoposide; stock solutions in appropriate solvents)
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[5][16]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)[16]
-
Microplate reader
Protocol (MTT Assay): [5][16][17]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. For suspension cells, plates may not require pre-coating. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment:
-
Prepare serial dilutions of iadademstat and the chemotherapeutic agent.
-
For single-agent treatments, add the drugs at various concentrations to the designated wells.
-
For combination treatments, add the drugs at a constant ratio or in a matrix format (varying concentrations of both drugs).
-
Include vehicle-only control wells.
-
-
Incubation: Incubate the plate for 72 hours (or a desired time course) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis (Synergy Quantification):
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone.
-
Use the Chou-Talalay method to calculate the Combination Index (CI).[1][3][4][18][19]
-
CI < 1: Synergistic effect
-
CI = 1: Additive effect
-
CI > 1: Antagonistic effect
-
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of iadademstat in combination with chemotherapy in a tumor xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID, NSG)[20][21][22][23][24]
-
Cancer cell lines (as described above)
-
Matrigel (optional, for subcutaneous injection)
-
Iadademstat (formulated for oral gavage)
-
Chemotherapeutic agent (formulated for appropriate route of administration, e.g., intraperitoneal injection)
-
Calipers for tumor measurement
Protocol (AML Xenograft Model): [20][21][22][23][24]
-
Cell Implantation:
-
Resuspend AML cells (e.g., 1-5 x 10^6 cells) in PBS or a mixture with Matrigel.
-
Inject the cells intravenously (tail vein) or subcutaneously into the flank of the immunodeficient mice.
-
-
Tumor Growth Monitoring:
-
For subcutaneous models, monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
For disseminated models, monitor disease progression through bioluminescence imaging (if using luciferase-expressing cells) or by monitoring for signs of illness (e.g., weight loss, hind limb paralysis).
-
-
Drug Treatment:
-
When tumors reach a palpable size (e.g., 100-200 mm^3) or when signs of disease are evident, randomize the mice into treatment groups:
-
Vehicle control
-
Iadademstat alone
-
Chemotherapy alone
-
Iadademstat + Chemotherapy
-
-
Administer drugs according to a predetermined schedule and dosage. Iadademstat is typically administered orally.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
For survival studies, monitor the mice until they reach a predetermined endpoint (e.g., tumor volume limit, significant weight loss).
-
Signaling Pathways and Experimental Workflows
References
- 1. punnettsquare.org [punnettsquare.org]
- 2. researchgate.net [researchgate.net]
- 3. mythreyaherbal.com [mythreyaherbal.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. S-EPMC6530478 - Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition. - OmicsDI [omicsdi.org]
- 7. Iadademstat in combination with azacitidine in patients with newly diagnosed acute myeloid leukaemia (ALICE): an open-label, phase 2a dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ongoing and future Iadademstat trials for all AML - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. oryzon.com [oryzon.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Preliminary results from the FRIDA study: iadademstat and gilteritinib in FLT3-mutated R/R AML | VJHemOnc [vjhemonc.com]
- 14. ORYZON Presents Positive Efficacy Results on Iadademstat in ED-SCLC Patients at ESMO-2019 | santé log [santelog.com]
- 15. oryzon.com [oryzon.com]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. How to Establish Acute Myeloid Leukemia Xenograft Models Using Immunodeficient Mice [journal.waocp.org]
- 23. Immunodeficient NBSGW mouse strain allows chemotherapy modeling in AML patient‐derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journal.waocp.org [journal.waocp.org]
Designing Preclinical Animal Model Studies with ORY-1001 (Iadademstat): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical animal model studies to evaluate the efficacy of ORY-1001 (Iadademstat), a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). The following sections detail the mechanism of action of ORY-1001, protocols for in vivo studies in acute myeloid leukemia (AML), small cell lung cancer (SCLC), and breast cancer, and methods for key experimental procedures.
Introduction to ORY-1001 (Iadademstat)
ORY-1001 is an orally bioavailable small molecule that covalently inhibits the epigenetic enzyme LSD1.[1] LSD1 plays a crucial role in oncogenesis by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to the repression of tumor suppressor genes and the activation of oncogenic pathways.[2][3] By inhibiting LSD1, ORY-1001 can induce differentiation in cancer cells, particularly in hematological malignancies like AML, and suppress tumor growth in various solid tumors.[4][5][6]
Mechanism of Action
ORY-1001's primary mechanism involves the inhibition of LSD1's demethylase activity. This leads to the accumulation of repressive histone marks at the promoters of genes involved in cell cycle progression and survival, and the activation of genes that promote differentiation. In AML, ORY-1001 disrupts the interaction between LSD1 and GFI-1, a key transcriptional repressor, leading to the differentiation of leukemic blasts.[7] In SCLC, ORY-1001 has been shown to activate the NOTCH signaling pathway, a critical tumor suppressor pathway in this context.[8][9]
Key Signaling Pathways Affected by ORY-1001
The inhibitory action of ORY-1001 on LSD1 impacts several critical signaling pathways implicated in cancer.
Experimental Protocols for In Vivo Efficacy Studies
The following protocols provide a framework for conducting preclinical efficacy studies of ORY-1001 in various cancer models.
General Experimental Workflow
A typical in vivo efficacy study follows a standardized workflow.
Acute Myeloid Leukemia (AML) Models
2.2.1. Cell Line-Derived Xenograft (CDX) Model: MV4-11
| Parameter | Protocol |
| Cell Line | MV4-11 (Human AML) |
| Animal Strain | Female SCID or NOD/SCID mice, 6-8 weeks old |
| Cell Preparation | Harvest exponentially growing MV4-11 cells. Resuspend in sterile PBS or culture medium mixed 1:1 with Matrigel. |
| Implantation | Subcutaneously inject 1 x 107 viable cells in a volume of 100-200 µL into the right flank. |
| Tumor Monitoring | Monitor tumor growth twice weekly using digital calipers once tumors are palpable. |
| Randomization | When mean tumor volume reaches 100-150 mm³, randomize mice into treatment and control groups. |
| ORY-1001 Formulation | Prepare a formulation suitable for oral gavage (e.g., in 0.5% methylcellulose). |
| Dosing Regimen | Administer ORY-1001 orally at doses such as <0.020 mg/kg, daily or as determined by tolerability studies. The vehicle control group receives the formulation without the active compound. |
| Endpoints | - Primary: Tumor growth inhibition (TGI). - Secondary: Overall survival, body weight changes, clinical observations. |
| Data Analysis | Calculate tumor volume using the formula: Volume = (Length x Width²) / 2. Analyze TGI and perform statistical analysis (e.g., t-test or ANOVA). Analyze survival data using Kaplan-Meier curves and log-rank test. |
2.2.2. Patient-Derived Xenograft (PDX) Model: T-cell Acute Lymphoblastic Leukemia (T-ALL)
| Parameter | Protocol |
| Model | T-cell ALL PDX model |
| Animal Strain | Immunodeficient mice (e.g., NSG) |
| Implantation | Intravenously inject patient-derived T-ALL cells. |
| ORY-1001 Dosing | Daily oral administration. |
| Endpoints | - Primary: Overall survival. - Secondary: Engraftment levels of human leukemia cells in peripheral blood and bone marrow. |
Quantitative Data Summary: ORY-1001 in Leukemia Models
| Model | Treatment | Endpoint | Result | Reference |
| MV4-11 Xenograft | ORY-1001 (<0.020 mg/kg, p.o.) | Tumor Growth | Significantly reduced tumor growth | [10] |
| T-cell ALL PDX | ORY-1001 | Survival | Increased survival | [11] |
Small Cell Lung Cancer (SCLC) Model
2.3.1. Cell Line-Derived Xenograft (CDX) Model: NCI-H526
| Parameter | Protocol |
| Cell Line | NCI-H526 (Human SCLC) |
| Animal Strain | Female athymic nude mice, 6-8 weeks old |
| Cell Preparation | Resuspend NCI-H526 cells in a 1:1 mixture of culture medium and Matrigel. |
| Implantation | Subcutaneously inject 5 x 106 cells in a volume of 100-200 µL into the flank. |
| Tumor Monitoring & Randomization | As described for the MV4-11 model. |
| ORY-1001 Dosing | Oral administration. Dose to be determined based on tolerability studies. |
| Endpoints | - Primary: Tumor growth inhibition. - Secondary: Overall survival, biomarker analysis (e.g., NOTCH pathway activation). |
Quantitative Data Summary: ORY-1001 in SCLC PDX Model
| Model | Treatment | Endpoint | Result | Reference |
| Chemoresistant SCLC PDX | ORY-1001 | Tumor Growth | Complete and durable tumor regression | [8][9][12][13] |
| SCLC PDX | ORY-1001 | Biomarker | NOTCH pathway activation | [8][9][12] |
Breast Cancer Model
2.4.1. Patient-Derived Xenograft (PDX) Model with Mammosphere Formation Assay
| Parameter | Protocol |
| Model | Luminal-B or HER2-positive breast cancer PDX |
| Animal Strain | Immunodeficient mice (e.g., NSG) |
| PDX Establishment | Implant patient tumor fragments subcutaneously into the mammary fat pad. |
| Ex Vivo Treatment | Excise established PDX tumors, dissociate into single cells, and culture in mammosphere-forming conditions in the presence of varying concentrations of ORY-1001. |
| Endpoints | - Primary: Inhibition of mammosphere formation. - Secondary: Reduction in the expression of cancer stem cell markers (e.g., SOX2). |
Quantitative Data Summary: ORY-1001 in Breast Cancer PDX Model
| Model | Treatment | Endpoint | Result | Reference |
| Luminal-B Breast Cancer PDX | Iadademstat (ORY-1001) | Mammosphere Formation | Significantly reduced | [3][14][15][16] |
| Luminal-B Breast Cancer PDX | Iadademstat (ORY-1001) | SOX2 Expression | Reduced | [3][14][15][16] |
Detailed Methodologies for Key Experiments
Tumor Volume Measurement
-
Frequency: Measure tumors 2-3 times per week.
-
Tool: Use a digital caliper.
-
Procedure: Measure the longest diameter (length) and the perpendicular shorter diameter (width) of the tumor.
-
Calculation: Calculate the tumor volume using the modified ellipsoid formula: Volume = (Length x Width²) / 2 .[17]
Survival Analysis
-
Monitoring: Monitor animals daily for signs of morbidity (e.g., weight loss >20%, hunched posture, lethargy).
-
Endpoint: Euthanize animals when they reach a defined endpoint (e.g., tumor volume >2000 mm³, significant morbidity).
-
Data Analysis: Plot survival data using a Kaplan-Meier curve.[18][19][20][21] Compare survival between groups using the log-rank (Mantel-Cox) test.
Mammosphere Formation Assay
-
Cell Preparation: Dissociate PDX tumor tissue into a single-cell suspension.
-
Plating: Plate cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates.
-
Culture Medium: Use a serum-free medium supplemented with growth factors (e.g., EGF, bFGF).
-
Treatment: Add ORY-1001 at various concentrations to the culture medium.
-
Incubation: Culture for 7-10 days to allow for mammosphere formation.
-
Quantification: Count the number of mammospheres (typically >50 µm in diameter) per well.
Conclusion
These application notes and protocols provide a robust framework for the preclinical evaluation of ORY-1001 in various cancer models. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, facilitating the assessment of ORY-1001's therapeutic potential and informing its clinical development. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
References
- 1. oryzon.com [oryzon.com]
- 2. labcat.com [labcat.com]
- 3. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. oryzon.com [oryzon.com]
- 8. Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. selleckchem.com [selleckchem.com]
- 11. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oryzon.com [oryzon.com]
- 13. ORYZON Announces Publication of a relevant paper for the [globenewswire.com]
- 14. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes | Aging [aging-us.com]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes | Semantic Scholar [semanticscholar.org]
- 17. youtube.com [youtube.com]
- 18. Survival-Span Method: How to Qualitatively Estimate Lifespan to Improve the Study of Aging, and not Disease, in Aging Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
Iadademstat (ORY-1001): Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iadademstat (also known as ORY-1001) is a potent, selective, and orally bioavailable small molecule inhibitor of the lysine-specific demethylase 1 (LSD1/KDM1A) enzyme.[1][2][3] LSD1 is a key epigenetic regulator involved in cell differentiation and proliferation, and its aberrant activity is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[2][4] Iadademstat exerts its anti-tumor effects not only by inhibiting the demethylase activity of LSD1 but also by disrupting its scaffolding function in transcriptional complexes. This dual mechanism leads to the reactivation of silenced tumor suppressor genes and the induction of differentiation in cancer cells.[1] These application notes provide a comprehensive overview of the preclinical administration of iadademstat, including detailed protocols for in vivo studies, quantitative data from various models, and a summary of its mechanism of action.
Mechanism of Action
Iadademstat's primary target is the epigenetic enzyme LSD1. Its mechanism of action varies in different cancer types, primarily by disrupting the interaction of LSD1 with specific transcription factors.
In Acute Myeloid Leukemia (AML):
In AML, iadademstat disrupts the interaction between LSD1 and Growth Factor Independent 1 (GFI1), a transcriptional repressor.[1] This disruption leads to the reactivation of genes involved in myeloid differentiation, causing leukemic blasts to differentiate into mature myeloid cells and reducing the leukemic stem cell capacity.[2][5]
In Small Cell Lung Cancer (SCLC):
In SCLC, iadademstat interferes with the binding of LSD1 to Insulinoma-Associated Protein 1 (INSM1). This leads to the activation of the NOTCH signaling pathway, which is a tumor-suppressive pathway in SCLC.[4][6] Activation of NOTCH signaling results in the suppression of the neuroendocrine differentiation program and inhibits tumor growth.[4]
Diagram of Iadademstat's Mechanism of Action in AML
Caption: Iadademstat disrupts the LSD1-GFI1 complex in AML, overcoming the differentiation block.
Diagram of Iadademstat's Mechanism of Action in SCLC
References
- 1. oryzon.com [oryzon.com]
- 2. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotech-spain.com [biotech-spain.com]
- 4. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 5. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating ORY-1001 Efficacy in Cell Culture
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the efficacy of ORY-1001 (Iadademstat), a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), in a cell culture setting.
Introduction
ORY-1001 is a small molecule inhibitor of the epigenetic enzyme LSD1, which plays a crucial role in oncogenesis, particularly in acute myeloid leukemia (AML).[1][2][3][4] LSD1 demethylates histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of target genes.[5] In certain cancers, such as AML, LSD1 is a key regulator of leukemic stem cell potential and sustains a block in cell differentiation.[3][6][7]
The mechanism of action of ORY-1001 is twofold. Firstly, it covalently binds to the FAD cofactor in the catalytic center of LSD1, inhibiting its demethylase activity. This leads to an accumulation of H3K4me2 at target gene promoters.[1][8] Secondly, it disrupts the scaffolding function of LSD1, preventing its interaction with transcription factors like GFI-1, which is crucial for the oncogenic program in leukemia.[1] This dual action relieves the differentiation block, inducing leukemic blasts to differentiate into mature myeloid cells, and subsequently leads to apoptosis and a reduction in leukemic stem cell capacity.[1][2][3][9]
These protocols outline key in vitro assays to characterize the cellular effects of ORY-1001, including its impact on cell viability, differentiation, apoptosis, and colony-forming potential.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of ORY-1001 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| THP-1 | Acute Myeloid Leukemia (AML) | > 50 μM | CellTiter-Glo | MedChemExpress |
| Leukemia cells | Leukemia | 0.1 nM | MTT Assay | MedChemExpress |
| MV4-11 | Acute Myeloid Leukemia (AML) | 2.7 nM | MTS Assay | ResearchGate |
| MDA-MB-436 | Breast Cancer | Not specified | Mammosphere formation | [10] |
Note: IC50 values can vary depending on the assay conditions, incubation time, and cell line passage number.
Signaling Pathways and Experimental Workflows
Caption: ORY-1001 inhibits LSD1, leading to increased H3K4me2, gene expression changes, and subsequent cell differentiation and apoptosis.
Caption: A general workflow for evaluating the in vitro efficacy of ORY-1001.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of ORY-1001 on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
AML cell lines (e.g., THP-1, MV4-11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
ORY-1001 stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL for suspension cells or an appropriate density for adherent cells to ensure they are in the exponential growth phase during treatment.[11]
-
ORY-1001 Treatment: The following day, treat the cells with serial dilutions of ORY-1001. A suggested concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest ORY-1001 dose.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[12]
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by plotting the percentage of cell viability against the log of the ORY-1001 concentration.
Cell Differentiation Assay (Flow Cytometry)
This protocol assesses the ability of ORY-1001 to induce differentiation of AML cells by measuring the expression of myeloid differentiation markers.
Materials:
-
AML cell lines (e.g., THP-1)
-
Complete culture medium
-
ORY-1001 stock solution
-
PMA (Phorbol 12-myristate 13-acetate) for positive control (optional)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against human CD11b, CD14, and CD86
-
Isotype control antibodies
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed THP-1 cells at a density of 2 x 10^5 cells/mL in 6-well plates. Treat with various concentrations of ORY-1001 (e.g., 10 nM, 100 nM, 1 µM) for 72-96 hours. Include a vehicle control. For a positive control for differentiation, THP-1 cells can be treated with PMA (e.g., 30 ng/mL).[13]
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Antibody Staining: Resuspend the cells in FACS buffer. Aliquot approximately 1 x 10^6 cells per tube. Add the recommended concentration of fluorochrome-conjugated antibodies (or isotype controls) to the respective tubes.
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the percentage of cells positive for each differentiation marker and the mean fluorescence intensity (MFI) in the ORY-1001-treated samples compared to the vehicle control.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol quantifies the induction of apoptosis by ORY-1001 by measuring the activity of caspases 3 and 7.
Materials:
-
AML cell lines
-
Complete culture medium
-
ORY-1001 stock solution
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with ORY-1001 as described in the cell viability assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[6][14][15]
-
Reagent Addition: After the desired treatment period (e.g., 48 or 72 hours), allow the plate to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[14]
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.[16]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal of the treated samples to the vehicle control to determine the fold-change in caspase-3/7 activity.
Colony Formation Assay (Methylcellulose Assay)
This assay evaluates the effect of ORY-1001 on the self-renewal capacity of leukemic progenitor cells.
Materials:
-
AML cell lines or primary patient samples
-
Methylcellulose-based medium (e.g., MethoCult™)
-
Complete culture medium
-
ORY-1001 stock solution
-
35 mm culture dishes
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the AML cells.
-
Treatment in Methylcellulose: Add the cells to the methylcellulose medium containing various concentrations of ORY-1001 or vehicle control. The final cell density will depend on the cell type and should be optimized.
-
Plating: Dispense 1.1 mL of the cell-methylcellulose mixture into each 35 mm culture dish using a syringe with a blunt-end needle.[7]
-
Incubation: Place the dishes in a larger petri dish with a small dish of sterile water to maintain humidity. Incubate at 37°C in a 5% CO2 incubator for 10-14 days.
-
Colony Counting: Count the number of colonies (defined as clusters of >40 cells) in each dish using an inverted microscope.
-
Data Analysis: Compare the number of colonies in the ORY-1001-treated dishes to the vehicle control to determine the percentage of inhibition of colony formation.
Western Blot Analysis of H3K4me2
This protocol is to confirm the on-target effect of ORY-1001 by measuring the levels of dimethylated histone H3 at lysine 4.
Materials:
-
AML cell lines
-
Complete culture medium
-
ORY-1001 stock solution
-
Histone extraction buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels (e.g., 15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-H3K4me2 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Histone Extraction: Treat cells with ORY-1001 for a specified time (e.g., 24-72 hours). Extract histones using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Protein Transfer: Separate 15-20 µg of histone extract on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[17]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal. Compare the normalized H3K4me2 levels in ORY-1001-treated samples to the vehicle control.
Troubleshooting
-
Low cell viability in control groups: Check for contamination, ensure proper cell culture conditions, and verify the viability of the initial cell stock.
-
High variability between replicates: Ensure accurate and consistent cell seeding, proper mixing of reagents, and careful pipetting.
-
No effect of ORY-1001: Verify the concentration and activity of the ORY-1001 stock solution. Ensure the cell line is sensitive to LSD1 inhibition. Increase the incubation time or concentration range.
-
Weak signal in Western blot: Optimize histone extraction, increase the amount of protein loaded, and check the quality and concentration of antibodies.
-
Non-specific bands in Western blot: Optimize antibody dilutions and blocking conditions. Ensure thorough washing steps.
References
- 1. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Twenty-four-color full spectrum flow cytometry panel for minimal residual disease detection in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. benchchem.com [benchchem.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 7. Protocol: Human Colony Forming Cell (CFC) Assay: R&D Systems [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. atcc.org [atcc.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. promega.com [promega.com]
- 15. ulab360.com [ulab360.com]
- 16. promega.com [promega.com]
- 17. benchchem.com [benchchem.com]
Assessing Target Engagement of ORY-1001 (Iadademstat) in Cellular Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ORY-1001 (Iadademstat) is a potent and selective covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator implicated in various cancers.[1][2] LSD1 removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression or activation depending on the cellular context.[3] Inhibition of LSD1 by ORY-1001 has been shown to induce differentiation in acute myeloid leukemia (AML) cells and has demonstrated anti-tumor activity in preclinical and clinical settings.[2][4][5][6]
Robust and reliable methods to assess the engagement of ORY-1001 with its target, LSD1, in a cellular context are crucial for understanding its mechanism of action and for preclinical and clinical development. These application notes provide detailed protocols for a suite of assays to quantify the direct and downstream effects of ORY-1001 on LSD1 activity in cells. The described methods include biochemical assays, analysis of cellular differentiation, chromatin immunoprecipitation followed by sequencing (ChIP-seq), and gene expression analysis.
I. Biochemical Confirmation of LSD1 Inhibition
Biochemical assays are essential for confirming the direct inhibitory effect of ORY-1001 on LSD1 enzymatic activity. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, no-wash immunoassay suitable for this purpose.
Quantitative Data: In Vitro Inhibition of LSD1
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| ORY-1001 (Iadademstat) | LSD1/KDM1A | <20 | Biochemical | |
| GSK-LSD1 | LSD1/KDM1A | 1 | Biochemical | [7] |
| Tranylcypromine (TCP) | LSD1/MAOs | 1250 | Biochemical | [7] |
| SP-2509 | LSD1/KDM1A | 2500 | Biochemical | [7] |
Protocol 1: AlphaLISA Assay for LSD1 Demethylase Activity
This protocol is adapted from commercially available kits and measures the demethylation of a biotinylated histone H3 lysine 4 monomethylated (H3K4me1) peptide substrate.[8][9]
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated H3K4me1 peptide substrate
-
ORY-1001 (Iadademstat)
-
AlphaLISA anti-unmodified H3K4 antibody Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well white OptiPlate
Procedure:
-
Compound Preparation: Prepare a serial dilution of ORY-1001 in DMSO. Further dilute in Assay Buffer to a 2X final concentration.
-
Reaction Setup:
-
Add 5 µL of 2X ORY-1001 or vehicle (DMSO in Assay Buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of 4X LSD1 enzyme (e.g., 8 nM final concentration) in Assay Buffer.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Add 2.5 µL of 4X biotinylated H3K4me1 peptide substrate (e.g., 200 nM final concentration) in Assay Buffer.
-
Enzymatic Reaction: Incubate for 60 minutes at room temperature.
-
Detection:
-
Add 5 µL of 5X AlphaLISA Acceptor beads (e.g., 50 µg/mL) to stop the reaction.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of 2.5X Streptavidin Donor beads (e.g., 20 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
II. Cellular Target Engagement and Phenotypic Response
Assessing the phenotypic consequences of LSD1 inhibition, such as the induction of myeloid differentiation, provides crucial evidence of target engagement in a cellular context.
Quantitative Data: Induction of Differentiation Markers
| Cell Line | Treatment | Marker | Fold Change (mRNA) | Fold Change (Surface Protein) | Reference |
| THP-1 | ORY-1001 | CD11b | Time/dose-dependent increase | Time/dose-dependent increase | |
| THP-1 | LSD1 shRNA | CD11b | ~2-3 fold | Significant increase | [10] |
| THP-1 | LSD1 shRNA | CD86 | ~2-3 fold | Significant increase | [10] |
| Molm13 | LSD1 shRNA | CD11b | ~2-3 fold | Significant increase | [10] |
| Molm13 | LSD1 shRNA | CD86 | ~2-3 fold | Significant increase | [10] |
Protocol 2: Flow Cytometry for Myeloid Differentiation Markers
This protocol describes the staining and analysis of cell surface markers CD11b and CD86, which are upregulated upon myeloid differentiation in leukemia cell lines like THP-1 and Molm13.[10]
Materials:
-
AML cell lines (e.g., THP-1, Molm13)
-
ORY-1001
-
PE-conjugated anti-human CD11b antibody
-
APC-conjugated anti-human CD86 antibody
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
-
7-AAD or other viability dye
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture AML cells to a density of 0.5 x 10^6 cells/mL.
-
Treat cells with a dose range of ORY-1001 (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 48-96 hours.
-
-
Cell Staining:
-
Harvest approximately 0.5-1 x 10^6 cells per sample.
-
Wash cells with 2 mL of cold FACS Buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of FACS Buffer containing the fluorescently conjugated antibodies (CD11b and CD86) at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Add 2 mL of FACS Buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat this wash step.
-
Viability Staining: Resuspend the cell pellet in 200 µL of FACS Buffer containing a viability dye (e.g., 7-AAD).
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on the viable, single-cell population.
-
Quantify the percentage of CD11b and CD86 positive cells and the mean fluorescence intensity (MFI) for each marker.
-
III. Chromatin-Level Target Engagement
Chromatin Immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) is a powerful technique to identify the genome-wide changes in histone modifications resulting from LSD1 inhibition. A key indicator of ORY-1001 target engagement is the accumulation of H3K4me2 at LSD1 target gene loci.[5]
Protocol 3: Chromatin Immunoprecipitation (ChIP)
This is a generalized protocol that should be optimized for the specific cell type and antibody used.
Materials:
-
Cells treated with ORY-1001 or vehicle
-
Formaldehyde (37%)
-
Glycine
-
Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, protease inhibitors)
-
ChIP Dilution Buffer
-
Anti-H3K4me2 ChIP-grade antibody
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer (1% SDS, 0.1 M NaHCO3)
-
Proteinase K
-
RNase A
-
DNA purification kit
Procedure:
-
Cross-linking:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with 125 mM glycine for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells with ice-cold PBS.
-
Lyse cells to release nuclei.
-
Sonicate the chromatin to an average fragment size of 200-1000 bp.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin in ChIP Dilution Buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the anti-H3K4me2 antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C for at least 4 hours in the presence of NaCl.
-
Treat with RNase A and Proteinase K.
-
-
DNA Purification: Purify the DNA using a spin column or phenol:chloroform extraction.
-
Analysis: The purified DNA is ready for library preparation and next-generation sequencing (ChIP-seq) or for analysis of specific gene loci by qPCR.
IV. Transcriptional Consequences of LSD1 Inhibition
The ultimate downstream effect of ORY-1001 target engagement is a change in the transcriptional landscape of the cell. RNA sequencing (RNA-seq) provides a global view of these changes.
Protocol 4: RNA Sequencing (RNA-seq)
Materials:
-
Cells treated with ORY-1001 or vehicle
-
RNA extraction kit (e.g., RNeasy Plus Mini Kit)
-
DNase I
-
RNA quality control instrumentation (e.g., Agilent Bioanalyzer)
-
Next-generation sequencing library preparation kit
-
Next-generation sequencer
Procedure:
-
Cell Treatment and Harvest: Treat cells with ORY-1001 or vehicle for a specified time (e.g., 24-48 hours). Harvest cells.
-
RNA Extraction:
-
Extract total RNA from cell pellets using a commercial kit, including an on-column DNase digestion step to remove contaminating genomic DNA.
-
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA. The RNA Integrity Number (RIN) should be ≥ 8.
-
Library Preparation:
-
Prepare sequencing libraries from the total RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon ORY-1001 treatment.
-
Perform pathway analysis on the differentially expressed genes to understand the biological processes affected by LSD1 inhibition.
-
Conclusion
The suite of assays detailed in these application notes provides a comprehensive framework for assessing the cellular target engagement of ORY-1001. By combining direct biochemical confirmation of LSD1 inhibition with the analysis of downstream chromatin modifications, transcriptional changes, and phenotypic responses, researchers can robustly validate the mechanism of action of this promising therapeutic agent. The provided protocols offer a starting point for these investigations and should be optimized for specific experimental systems.
References
- 1. A Guide to Flow Cytometry Markers [bdbiosciences.com]
- 2. oryzon.com [oryzon.com]
- 3. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oryzon.com [oryzon.com]
- 7. benchchem.com [benchchem.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of ORY-1001 (Iadademstat) in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ORY-1001, also known as Iadademstat, is a potent and selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic enzyme implicated in the pathogenesis of various cancers.[1] LSD1 plays a crucial role in cell differentiation and proliferation, and its inhibition has emerged as a promising therapeutic strategy.[2] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are a valuable tool in preclinical cancer research as they closely recapitulate the heterogeneity and drug response of human tumors.[3][4][5] This document provides detailed application notes and protocols for the use of ORY-1001 in PDX models based on available preclinical data.
Mechanism of Action
ORY-1001 is a covalent inhibitor of LSD1, binding to the flavin adenine dinucleotide (FAD) cofactor in the enzyme's catalytic center.[1] This inhibition leads to an accumulation of dimethylated histone H3 at lysine 4 (H3K4me2) at the promoter regions of LSD1 target genes.[6][7] The functional consequences of LSD1 inhibition by ORY-1001 include the induction of differentiation in cancer cells, particularly in hematological malignancies like Acute Myeloid Leukemia (AML), and the suppression of tumorigenesis.[2][7][8] In certain contexts, such as Small Cell Lung Cancer (SCLC), ORY-1001 can activate the NOTCH signaling pathway, leading to tumor regression.[6][8]
Signaling Pathway
The following diagram illustrates the mechanism of action of ORY-1001 in the context of AML, where it disrupts the interaction between LSD1 and GFI-1, a key transcription factor involved in leukemogenesis.
Caption: Mechanism of ORY-1001 in AML.
Applications in PDX Models
ORY-1001 has demonstrated significant anti-tumor activity in various PDX models, including those for AML, T-cell Acute Lymphoblastic Leukemia (T-ALL), SCLC, and breast cancer.
Quantitative Data Summary
The following tables summarize the reported efficacy of ORY-1001 in different PDX models.
Table 1: ORY-1001 Efficacy in Hematological Malignancy PDX Models
| Cancer Type | PDX Model Details | Treatment Regimen | Key Findings | Reference |
| T-cell ALL | Patient-derived | Not specified | Extended survival | [7] |
| AML | MLL-rearranged | Not specified | Dose-dependent decrease in AML growth | [9] |
Table 2: ORY-1001 Efficacy in Solid Tumor PDX Models
| Cancer Type | PDX Model Details | Treatment Regimen | Key Findings | Reference |
| SCLC | Chemoresistant | Not specified | Complete and durable tumor regression | [8] |
| Breast Cancer | Luminal-B, multidrug-resistant | Not specified | Significantly reduced mammosphere formation | [10] |
| Breast Cancer | Luminal-A, treatment-naïve | Not specified | No significant effect on mammosphere formation | [10] |
Experimental Protocols
The following are generalized protocols for the application of ORY-1001 in PDX models, synthesized from multiple sources. Specific details may need to be optimized for individual PDX models and research questions.
PDX Model Establishment and Expansion
This protocol outlines the general steps for establishing and expanding PDX models from patient tumor tissue.
Caption: General workflow for PDX model establishment.
Protocol Details:
-
Patient Sample Collection: Obtain fresh tumor tissue from patients with appropriate informed consent and institutional review board (IRB) approval.
-
Implantation:
-
Surgically implant small fragments of the tumor tissue (typically 2-3 mm³) subcutaneously into the flank of immunodeficient mice (e.g., NOD-scid gamma (NSG) mice).
-
For orthotopic models, implant the tissue into the corresponding organ (e.g., mammary fat pad for breast cancer).[11]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth regularly (e.g., twice weekly) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal health, including body weight and clinical signs of distress.
-
-
Passaging:
-
When tumors reach a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse and aseptically excise the tumor.
-
Remove any necrotic tissue and divide the tumor into smaller fragments for subsequent implantation into new cohorts of mice (passaging).
-
-
Tumor Banking: Cryopreserve a portion of the tumor tissue at each passage for future use.
ORY-1001 Administration in PDX Models
This protocol provides a general guideline for the administration of ORY-1001 to PDX-bearing mice.
Protocol Details:
-
Cohort Formation: Once tumors in the expanded cohort reach a suitable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
ORY-1001 Formulation: Prepare ORY-1001 for oral administration. The specific vehicle should be determined based on the drug's solubility and stability.
-
Dosing and Schedule:
-
Based on preclinical studies with rodent xenografts, a starting dose of less than 0.020 mg/kg administered orally on a daily basis can be considered.[12]
-
The optimal dose and schedule should be determined empirically for each PDX model through dose-finding studies.
-
-
Treatment Duration: Continue treatment for a predefined period or until tumors in the control group reach the experimental endpoint.
-
Monitoring:
-
Continue to monitor tumor volume and animal health throughout the treatment period.
-
At the end of the study, collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis.
-
Assessment of Treatment Response
This protocol outlines methods for evaluating the efficacy of ORY-1001 treatment.
Caption: Key parameters for assessing treatment response.
Protocol Details:
-
Tumor Growth Inhibition (TGI):
-
Calculate the percentage of TGI using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
-
Survival Analysis:
-
Monitor mice for survival and plot Kaplan-Meier survival curves. The endpoint may be tumor volume reaching a certain limit or deterioration of animal health.
-
-
Biomarker Analysis:
-
Immunohistochemistry (IHC): Analyze the expression of relevant biomarkers in tumor tissues (e.g., H3K4me2, differentiation markers like CD11b and CD86 for AML).
-
Western Blotting/RT-qPCR: Quantify the expression of proteins and genes in the target signaling pathway.
-
Flow Cytometry: For hematological malignancy models, analyze the percentage of leukemic cells in the peripheral blood, bone marrow, and spleen.
-
Conclusion
ORY-1001 has demonstrated promising preclinical activity in a range of PDX models, supporting its continued development as a potential cancer therapeutic. The protocols and data presented in these application notes provide a framework for researchers to design and execute studies evaluating the efficacy and mechanism of action of ORY-1001 in clinically relevant preclinical models. Careful optimization of these protocols for specific PDX models is crucial for obtaining robust and translatable results.
References
- 1. oryzon.com [oryzon.com]
- 2. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patient-derived xenograft (PDX) models lead the way in targeted cancer therapy [researchfeatures.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. researchgate.net [researchgate.net]
- 7. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oryzon.com [oryzon.com]
- 9. researchgate.net [researchgate.net]
- 10. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. apexbt.com [apexbt.com]
Application Notes and Protocols for Measuring Resistance to Iadademstat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iadademstat (ORY-1001) is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic enzyme implicated in the maintenance of a cancer stem cell phenotype in various malignancies, including acute myeloid leukemia (AML) and solid tumors.[1] By inhibiting LSD1, iadademstat blocks both its demethylase activity and its scaffolding function, leading to the differentiation of cancer cells and a reduction in their proliferative capacity.[1] However, as with many targeted therapies, the development of resistance to iadademstat poses a significant clinical challenge. Understanding and quantifying this resistance is crucial for the development of effective therapeutic strategies.
These application notes provide a comprehensive overview of techniques and detailed protocols for measuring resistance to iadademstat in a preclinical research setting. The methodologies described herein cover the generation of resistant cell lines, assessment of cellular viability, analysis of target engagement and downstream epigenetic and transcriptional effects, and evaluation of cellular differentiation.
I. Generating Iadademstat-Resistant Cell Lines
A fundamental step in studying drug resistance is the development of resistant cell line models. This is typically achieved through continuous exposure of cancer cell lines to gradually increasing concentrations of the drug over an extended period.
Protocol 1: Establishment of Iadademstat-Resistant Cell Lines
Objective: To generate cancer cell lines with acquired resistance to iadademstat.
Materials:
-
Parental cancer cell line (e.g., MV4-11, THP-1 for AML)
-
Complete cell culture medium
-
Iadademstat (ORY-1001)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cell culture flasks
-
Cell counting solution (e.g., trypan blue)
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay Kit
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Plate cells at an appropriate density in a 96-well plate.
-
Treat cells with a serial dilution of iadademstat for 72 hours.
-
Determine the cell viability using an MTT or CellTiter-Glo® assay.
-
Calculate the IC50 value (the concentration of iadademstat that inhibits cell growth by 50%).
-
-
Initiate continuous drug exposure:
-
Culture the parental cells in a flask with iadademstat at a concentration equal to the IC50 value.
-
Monitor cell viability and proliferation. Initially, a significant portion of the cells may die.
-
Continue to culture the surviving cells, changing the medium with fresh iadademstat every 2-3 days.
-
-
Gradual dose escalation:
-
Once the cells have recovered and are proliferating steadily in the presence of the initial iadademstat concentration, gradually increase the drug concentration (e.g., by 1.5 to 2-fold).
-
Repeat this process of dose escalation, allowing the cells to adapt and resume proliferation at each new concentration. This process can take several months.
-
-
Characterization of resistant cells:
-
Once the cells are able to proliferate in a significantly higher concentration of iadademstat (e.g., 10-fold or higher than the initial IC50), a resistant cell line is considered established.
-
Confirm the degree of resistance by performing a cell viability assay and comparing the IC50 of the resistant cell line to the parental cell line.
-
Cryopreserve aliquots of the resistant cell line at various passages.
-
II. Quantifying Resistance to Iadademstat
The level of resistance is primarily determined by assessing the shift in the half-maximal inhibitory concentration (IC50) of iadademstat.
Protocol 2: Determining the IC50 of Iadademstat using a Cell Viability Assay
Objective: To quantify the concentration of iadademstat required to inhibit the proliferation of a cell population by 50%.
Materials:
-
Parental and iadademstat-resistant cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Iadademstat
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare a stock solution of iadademstat in DMSO.
-
Perform serial dilutions of iadademstat in complete culture medium to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement (MTT Assay Example):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Shake the plate for 10 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the iadademstat concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC50 value.
-
Data Presentation: Iadademstat IC50 Values in AML Cell Lines
| Cell Line | Iadademstat IC50 (nM) | Reference |
| MV4-11 | 2.7 | [2] |
| THP-1 | 3.8 | [2] |
| MOLM-13 | ~5 | Fictional |
| OCI-AML3 | ~8 | Fictional |
Note: Fictional data is included for illustrative purposes.
III. Assessing Target Engagement and Epigenetic Modifications
Resistance to iadademstat may involve alterations in LSD1 expression or activity, or changes in the epigenetic landscape that bypass the effects of LSD1 inhibition.
Protocol 3: Western Blot for LSD1 Protein Levels
Objective: To determine the expression level of LSD1 protein in sensitive and resistant cells.
Materials:
-
Cell lysates from sensitive and resistant cells
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LSD1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LSD1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Protocol 4: LSD1 Activity Assay
Objective: To measure the enzymatic activity of LSD1 in nuclear extracts from sensitive and resistant cells.
Materials:
-
Nuclear extraction kit
-
LSD1 activity assay kit (e.g., fluorometric or chemiluminescent)
-
Nuclear extracts from sensitive and resistant cells
-
Purified active LSD1 enzyme (for standard curve)
-
Microplate reader (fluorometer or luminometer)
Procedure:
-
Prepare Nuclear Extracts:
-
Isolate nuclei from sensitive and resistant cells using a nuclear extraction kit.
-
Determine the protein concentration of the nuclear extracts.
-
-
Perform LSD1 Activity Assay:
-
Follow the manufacturer's protocol for the specific LSD1 activity assay kit.
-
Typically, this involves incubating the nuclear extracts with a methylated histone substrate.
-
The demethylated product is then detected using a specific antibody and a fluorescent or chemiluminescent secondary detection reagent.
-
-
Data Analysis:
-
Generate a standard curve using the purified active LSD1 enzyme.
-
Calculate the LSD1 activity in the nuclear extracts based on the standard curve and normalize to the total protein concentration.
-
Compare the LSD1 activity between sensitive and resistant cells.
-
Protocol 5: Chromatin Immunoprecipitation (ChIP) for Histone Methylation
Objective: To assess the levels of specific histone methylation marks (e.g., H3K4me2, H3K9me2) at the promoter regions of target genes in response to iadademstat treatment in sensitive and resistant cells.
Materials:
-
Sensitive and resistant cells
-
Formaldehyde
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Antibodies against H3K4me2 and H3K9me2
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
Primers for target gene promoters (e.g., CD11b, CD86)
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
Cross-linking and Chromatin Preparation:
-
Cross-link proteins to DNA by treating cells with formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and nuclei.
-
Shear the chromatin into fragments of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K4me2).
-
Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for the promoter regions of target genes.
-
Quantify the amount of immunoprecipitated DNA relative to the input DNA.
-
Compare the enrichment of the histone mark at the target gene promoters between sensitive and resistant cells, with and without iadademstat treatment.
-
Data Presentation: Expected Changes in Histone Methylation
| Condition | H3K4me2 at CD11b promoter | H3K9me2 at oncogene promoter |
| Sensitive Cells (Vehicle) | Low | High |
| Sensitive Cells (Iadademstat) | Increased | Decreased |
| Resistant Cells (Vehicle) | Low | High |
| Resistant Cells (Iadademstat) | No significant increase | No significant decrease |
IV. Analyzing Transcriptional and Functional Consequences of Resistance
Resistance to iadademstat is often associated with changes in gene expression that promote survival and proliferation, and a loss of the differentiation-inducing effects of the drug.
Protocol 6: Real-Time Quantitative PCR (RT-qPCR) for Gene Expression
Objective: To measure the mRNA levels of genes involved in differentiation and cell survival in sensitive and resistant cells.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
Primers for target genes (e.g., CD11b, CD86, MYC, BCL2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from sensitive and resistant cells.
-
Synthesize cDNA from the RNA.
-
-
qPCR:
-
Perform qPCR using primers for the target and housekeeping genes.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the sensitive, untreated cells.
-
Compare the expression of target genes between sensitive and resistant cells, with and without iadademstat treatment.
-
Data Presentation: Gene Expression Changes in Response to Iadademstat
| Gene | Sensitive Cells (Fold Change vs. Vehicle) | Resistant Cells (Fold Change vs. Vehicle) |
| CD11b | 5.0 | 1.2 |
| CD86 | 4.5 | 1.1 |
| MYC | 0.3 | 0.9 |
| BCL2 | 0.4 | 0.95 |
Note: Fictional data is for illustrative purposes.
Protocol 7: Flow Cytometry for Cell Differentiation Markers
Objective: To assess the cell surface expression of myeloid differentiation markers (CD11b and CD86) in sensitive and resistant cells.
Materials:
-
Sensitive and resistant cells
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against CD11b and CD86
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Harvest and wash the cells.
-
Resuspend the cells in FACS buffer.
-
Incubate the cells with the anti-CD11b and anti-CD86 antibodies (or isotype controls) for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to determine the percentage of cells positive for CD11b and CD86, and the mean fluorescence intensity (MFI) of these markers.
-
Compare the expression of these markers between sensitive and resistant cells, with and without iadademstat treatment.
-
V. Signaling Pathways and Experimental Workflows
Diagrams
Caption: Mechanism of action of iadademstat.
Caption: Experimental workflow for measuring iadademstat resistance.
VI. Conclusion
The protocols and methodologies outlined in these application notes provide a robust framework for the comprehensive characterization of resistance to iadademstat. By employing a multi-faceted approach that combines cellular, biochemical, and molecular techniques, researchers can gain valuable insights into the mechanisms of resistance, which is essential for the development of novel therapeutic strategies to overcome it. The consistent application of these standardized protocols will facilitate the comparison of data across different studies and contribute to a deeper understanding of iadademstat's role in cancer therapy.
References
Application Notes and Protocols: Iadademstat for Inducing Differentiation in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iadademstat (ORY-1001) is a potent and selective small molecule inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1] LSD1 plays a critical role in hematopoietic differentiation, and its inhibition has emerged as a promising therapeutic strategy in acute myeloid leukemia (AML) by overcoming the differentiation block that characterizes this disease.[2][3] These application notes provide a summary of the effects of iadademstat on leukemia cell lines, detailed protocols for assessing its differentiation-inducing capabilities, and a description of the underlying signaling pathways.
Mechanism of Action
Iadademstat is a covalent inhibitor that irreversibly binds to the FAD cofactor of LSD1, thereby inhibiting its demethylase activity.[1] In the context of leukemia, particularly in subtypes with MLL rearrangements, LSD1 is a key component of a transcriptional repressor complex that includes GFI1.[1] By inhibiting LSD1, iadademstat disrupts the LSD1-GFI1 interaction, leading to the derepression of myeloid-specific gene programs.[1] This results in the upregulation of genes associated with myeloid differentiation, ultimately causing leukemic blasts to differentiate into more mature monocytic or granulocytic lineages.[1][2]
Data Presentation
The following tables summarize the in vitro efficacy of iadademstat in inducing differentiation in various leukemia cell lines.
| Cell Line | Genetic Background | Parameter | Value | Reference |
| Various AML cell lines | MLL-rearranged | Differentiation Induction | Potent at < 1 nM | [2] |
| THP-1 | MLL-AF9 | Differentiation Markers | Upregulation of CD11b and CD86 | [4] |
| MOLM-13 | MLL-AF9 | Differentiation Markers | Upregulation of CD11b and CD86 | [4] |
| MV4-11 | MLL-AF4 | IC50 (Viability) | ~0.5 µM | [5] |
| General | N/A | LSD1 Demethylase Activity IC50 | 12 nM | [3] |
Table 1: In Vitro Efficacy of Iadademstat in Leukemia Cell Lines. This table provides a summary of the effective concentrations and observed effects of iadademstat on various acute myeloid leukemia (AML) cell lines.
| Marker | Function | Expected Change with Iadademstat |
| CD11b | Integrin alpha M (Mac-1 alpha); marker of myeloid differentiation | Increased expression |
| CD14 | Co-receptor for bacterial lipopolysaccharide; marker for monocytes/macrophages | Increased expression |
| CD86 | Co-stimulatory molecule on antigen-presenting cells | Increased expression |
| Morphological Changes | Cell size, nuclear-to-cytoplasmic ratio, chromatin condensation | Shift towards mature myeloid morphology (e.g., larger size, indented nucleus) |
| Myeloid-specific genes (e.g., ITGAM, CEBPA) | Transcription factors and surface proteins crucial for myeloid function | Increased mRNA expression |
Table 2: Key Markers for Assessing Myeloid Differentiation. This table outlines the key cellular and molecular markers used to evaluate the differentiation of leukemia cells in response to iadademstat treatment.
Signaling Pathway
The diagram below illustrates the proposed mechanism of action of iadademstat in overcoming the differentiation block in leukemia cells.
Caption: Iadademstat signaling pathway in leukemia cells.
Experimental Protocols
Cell Culture and Iadademstat Treatment
Objective: To culture leukemia cell lines and treat them with iadademstat to induce differentiation.
Materials:
-
Leukemia cell lines (e.g., THP-1, HL-60, MOLM-13)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Iadademstat (stock solution in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Maintain leukemia cell lines in exponential growth phase in complete RPMI-1640 medium.
-
Seed cells at a density of 2 x 10^5 cells/mL in new culture plates.
-
Prepare serial dilutions of iadademstat in culture medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1%.
-
Add the desired concentrations of iadademstat (e.g., 0.1 nM to 1 µM) to the cell cultures. Include a vehicle control (DMSO only).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72, 96 hours).
-
Harvest cells at each time point for downstream analysis.
Morphological Analysis of Differentiation
Objective: To assess morphological changes indicative of differentiation using Wright-Giemsa staining.
Materials:
-
Treated and control cells
-
Cytocentrifuge (e.g., Cytospin)
-
Microscope slides
-
Methanol (for fixation)
-
Wright-Giemsa stain solution
-
Phosphate buffer (pH 6.8)
-
Microscope with oil immersion objective
Protocol:
-
Harvest approximately 1 x 10^5 cells and wash with PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
Prepare cytospin slides by centrifuging the cell suspension onto microscope slides.
-
Air dry the slides completely.
-
Fix the cells by immersing the slides in methanol for 1-2 minutes.
-
Allow the slides to air dry.
-
Stain the slides with Wright-Giemsa stain for 3-5 minutes.
-
Add an equal volume of phosphate buffer to the slide and allow it to stand for 5-7 minutes.
-
Rinse the slides thoroughly with deionized water.
-
Air dry the slides in a vertical position.
-
Examine the slides under a microscope to observe changes in cell morphology, such as increased cell size, decreased nuclear-to-cytoplasmic ratio, and nuclear indentation.
Flow Cytometry for Surface Marker Expression
Objective: To quantify the expression of myeloid differentiation markers (e.g., CD11b, CD14, CD86) on the cell surface.
Materials:
-
Treated and control cells
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against human CD11b, CD14, and CD86
-
Isotype control antibodies
-
Flow cytometer
Protocol:
-
Harvest approximately 5 x 10^5 cells per sample and transfer to FACS tubes.
-
Wash the cells with cold FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the appropriate amount of fluorochrome-conjugated antibodies to each tube. Include isotype controls for each antibody.
-
Incubate the cells in the dark for 30 minutes at 4°C.
-
Wash the cells twice with FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire data on a flow cytometer and analyze the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To measure the mRNA expression levels of myeloid-specific genes.
Materials:
-
Treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., ITGAM (CD11b), CEBPA) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
Harvest at least 1 x 10^6 cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up qPCR reactions in triplicate for each target gene and the housekeeping gene for each sample.
-
Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Experimental Workflows
The following diagrams outline the workflows for the key experimental protocols.
Caption: Workflow for Wright-Giemsa staining.
Caption: Workflow for flow cytometry analysis.
Caption: Workflow for qPCR analysis.
Conclusion
Iadademstat is a promising therapeutic agent that effectively induces differentiation in various leukemia cell lines. The protocols and information provided herein offer a comprehensive guide for researchers to investigate the effects of iadademstat and other LSD1 inhibitors on leukemia cell fate. The combination of morphological, immunophenotypic, and gene expression analyses will provide a robust assessment of the differentiation-inducing potential of these compounds.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. ORY-1001: Overcoming the Differentiation Block in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting LSD1 Inhibition by Iadademstat using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iadademstat (ORY-1001) is a potent and selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme crucial in oncogenesis.[1] LSD1 removes methyl groups from mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2).[2] Inhibition of LSD1 by iadademstat leads to an increase in these histone methylation marks, subsequently altering gene expression and inducing anti-tumor effects.[3] This document provides a detailed protocol for utilizing Western blot to detect and quantify the inhibition of LSD1 by iadademstat, along with expected outcomes and data presentation.
Signaling Pathway and Mechanism of Action
LSD1 is a key regulator of gene expression. In certain cancers, LSD1 is overexpressed and contributes to the maintenance of a malignant phenotype by repressing tumor suppressor genes and promoting the expression of oncogenes. Iadademstat covalently binds to the FAD cofactor in the catalytic center of LSD1, inhibiting its demethylase activity.[1] This leads to the accumulation of H3K4me2 and H3K9me2 at target gene promoters, resulting in changes in gene transcription. Downstream effects of iadademstat-mediated LSD1 inhibition include the suppression of key oncogenic transcription factors such as SOX2 and ASCL1, and the activation of signaling pathways like the Notch pathway.[1]
Experimental Workflow
The following diagram outlines the key steps in the Western blot protocol for assessing LSD1 inhibition.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
1. Cell Culture and Treatment:
-
Seed cells (e.g., AML or SCLC cell lines) at an appropriate density in 6-well plates or larger flasks.
-
Allow cells to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of iadademstat (e.g., 0.1, 1, 10, 100 nM) for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
2. Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples with lysis buffer and 2x Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 4-20% gradient or a 15% polyacrylamide gel for histone analysis.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours or overnight at 30V at 4°C.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended antibody dilutions:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer (typically 1:2000 - 1:10000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the signal of the target protein to the loading control (Histone H3 or Actin).
Data Presentation
Summarize the quantitative data from the Western blot analysis in a table to facilitate comparison between different treatment conditions.
Table 1: Representative Quantitative Western Blot Analysis of Iadademstat Treatment in a Cancer Cell Line
| Treatment Group | H3K4me2 (Fold Change vs. Control) | H3K9me2 (Fold Change vs. Control) | LSD1 (Fold Change vs. Control) |
| Vehicle Control (DMSO) | 1.0 | 1.0 | 1.0 |
| Iadademstat (1 nM) | 1.5 | 1.2 | 1.0 |
| Iadademstat (10 nM) | 2.8 | 2.1 | 0.9 |
| Iadademstat (100 nM) | 4.5 | 3.8 | 0.9 |
Note: The data presented in this table are illustrative examples of expected results and should be replaced with actual experimental data.
Conclusion
The Western blot protocol detailed in this application note provides a reliable method for detecting and quantifying the inhibition of LSD1 by iadademstat. By measuring the increase in H3K4me2 and H3K9me2 levels, researchers can effectively assess the cellular activity of iadademstat and its downstream effects on cancer cells. This methodology is a valuable tool for preclinical and clinical research aimed at developing novel epigenetic therapies.
References
- 1. oryzon.com [oryzon.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LSD1 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Histone H3 Monoclonal Antibody - Elabscience® [elabscience.com]
- 6. Histone H3 Antibody | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Troubleshooting ORY-1001 solubility and stability in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with ORY-1001 (also known as Iadademstat or RG-6016) in an in vitro setting. Proper handling and understanding of its solubility and stability are critical for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of ORY-1001?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of ORY-1001.[1][2][3] It is advisable to use freshly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[2][3][4] For aqueous buffers, ORY-1001 is soluble in PBS (pH 7.2) and water, though solubility may be lower than in DMSO.[4][5][6]
Q2: I am observing precipitation when diluting my ORY-1001 stock solution in cell culture media. What could be the cause and how can I prevent it?
A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds initially dissolved in DMSO. This can be due to the final DMSO concentration being too low to maintain solubility or interactions with media components. To prevent this, ensure the final DMSO concentration in your culture medium is kept as low as possible while still maintaining solubility, typically below 0.5%. It is also recommended to add the stock solution to the media with gentle vortexing to ensure rapid and even dispersion.
Q3: What are the known stability characteristics of ORY-1001 in solution?
A3: ORY-1001 is stable for at least four years as a crystalline solid when stored appropriately.[5] Stock solutions in DMSO can be stored at -20°C for one year or -80°C for two years.[4] It is important to keep the storage sealed and away from moisture.[4] Stability in aqueous solutions or cell culture media over long-term experiments (e.g., several days) may be limited and should be empirically determined for your specific experimental conditions.
Q4: What are the typical in vitro working concentrations for ORY-1001?
A4: The effective concentration of ORY-1001 in vitro is highly dependent on the cell line and assay duration. It has an IC50 of less than 20 nM for the LSD1/KDM1A enzyme.[3][6] In cell-based assays, concentrations ranging from the low nanomolar to micromolar range have been used.[7][8] For example, in some acute myeloid leukemia (AML) models, an in vitro concentration of 1 µM has been utilized.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting Guide
Issue 1: Difficulty Dissolving ORY-1001
-
Observation: The compound is not fully dissolving in the chosen solvent.
-
Potential Causes & Solutions:
-
Incorrect Solvent: ORY-1001 is practically insoluble in ethanol.[1] Use DMSO for the primary stock solution. For aqueous solutions, use PBS (pH 7.2) or water.
-
Low-Quality Solvent: The presence of moisture in DMSO can reduce the solubility of ORY-1001.[2][3][4] Always use a fresh, high-purity, anhydrous grade of DMSO.
-
Insufficient Solubilization Technique: Gentle warming and ultrasonic treatment can aid in the dissolution of ORY-1001 in both DMSO and aqueous solutions.[1][2][4] For DMSO, warming to 60°C has been suggested.[2]
-
Issue 2: Compound Precipitation in Cell Culture
-
Observation: A precipitate forms in the cell culture wells after the addition of ORY-1001.
-
Potential Causes & Solutions:
-
High Final Concentration of Compound: The concentration of ORY-1001 in the final culture medium may exceed its solubility limit in that specific medium. Perform a solubility test in your specific cell culture medium.
-
High Final DMSO Concentration: While DMSO aids in initial solubilization, high concentrations can be toxic to cells. Aim for a final DMSO concentration of <0.5%.
-
Interaction with Media Components: Components in the serum or media supplements may interact with ORY-1001, leading to precipitation. Consider reducing the serum concentration if experimentally feasible or testing a different serum lot.
-
Issue 3: Inconsistent or Lack of Biological Activity
-
Observation: The expected biological effect of ORY-1001 is not observed or varies between experiments.
-
Potential Causes & Solutions:
-
Degradation of Stock Solution: Improper storage of the stock solution can lead to degradation. Store DMSO stocks at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation.[4] Avoid repeated freeze-thaw cycles.
-
Instability in Culture Media: ORY-1001 may not be stable in your cell culture medium for the entire duration of the experiment. Consider replenishing the compound with fresh media for long-term assays.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to ORY-1001.[7] Confirm the expression and activity of LSD1 in your cell line of interest.
-
Data & Protocols
ORY-1001 Solubility Data
| Solvent | Solubility | Notes | Source(s) |
| DMSO | ≥6.9 mg/mL | Gentle warming may be required. Hygroscopic DMSO can significantly impact solubility. | [1][2] |
| 25 mg/mL | Requires sonication, warming, and heating to 60°C. | [2] | |
| up to 15 mM | - | [6] | |
| Water | ≥23.15 mg/mL | - | [1] |
| 57.75 mg/mL | Requires sonication and warming. | [4] | |
| up to 100 mM | - | [6] | |
| PBS (pH 7.2) | 10 mg/mL | - | [5] |
| Ethanol | Insoluble | - | [1] |
Protocol: Preparation of ORY-1001 Stock Solution
-
Materials:
-
ORY-1001 (Iadademstat) powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the ORY-1001 vial to room temperature before opening to minimize moisture condensation.
-
Weigh the desired amount of ORY-1001 powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the solution. If necessary, use a sonicator or warm the solution briefly (e.g., 5-10 minutes at 37°C) to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed, light-protected vials.
-
Protocol: In Vitro Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the ORY-1001 stock solution in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of ORY-1001. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 72 hours).[7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the log concentration of ORY-1001 to determine the IC50 value.[7]
-
Visualizations
References
Optimizing iadademstat dosage to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing iadademstat dosage to minimize off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of iadademstat?
A1: Iadademstat is a potent and highly selective, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3][4][5][6][7][8][9][10] It forms a covalent bond with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site.[1][3] This inhibition has two main effects:
-
Catalytic Inhibition: It blocks the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to changes in gene expression that can induce differentiation in cancer cells.
-
Scaffolding Function Disruption: Iadademstat can also disrupt the interaction of LSD1 with other proteins, such as GFI-1 in leukemia, which is crucial for maintaining the undifferentiated state of cancer cells.[1][3]
Q2: What are the known on-target effects of iadademstat that might be observed as adverse events in a clinical or preclinical setting?
A2: The primary on-target effect of iadademstat is the induction of differentiation in hematopoietic cells. In the context of treating leukemia, this is the desired therapeutic effect. However, this can also lead to myelosuppression, with thrombocytopenia (low platelet count) and neutropenia (low neutrophil count) being the most frequently reported treatment-related adverse events.[3][4][6][11][12] These are considered anticipated on-target effects due to the role of LSD1 in hematopoiesis.[6]
Q3: What are the most common off-target or non-hematological side effects observed with iadademstat in clinical trials?
A3: In clinical studies, the most common non-hematological adverse events include infections, gastrointestinal symptoms (like diarrhea and mucositis), asthenia (weakness or fatigue), and anorexia.[6][11][13][14] It is important to note that in the patient populations studied (e.g., relapsed/refractory AML), it can be challenging to distinguish between drug-induced side effects and symptoms of the underlying disease.[5][6]
Q4: Is there a publicly available off-target kinase selectivity panel for iadademstat?
A4: While iadademstat is consistently described as a highly selective LSD1 inhibitor, a specific, publicly available broad kinase or enzyme selectivity panel has not been identified in the search results.[1][2][3][4][5][6][7][8][9][10] However, studies on other tranylcypromine-based irreversible LSD1 inhibitors have shown that off-target effects on other FAD-dependent enzymes, like monoamine oxidases (MAO-A and MAO-B), are a key consideration in the development of this class of drugs. Iadademstat has been shown to be highly selective for LSD1 over these other enzymes.[2]
Q5: How can I monitor the on-target activity of iadademstat in my experiments?
A5: On-target activity can be monitored through a variety of methods:
-
Biomarker Expression: Measure the upregulation of differentiation markers (e.g., CD11b, CD86) or other genes known to be repressed by LSD1 (e.g., VCAN, S100A12) using qPCR or RNA-seq.[5]
-
Histone Methylation Status: Use Western blotting or ChIP-seq to detect an increase in H3K4me2 levels on target gene promoters.
-
Cellular Differentiation Assays: Quantify cellular differentiation using flow cytometry to detect the expression of cell surface differentiation markers or by observing morphological changes in treated cells.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| High level of cytotoxicity or apoptosis at expected therapeutic concentrations. | Off-target effects at higher concentrations. | Perform a dose-response curve to determine the IC50 for cytotoxicity and compare it to the EC50 for on-target activity. Consider using a lower concentration or a shorter exposure time. |
| Thrombocytopenia or neutropenia in in vivo models. | On-target effect of LSD1 inhibition on hematopoietic progenitors. | This is an expected on-target effect. The dosage may need to be adjusted to balance therapeutic efficacy with manageable myelosuppression. Consider intermittent dosing schedules. |
| Inconsistent results between experiments. | Issues with compound stability or experimental variability. | Prepare fresh stock solutions of iadademstat for each experiment. Ensure consistent cell seeding densities and treatment conditions. Include appropriate positive and negative controls. |
| No significant change in differentiation markers. | Insufficient drug concentration or exposure time. The cell line may not be sensitive to LSD1 inhibition. | Increase the concentration of iadademstat and/or the duration of treatment. Verify LSD1 expression in your cell model. Test a positive control cell line known to be sensitive to iadademstat. |
| Gastrointestinal issues in in vivo models. | Potential off-target effect or on-target effect in the GI tract. | Monitor the animals closely and provide supportive care. Consider if the formulation or route of administration could be contributing. A lower, more frequent dosing schedule may be better tolerated. |
Data Presentation
Table 1: Adverse Events in Iadademstat Dose-Escalation Monotherapy Trial
| Dosage (µg/m²/day) | Grade 3/4 Treatment-Related Adverse Events |
| 5 - 140 | Thrombocytopenia, Neutropenia, Fever of unknown origin/neutropenic fever |
| 220 | Serious adverse events observed, leading to the recommended dose of 140 µg/m²/day for the extension cohort.[11][14] |
Table 2: Adverse Events in Combination Therapy Trials
| Trial | Combination | Iadademstat Dosage | Most Frequent Treatment-Related Adverse Events |
| ALICE (Phase IIa) | Azacitidine | 90 µg/m²/day | Platelet count decrease (69%), Neutrophil count decrease (61%), Anemia (42%)[4] |
| FRIDA (Phase Ib) | Gilteritinib | 75 µg and 100 µg | No dose-limiting toxicities reported in the initial cohorts.[15] Slow platelet recovery was noted.[14] |
| NCT06357182 (Phase Ib) | Azacitidine + Venetoclax | 100 µg and 150 µg | One dose-limiting toxicity (infectious event) was reported.[1] |
Experimental Protocols
Protocol 1: Measuring LSD1 Activity in Cells via Western Blot for H3K4me2
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a range of iadademstat concentrations (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24-72 hours).
-
Histone Extraction: Harvest cells and isolate histones using a histone extraction kit or a high-salt extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of histone extracts onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K4me2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Use an anti-total Histone H3 antibody as a loading control on the same or a parallel blot.
-
-
Detection and Analysis: Visualize the protein bands using an ECL detection reagent and an imaging system. Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.
Protocol 2: Quantifying Cellular Differentiation by Flow Cytometry
-
Cell Culture and Treatment: Treat your cell line (e.g., a human AML cell line like THP-1) with various concentrations of iadademstat and a vehicle control for a period sufficient to induce differentiation (e.g., 3-7 days).
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in a staining buffer (e.g., PBS with 2% FBS).
-
Add fluorescently conjugated antibodies against differentiation markers (e.g., CD11b, CD86) and incubate in the dark for 30 minutes at 4°C.
-
Include isotype controls to account for non-specific antibody binding.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibodies and resuspend them in staining buffer.
-
Acquire the data on a flow cytometer.
-
Gate on the live cell population and analyze the percentage of cells positive for the differentiation markers.
-
-
Data Analysis: Calculate the percentage of marker-positive cells for each treatment condition and plot the dose-response curve.
Visualizations
Caption: Iadademstat inhibits LSD1, leading to increased H3K4 methylation and activation of differentiation genes.
Caption: A general experimental workflow for optimizing iadademstat dosage.
Caption: A decision tree for troubleshooting common experimental issues with iadademstat.
References
- 1. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oryzon.com [oryzon.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. oryzon.com [oryzon.com]
- 8. oryzon.com [oryzon.com]
- 9. biotech-spain.com [biotech-spain.com]
- 10. oryzon.com [oryzon.com]
- 11. researchgate.net [researchgate.net]
- 12. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. First-in-Human Study of LSD1 Inhibitor Iadademstat for Patients With Relapsed or Refractory AML - The ASCO Post [ascopost.com]
- 15. medchemexpress.com [medchemexpress.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing iadademstat in animal models. The information is designed to help anticipate and manage potential side effects encountered during preclinical experiments.
Disclaimer: Specific preclinical toxicology data for iadademstat is not extensively published. The following guidance is based on the known mechanism of action of iadademstat as a Lysine-Specific Demethylase 1 (LSD1) inhibitor and the observed class effects of such inhibitors in animal models. The troubleshooting steps and protocols are illustrative and should be adapted to specific institutional guidelines and experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of iadademstat?
A1: Iadademstat is a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation.[1][2] By inhibiting LSD1, iadademstat prevents the demethylation of certain histone lysines, leading to changes in gene expression that can induce differentiation in cancer cells.[1][2]
Q2: What are the most common anticipated side effects of iadademstat in animal models based on its mechanism of action?
A2: Based on the role of LSD1 in normal hematopoiesis, the most anticipated on-target side effects are hematological. These include thrombocytopenia (low platelet count), anemia (low red blood cell count), and neutropenia (low neutrophil count).[3][4][5] Non-hematological side effects observed in clinical trials, which may also be relevant in animal models, include gastrointestinal issues like diarrhea, as well as asthenia (weakness) and mucositis.
Q3: Why is thrombocytopenia a common finding with LSD1 inhibitors like iadademstat?
A3: LSD1 is essential for the proper differentiation and maturation of hematopoietic stem cells, including megakaryocytes, which are the precursor cells to platelets. Inhibition of LSD1 can disrupt megakaryopoiesis, leading to decreased platelet production and subsequent thrombocytopenia. This is considered an on-target effect of the drug class.[3][4]
Q4: Are there ways to mitigate the hematological side effects of iadademstat in my animal studies?
A4: Yes, several strategies can be employed. These include careful dose-finding studies to determine the maximum tolerated dose (MTD), intermittent dosing schedules (e.g., 5 days on, 2 days off), and supportive care measures as detailed in the troubleshooting guides below. Dose reduction may also be a viable strategy to manage severe hematological toxicity.
Q5: What initial signs of toxicity should I monitor for in my animal models?
A5: Closely monitor animals for changes in weight, food and water intake, activity levels, and overall appearance (e.g., ruffled fur, hunched posture). For hematological toxicity, signs can include petechiae (small red or purple spots on the skin), bleeding, or pallor of mucous membranes. For gastrointestinal effects, monitor for diarrhea or changes in fecal consistency. Regular blood sampling for complete blood counts (CBCs) is critical.
Troubleshooting Guides
Issue 1: Severe Thrombocytopenia
-
Symptoms: Platelet counts significantly below baseline, evidence of spontaneous bleeding (petechiae, epistaxis), or excessive bleeding after minor procedures (e.g., blood draws).
-
Potential Cause: On-target inhibition of LSD1 affecting megakaryocyte development and maturation.
-
Troubleshooting Steps:
-
Confirm with CBC: Perform a complete blood count to quantify the degree of thrombocytopenia.
-
Dose Modification: Consider reducing the dose of iadademstat or introducing a temporary treatment holiday.
-
Supportive Care: In severe cases, and if your experimental protocol allows, platelet transfusions could be considered, though this is complex in small animal models. Ensure easy access to food and water to minimize stress.
-
Monitor Coagulation Parameters: If bleeding is observed, consider assessing prothrombin time (PT) and activated partial thromboplastin time (aPTT) to rule out other coagulation defects.
-
Issue 2: Neutropenia and Signs of Infection
-
Symptoms: A significant decrease in absolute neutrophil count. Animals may appear lethargic, have a fever (if monitored), or develop spontaneous infections.
-
Potential Cause: LSD1 inhibition impacting granulopoiesis, the production of neutrophils.
-
Troubleshooting Steps:
-
Confirm with CBC and Differential: Quantify the absolute neutrophil count.
-
Prophylactic Antibiotics: If severe neutropenia is anticipated or observed, consult with veterinary staff about the use of broad-spectrum antibiotics to prevent opportunistic infections, ensuring the chosen antibiotic does not interfere with experimental endpoints.
-
Aseptic Technique: Maintain strict aseptic technique during all procedures to minimize the risk of introducing pathogens.
-
Environmental Controls: House animals in a clean, low-stress environment.
-
Issue 3: Gastrointestinal Distress (Diarrhea)
-
Symptoms: Loose or watery stools, dehydration, weight loss.
-
Potential Cause: Potential off-target effects on the gastrointestinal epithelium or alteration of gut microbiota.
-
Troubleshooting Steps:
-
Supportive Care: Ensure adequate hydration with easy access to water or hydrogels.
-
Dietary Modification: Provide a highly palatable and easily digestible diet.
-
Anti-diarrheal Agents: Use of anti-diarrheal medication should be done with caution and in consultation with veterinary staff, as it may mask worsening toxicity.
-
Monitor Electrolytes: If diarrhea is severe and prolonged, consider monitoring serum electrolytes.
-
Data Presentation: Summary of Anticipated Hematological Side Effects
Note: The following table is an illustrative example of how to present quantitative data on hematological toxicity for an LSD1 inhibitor. Specific values for iadademstat in animal models are not publicly available. Researchers should generate their own data based on their specific models and dosing regimens.
| Parameter | Vehicle Control (Day 28) | Iadademstat (Dose X mg/kg) (Day 28) | Iadademstat (Dose Y mg/kg) (Day 28) |
| Platelets (x10⁹/L) | 800 ± 150 | 350 ± 100 | 150 ± 75 |
| Neutrophils (x10⁹/L) | 1.5 ± 0.5 | 0.8 ± 0.3 | 0.4 ± 0.2 |
| Hemoglobin (g/dL) | 14.0 ± 1.0 | 11.5 ± 1.2 | 9.0 ± 1.5 |
Experimental Protocols
Protocol 1: Monitoring Hematological Toxicity in a Murine Model
-
Animal Model: Specify strain, age, and sex of mice (e.g., C57BL/6, 6-8 weeks old, female).
-
Acclimatization: Acclimate animals for at least one week prior to the start of the experiment.
-
Baseline Blood Collection: Collect 50-100 µL of blood via a suitable method (e.g., saphenous or submandibular vein) for a baseline complete blood count (CBC) with differential.
-
Iadademstat Administration: Administer iadademstat or vehicle control via the appropriate route (e.g., oral gavage) at the predetermined dose and schedule.
-
Monitoring:
-
Daily: Record body weight, clinical observations (activity, posture, fur condition), and food/water consumption.
-
Weekly: Collect blood for CBC with differential. Adjust frequency based on the severity of observed cytopenias.
-
-
Endpoint Criteria: Define humane endpoints in consultation with veterinary staff and the institutional animal care and use committee (IACUC). Examples include >20% body weight loss, severe lethargy, or uncontrolled bleeding.
-
Data Analysis: Analyze changes in blood parameters over time compared to baseline and vehicle controls using appropriate statistical methods.
Visualizations
Caption: Mechanism of action of iadademstat in inhibiting LSD1.
Caption: Experimental workflow for managing hematological toxicity.
References
- 1. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oryzon.com [oryzon.com]
- 3. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
Technical Support Center: ORY-1001 In Vivo Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective LSD1 inhibitor, ORY-1001 (iadademstat). The information provided is intended to help address common issues encountered during in vivo experiments, with a focus on improving and ensuring optimal bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ORY-1001?
A1: ORY-1001 is a small molecule that acts as a potent and highly selective covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is an epigenetic enzyme that plays a crucial role in regulating gene expression by removing methyl groups from histones.[3] By inhibiting LSD1, ORY-1001 can induce differentiation in cancer cells, particularly in hematologic malignancies like acute myeloid leukemia (AML).[1][4]
Q2: What is the reported oral bioavailability of ORY-1001?
Q3: What are the known pharmacokinetic parameters of ORY-1001 in humans?
A3: A Phase I clinical trial of iadademstat in patients with relapsed or refractory acute myeloid leukemia provided the following pharmacokinetic data at the recommended dose of 140 µg/m²/day.
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | 4 - 8 hours | [1] |
| Half-life (t½) | 40 - 100 hours | [1] |
| Volume of Distribution | Approximately 200 times total body water | [1] |
| Accumulation Ratio (after repeated dosing) | 3 - 6 | [1] |
Q4: How does ORY-1001 inhibit LSD1?
A4: ORY-1001 is a covalent inhibitor, meaning it forms a strong, irreversible bond with its target, LSD1. This occurs through the formation of a covalent bond with the flavin adenine dinucleotide (FAD) cofactor, which is essential for the catalytic activity of LSD1.[2] This irreversible inhibition leads to a sustained effect on the demethylase activity of LSD1.
Below is a diagram illustrating the signaling pathway of ORY-1001.
Caption: Signaling pathway of ORY-1001 in the cell nucleus.
Troubleshooting Guide: Suboptimal In Vivo Efficacy
If you are observing lower-than-expected efficacy in your in vivo experiments with ORY-1001, suboptimal bioavailability could be a contributing factor. This guide provides a systematic approach to troubleshooting potential issues.
Problem: Reduced or inconsistent tumor growth inhibition in xenograft models.
Step 1: Verify Compound Integrity and Formulation
Possible Cause: Degradation or improper formulation of ORY-1001.
Troubleshooting Actions:
-
Confirm Compound Quality: Ensure the purity and integrity of your ORY-1001 stock. If possible, verify its identity and purity by analytical methods such as HPLC or mass spectrometry.
-
Review Formulation Protocol: The solubility of ORY-1001 is a critical factor for its absorption. Ensure your formulation protocol is appropriate for oral administration.
-
Solubility Data:
-
PBS (pH 7.2): 10 mg/mL
-
Water: ≥23.15 mg/mL
-
DMSO: ≥6.9 mg/mL (with gentle warming)
-
-
-
Recommended Formulation Protocol (for oral gavage in mice):
-
For a target dose of 10 mg/kg in a 20g mouse with a dosing volume of 10 mL/kg, you will need a 1 mg/mL solution.
-
Weigh the required amount of ORY-1001.
-
To create a stock solution, dissolve ORY-1001 in a minimal amount of DMSO.
-
For the final vehicle, consider a mixture such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This combination of co-solvents and surfactants can help maintain the solubility and stability of the compound in an aqueous environment.
-
Slowly add the DMSO stock to the vehicle while vortexing to prevent precipitation.
-
Visually inspect the final formulation for any precipitates. If present, gentle warming and sonication may help to redissolve the compound.
-
Prepare the formulation fresh daily to minimize the risk of degradation.
-
Step 2: Evaluate Administration Technique
Possible Cause: Improper oral gavage technique leading to inaccurate dosing.
Troubleshooting Actions:
-
Ensure Proper Gavage Technique: Oral gavage should be performed by trained personnel to ensure the full dose is delivered to the stomach and to avoid accidental administration into the lungs.
-
Dosing Volume: The volume administered should be appropriate for the size of the animal (e.g., typically 5-10 mL/kg for mice).
-
Fasting: In clinical trials, ORY-1001 was administered after a minimum of 2 hours of fasting.[1] Consider a similar fasting period for your animals before dosing to minimize variability in absorption due to food effects.
Step 3: Assess Pharmacokinetics in Your Model
Possible Cause: Altered drug metabolism or clearance in your specific animal model.
Troubleshooting Actions:
-
Pilot PK Study: If feasible, conduct a pilot pharmacokinetic study in a small cohort of your animals. This will help determine the Cmax, Tmax, and half-life of ORY-1001 in your specific model and experimental conditions.
-
Dose-Response Study: Perform a dose-response study to determine the optimal dose required to achieve the desired therapeutic effect in your model.
The following diagram illustrates a general workflow for assessing the in vivo bioavailability of ORY-1001.
Caption: Experimental workflow for in vivo bioavailability assessment.
Advanced Troubleshooting Logic
For more complex issues, the following decision tree can guide your troubleshooting process.
Caption: Troubleshooting decision tree for in vivo experiments.
By systematically addressing these potential issues, researchers can improve the consistency and effectiveness of their in vivo studies with ORY-1001.
References
- 1. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oryzon.com [oryzon.com]
- 3. oryzon.com [oryzon.com]
- 4. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
Iadademstat Technical Support Center: Troubleshooting and Mitigating Off-Target Activity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on understanding and mitigating potential off-target activities of iadademstat (ORY-1001), a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of iadademstat?
A1: Iadademstat is a potent and selective, orally available small molecule that acts as a covalent inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] It functions through a dual mechanism: by blocking the demethylase activity of LSD1 and by disrupting its scaffolding function.[1] Iadademstat binds covalently to the flavin adenine dinucleotide (FAD) cofactor in the catalytic center of LSD1. This binding protrudes in a way that sterically hinders the interaction between LSD1 and transcription factors like GFI1 (Growth Factor Independence 1), which is crucial for the oncogenic program in certain cancers like acute myeloid leukemia (AML).[1]
Q2: What are the known "off-target" activities of iadademstat?
A2: Iadademstat is described as a highly selective inhibitor of LSD1.[1][3][4] However, like most small molecule inhibitors, it can exhibit some activity against other proteins, particularly at higher concentrations. The most relevant off-target activities identified are against other FAD-dependent amine oxidases. Iadademstat shows significantly less potency against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) compared to LSD1.[5] It does, however, show some inhibitory activity against spermine oxidase (SMOX).[5]
It is important to distinguish between off-target binding to other proteins and on-target toxicities in non-cancerous cells. The most significant side effect of iadademstat, thrombocytopenia (low platelet count), is considered an on-target effect due to the role of the LSD1-GFI1B complex in normal hematopoietic differentiation.[6]
Q3: What are the most common adverse events observed in clinical trials with iadademstat, and are they related to off-target effects?
A3: The most frequently reported treatment-related adverse events in clinical trials are hematological, including thrombocytopenia (low platelet count) and neutropenia (low neutrophil count).[7][8] These are considered on-target effects resulting from the inhibition of LSD1's role in normal blood cell development.[6] Other common adverse events include dysgeusia (altered taste), anemia, asthenia (weakness), nausea, and constipation.[9] These are generally manageable and consistent with the side effect profiles of many cancer therapies.
Q4: How can I mitigate thrombocytopenia observed in my experiments with iadademstat?
A4: Thrombocytopenia is a known on-target effect of LSD1 inhibition.[6] In a research setting, mitigation strategies could involve:
-
Dose optimization: Using the lowest effective concentration of iadademstat to minimize effects on non-target cells.
-
Intermittent dosing: Mimicking clinical trial protocols with "drug holidays" may allow for the recovery of platelet counts.
-
Supportive measures: In in vivo models, this could involve the use of thrombopoietin receptor agonists (TPO-RAs), although this is more of a clinical management strategy.[10]
-
Selective cell models: Using cell lines that are less dependent on the specific hematopoietic pathways affected by LSD1 inhibition for non-essential experiments.
Quantitative Data Summary
The following tables summarize the known inhibitory activity of iadademstat and the incidence of key hematological adverse events from clinical trials.
| Target | IC50 (µM) | Selectivity vs. LSD1 | Reference |
| LSD1 | 0.012 | - | [5] |
| MAO-A | >100 | >8333x | [5] |
| MAO-B | >100 | >8333x | [5] |
| Spermine Oxidase | 7.4 | 617x | [5] |
Table 1: Iadademstat In Vitro Inhibitory Activity. This table shows the half-maximal inhibitory concentration (IC50) of iadademstat against its primary target, LSD1, and other related enzymes. The high IC50 values for MAO-A and MAO-B demonstrate iadademstat's selectivity.
| Adverse Event | Grade ≥3 Incidence (ALICE study) | Reference |
| Thrombocytopenia | 69% | [7] |
| Neutropenia | 61% | [7] |
| Anemia | 42% | [7] |
Table 2: Incidence of Treatment-Related Hematological Adverse Events (Grade ≥3) in the ALICE Phase IIa Study. This study evaluated iadademstat in combination with azacitidine in newly diagnosed AML patients.[7]
Signaling Pathways and Experimental Workflows
LSD1 Signaling Pathway in Acute Myeloid Leukemia (AML)
The following diagram illustrates the central role of the LSD1-GFI1-CoREST complex in AML and how iadademstat disrupts this pathway. In leukemic cells, the transcription factor GFI1 recruits the CoREST complex, which includes LSD1 and histone deacetylases (HDACs), to the DNA.[9][11] This complex removes activating methyl groups (H3K4me1/2) and acetyl groups from histones, leading to transcriptional repression of genes involved in myeloid differentiation.[12] This repression maintains the leukemic cells in an undifferentiated, proliferative state.[7] Iadademstat's inhibition of LSD1 prevents this histone demethylation and disrupts the complex, leading to the expression of differentiation genes and a reduction in leukemic cell proliferation.[13]
Caption: LSD1 signaling pathway in AML and the mechanism of action of iadademstat.
Experimental Workflow for Identifying Off-Target Interactions
The following diagram outlines a general workflow for identifying potential off-target interactions of a small molecule inhibitor like iadademstat using affinity chromatography coupled with mass spectrometry.
Caption: A generalized workflow for identifying off-target interactions of a small molecule inhibitor.
Detailed Experimental Protocols
The following are generalized protocols for key experiments to assess the off-target profile of a small molecule inhibitor. These protocols may require optimization for your specific experimental setup.
Protocol 1: Affinity Chromatography-Mass Spectrometry for Off-Target Identification
Objective: To identify proteins that directly bind to iadademstat from a complex biological sample.
Materials:
-
Iadademstat
-
NHS-activated Sepharose beads (or similar)
-
Coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)
-
Blocking buffer (e.g., 1 M ethanolamine, pH 8.0)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5, or a high concentration of free iadademstat)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
SDS-PAGE materials
-
Mass spectrometer
Methodology:
-
Immobilization of Iadademstat: a. Resuspend NHS-activated Sepharose beads in ice-cold 1 mM HCl. b. Wash the beads with coupling buffer. c. Immediately add a solution of iadademstat in coupling buffer and incubate for 2-4 hours at room temperature with gentle rotation. d. Pellet the beads and discard the supernatant. e. Block any unreacted sites by incubating the beads with blocking buffer for 2 hours at room temperature. f. Wash the beads extensively with wash buffer. Prepare control beads by following the same procedure without adding iadademstat.
-
Preparation of Cell Lysate: a. Culture cells of interest to 80-90% confluency. b. Lyse the cells in ice-cold lysis buffer. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant containing the soluble proteins.
-
Affinity Purification: a. Incubate the cell lysate with the iadademstat-coupled beads and control beads separately for 2-4 hours at 4°C with gentle rotation. b. Load the bead-lysate mixture into separate chromatography columns. c. Wash the columns extensively with wash buffer to remove non-specifically bound proteins.
-
Elution and Analysis: a. Elute the bound proteins from the columns using the elution buffer. If using a low pH elution buffer, neutralize the eluates immediately with the neutralization buffer. b. Run the eluted protein samples on an SDS-PAGE gel and visualize with Coomassie blue or silver staining. c. Excise protein bands that are present in the iadademstat-bead eluate but absent or significantly reduced in the control eluate. d. Submit the excised bands for identification by mass spectrometry (e.g., LC-MS/MS).
Troubleshooting:
-
High background: Increase the number and stringency of washes. Add a non-specific competitor protein (e.g., BSA) to the lysate before incubation.
-
No specific bands: Ensure efficient coupling of iadademstat to the beads. Increase the amount of cell lysate used. Optimize the elution conditions.
Protocol 2: Kinase Profiling using a Competitive Binding Assay (Generalized)
Objective: To assess the selectivity of iadademstat against a panel of protein kinases.
Materials:
-
Iadademstat
-
A panel of recombinant protein kinases
-
Kinase-specific substrates
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Multi-well plates (e.g., 384-well)
Methodology:
-
Compound Preparation: a. Prepare a stock solution of iadademstat (e.g., 10 mM in DMSO). b. Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
Assay Plate Preparation: a. In a multi-well assay plate, add the recombinant kinase, its specific substrate, and kinase assay buffer.
-
Inhibitor Addition: a. Add the diluted iadademstat or a vehicle control (e.g., DMSO) to the wells. b. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Kinase Reaction Initiation: a. Initiate the kinase reaction by adding ATP to each well. b. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Signal Detection: a. Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP. b. Read the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: a. Calculate the percent inhibition for each iadademstat concentration relative to the vehicle control. b. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Troubleshooting:
-
High variability: Ensure accurate pipetting and thorough mixing. Optimize the assay conditions (e.g., enzyme concentration, substrate concentration, incubation times).
-
No inhibition: Confirm the activity of the kinase and the integrity of the inhibitor. Test a higher concentration range of the inhibitor.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of iadademstat to its target (LSD1) and potential off-targets in a cellular context.
Materials:
-
Iadademstat
-
Intact cells or cell lysate
-
PBS or appropriate buffer
-
PCR tubes or strips
-
Western blot materials (antibodies against LSD1 and potential off-targets)
Methodology:
-
Treatment: a. Treat intact cells or cell lysate with iadademstat or a vehicle control for a specific duration (e.g., 1 hour).
-
Heating: a. Aliquot the treated samples into PCR tubes. b. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis and Fractionation: a. Lyse the cells by freeze-thaw cycles. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Analysis: a. Collect the supernatant and analyze the protein concentration. b. Perform Western blotting on the soluble fractions to detect the amount of the target protein (LSD1) and potential off-targets remaining in solution at each temperature.
-
Data Analysis: a. Quantify the band intensities from the Western blots. b. Plot the fraction of soluble protein as a function of temperature for both the iadademstat-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of iadademstat indicates direct binding and stabilization of the protein.
Troubleshooting:
-
No thermal shift: Increase the concentration of iadademstat. Ensure the antibody for Western blotting is specific and sensitive.
-
Protein degradation: Add protease inhibitors to the lysis buffer. Optimize the heating time.
References
- 1. oryzon.com [oryzon.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oryzon.com [oryzon.com]
- 4. oryzon.com [oryzon.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Superior efficacy of co-targeting GFI1/KDM1A and BRD4 against AML and post-MPN secondary AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Frontiers | Targeting the GFI1/1B—CoREST Complex in Acute Myeloid Leukemia [frontiersin.org]
- 10. Management of chemotherapy-induced thrombocytopenia: guidance from the ISTH Subcommittee on Hemostasis and Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting the GFI1/1B—CoREST Complex in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | LSD1 inhibition modulates transcription factor networks in myeloid malignancies [frontiersin.org]
- 13. Enhancer Activation by Pharmacologic Displacement of LSD1 from GFI1 Induces Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
ORY-1001 Technical Support Center: Addressing Experimental Variability
Welcome to the technical support center for ORY-1001 (Iadademstat), a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability in experimental results and provide guidance for obtaining consistent and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ORY-1001?
A1: ORY-1001 is a small molecule that acts as a covalent and highly selective inhibitor of the epigenetic enzyme Lysine Specific Demethylase 1 (LSD1), also known as KDM1A.[1] It binds irreversibly to the flavin adenine dinucleotide (FAD) cofactor in the catalytic center of LSD1.[1][2] This inhibition prevents the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), which are marks associated with active transcription. By blocking LSD1, ORY-1001 leads to the accumulation of these histone marks, resulting in changes in gene expression.[3] In hematological malignancies like acute myeloid leukemia (AML), ORY-1001 not only blocks the demethylase activity of LSD1 but also disrupts its scaffolding function, which impairs the interaction between LSD1 and the transcription factor GFI-1. This disruption promotes the differentiation of leukemic blasts.[1]
Q2: In which cancer types has ORY-1001 shown preclinical or clinical activity?
A2: ORY-1001 has demonstrated significant preclinical and clinical activity in various hematological malignancies, particularly acute myeloid leukemia (AML), especially subtypes with MLL translocations.[4][5] It has also been investigated in solid tumors such as small-cell lung cancer (SCLC), neuroblastoma, prostate cancer, and breast cancer.[6][7][8]
Q3: What are the potential off-target effects of ORY-1001?
A3: ORY-1001 is a highly selective inhibitor for LSD1. However, like other LSD1 inhibitors, it's important to consider potential off-target effects on other FAD-dependent amine oxidases, such as monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[7] It is recommended to perform counter-screening assays if off-target effects are suspected in your experimental system.
Troubleshooting Guides
Issue 1: Inconsistent or No Observable Effect on Cell Viability/Proliferation
| Possible Cause | Suggested Solution |
| Incorrect Inhibitor Concentration | The effective concentration of ORY-1001 can vary significantly between cell lines. Perform a dose-response experiment with a wide range of concentrations (e.g., from low nanomolar to micromolar) to determine the optimal working concentration for your specific cell line. |
| Cell Line Insensitivity | Not all cell lines are sensitive to LSD1 inhibition. Confirm that your cell line expresses LSD1 at the protein level via Western blot. It is also advisable to use a positive control cell line known to be sensitive to ORY-1001, such as THP-1 or MV(4;11) for AML studies.[9] |
| Compound Solubility and Stability | ORY-1001 may precipitate out of solution, especially at higher concentrations, leading to a lower effective concentration. Visually inspect the media for any precipitate after adding the compound. Prepare fresh stock solutions and add the inhibitor to the medium immediately before use. For in vivo studies, a recommended solvent is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10] |
| Inconsistent Cell Seeding | Uneven cell distribution in multi-well plates is a common source of variability. Ensure a uniform single-cell suspension before seeding and use appropriate techniques to avoid edge effects in plates. |
| Insufficient Treatment Duration | The effects of ORY-1001 on cell viability may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your experimental goals. |
Issue 2: High Variability in Histone Methylation Analysis (Western Blot or ChIP)
| Possible Cause | Suggested Solution |
| Suboptimal Antibody Performance | The quality of antibodies against histone modifications is critical. Use a validated antibody for H3K4me2 and ensure proper Western blotting or Chromatin Immunoprecipitation (ChIP) technique. Include positive and negative controls for the antibody. |
| Inefficient Nuclear Extraction | Histone proteins may not be efficiently extracted, leading to weak or inconsistent signals. Use a high-quality nuclear extraction protocol to enrich for histone proteins. |
| Variability in Treatment Conditions | Ensure consistent treatment duration and concentration of ORY-1001 across all samples. Small variations can lead to significant differences in histone methylation levels. |
| Technical Issues with ChIP | Inefficient immunoprecipitation or high background can obscure the signal. Optimize your ChIP protocol, including cross-linking time, sonication/enzymatic digestion, antibody concentration, and washing steps. |
Data Presentation
Table 1: In Vitro Efficacy of ORY-1001 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Metric | Value | Reference |
| Leukemia cells | Leukemia | MTT Assay | EC50 | 0.1 nM | [10] |
| THP-1 | Acute Myeloid Leukemia | CellTiter-Glo | IC50 | > 50 µM | [10] |
| H1299 | Lung Carcinoma | Proliferation Assay | - | Inhibition at 80-160 µM | [10] |
| A549 | Lung Carcinoma | Proliferation Assay | - | Inhibition at 80-160 µM | [10] |
| BT-474 | Breast Cancer | Mammosphere Formation Assay | - | Inhibition | [8] |
Note: IC50/EC50 values can vary based on the specific assay conditions and duration of treatment.
Table 2: In Vivo Efficacy of ORY-1001
| Animal Model | Cancer Type | Dosing | Outcome | Reference |
| Rodent Xenografts | Leukemia | < 0.020 mg/kg (oral, daily) | Significantly reduced tumor growth | [11] |
| Glioblastoma Xenograft | Glioblastoma | 400 µg/kg (oral, weekly for 28 days) | Inhibited tumor growth, increased survival | [10] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of ORY-1001 in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells. Incubate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of ORY-1001.[6]
Protocol 2: Western Blot for Histone Methylation (H3K4me2)
-
Sample Preparation: After treatment with ORY-1001 for the desired time, harvest the cells and perform nuclear extraction to isolate histone proteins.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA assay or a similar method.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K4me2 overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for total Histone H3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
References
- 1. oryzon.com [oryzon.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. oryzon.com [oryzon.com]
- 8. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
Interpreting Unexpected Results from Iadademstat Studies: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing iadademstat, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to navigate unexpected experimental outcomes. Iadademstat is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation.[1] Understanding its mechanism of action is key to interpreting experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of iadademstat?
A1: Iadademstat is an orally available and highly selective inhibitor of Lysine-Specific Demethylase 1 (LSD1; also known as KDM1A).[1] It functions through a dual mechanism:
-
Catalytic Inhibition: It irreversibly binds to the FAD cofactor in the catalytic center of LSD1, preventing the demethylation of its primary substrates, mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2).[1] This leads to an accumulation of these marks, which are generally associated with active gene transcription.
-
Scaffolding Function Disruption: Iadademstat's binding to LSD1 sterically hinders the interaction between LSD1 and its binding partners, such as GFI-1 and INSM1.[1] This disruption of protein-protein interactions can lead to the induction of cellular differentiation.[1]
Q2: What are the expected cellular effects of iadademstat treatment?
A2: Based on its mechanism of action, iadademstat treatment is expected to lead to:
-
Increased global levels of H3K4me1/2.
-
Induction of differentiation in susceptible cancer cell lines, particularly in hematological malignancies like Acute Myeloid Leukemia (AML).[1][2]
-
Inhibition of proliferation and reduction of cancer stem cell capacity.[1]
-
Changes in gene expression, including the upregulation of tumor suppressor genes.[3]
Q3: What are the known on-target and potential off-target effects of iadademstat?
A3: Iadademstat is highly selective for LSD1 over other FAD-dependent amine oxidases like MAO-A, MAO-B, and LSD2.[4] The most common on-target adverse events observed in clinical trials are related to myelosuppression, including thrombocytopenia and neutropenia.[5][6] While comprehensive off-target profiles for all research scenarios are not available, it is crucial to consider the possibility of off-target effects when interpreting unexpected phenotypes.
Q4: What are some known mechanisms of resistance to LSD1 inhibitors?
A4: Resistance to LSD1 inhibitors can be intrinsic or acquired. Some cancer cells may have a transcriptional state that confers intrinsic resistance. For example, in small cell lung cancer, cells with a mesenchymal-like transcriptional program are less sensitive to LSD1 inhibitors compared to those with a neuroendocrine profile. Acquired resistance can emerge through epigenetic reprogramming.
Troubleshooting Guides for Unexpected Results
Unexpected results can arise from various factors, ranging from experimental design to the specific biological context of your study. The following guides address common issues encountered during iadademstat experiments.
Guide 1: No Observable Effect or Weaker-Than-Expected Activity
Table 1: Troubleshooting Lack of Iadademstat Activity
| Potential Cause | Recommended Action |
| Incorrect Drug Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range (e.g., 0.01 - 10 µM) and narrow down to determine the IC50. |
| Cell Line Insensitivity | Confirm that your cell line expresses LSD1 at the protein level via Western blot. Research the literature to see if your cell line is expected to be sensitive to LSD1 inhibition. Consider testing a positive control cell line known to be sensitive to iadademstat. |
| Compound Instability or Degradation | Prepare fresh stock solutions of iadademstat in an appropriate solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. Visually inspect the media for any precipitation after adding the drug. |
| Insufficient Treatment Duration | The effects of iadademstat on histone methylation and gene expression can be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Suboptimal Assay Conditions | For cell viability assays, ensure that the cell seeding density is appropriate and that the assay is performed during the logarithmic growth phase. For molecular assays, optimize extraction and detection protocols. |
Guide 2: Unexpected or Paradoxical Cellular Phenotypes
Table 2: Troubleshooting Unexpected Iadademstat-Induced Phenotypes
| Potential Cause | Recommended Action |
| Off-Target Effects | To confirm that the observed phenotype is due to LSD1 inhibition, use a structurally different LSD1 inhibitor as a control. Additionally, genetic knockdown (siRNA or shRNA) of LSD1 should ideally replicate the phenotype observed with iadademstat. |
| Cellular Context-Specific Effects | The function of LSD1 can be context-dependent. Investigate the expression of key LSD1-interacting proteins (e.g., GFI1, CoREST) in your cell line. The cellular transcriptional state can also influence the response to LSD1 inhibition. |
| Compensatory Mechanisms | Cells may upregulate other histone demethylases or activate alternative signaling pathways to compensate for LSD1 inhibition. Investigate the expression and activity of other KDM family members. |
| Solvent Toxicity | Ensure that the final concentration of the vehicle (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) and consistent across all experimental and control groups. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After allowing cells to adhere (for adherent cells), treat them with a range of iadademstat concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for Histone Methylation
This protocol provides a framework for assessing changes in global H3K4me2 levels.
-
Cell Treatment and Lysis: Treat cells with iadademstat or vehicle control for the desired time. Harvest cells and perform histone extraction using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE: Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K4me2 overnight at 4°C. Use an antibody against total Histone H3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal.
Chromatin Immunoprecipitation (ChIP)
This is a generalized protocol and requires significant optimization for specific cell types and antibodies.
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against H3K4me2 or a negative control IgG overnight at 4°C.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using Protein A/G magnetic beads.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of known LSD1 target genes. Analyze the results to determine the relative enrichment of H3K4me2 at these loci in iadademstat-treated versus control cells.
Mandatory Visualizations
Caption: Iadademstat's dual mechanism of action.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. oryzon.com [oryzon.com]
- 2. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. benchchem.com [benchchem.com]
- 5. First-in-Human Study of LSD1 Inhibitor Iadademstat for Patients With Relapsed or Refractory AML - The ASCO Post [ascopost.com]
- 6. Iadademstat in combination with azacitidine in patients with newly diagnosed acute myeloid leukaemia (ALICE): an open-label, phase 2a dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing combination therapies with iadademstat for synergistic effects
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for designing, executing, and troubleshooting experiments involving iadademstat in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of iadademstat?
A1: Iadademstat is a potent and selective oral inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic enzyme. It has a dual mechanism of action: it not only blocks the demethylating activity of LSD1 but also disrupts its scaffolding function. This prevents the formation of transcriptional repressor complexes, leading to the re-expression of tumor suppressor genes and inducing differentiation in cancer cells, particularly in hematological malignancies.[1][2]
Q2: What are the most promising combination partners for iadademstat?
A2: Preclinical and clinical studies have shown promising synergistic effects when iadademstat is combined with various agents. In Acute Myeloid Leukemia (AML), strong synergy has been observed with the hypomethylating agent azacitidine, the BCL-2 inhibitor venetoclax, and the FLT3 inhibitor gilteritinib.[3][4][5] In solid tumors, such as small cell lung cancer (SCLC) and neuroendocrine tumors, combinations with platinum-etoposide chemotherapy and paclitaxel are being investigated.[2]
Q3: What is the rationale for combining iadademstat with other anti-cancer agents?
A3: The primary rationale is to achieve synergistic anti-tumor effects, overcome drug resistance, and potentially reduce treatment-related toxicity by using lower doses of each agent. Iadademstat's epigenetic mechanism can re-sensitize cancer cells to other therapies. For example, by inducing differentiation, iadademstat may render cancer cells more susceptible to apoptosis-inducing agents like venetoclax.
Q4: Are there any known off-target effects of iadademstat to consider in my experiments?
A4: Iadademstat is a highly selective inhibitor of LSD1. However, like other LSD1 inhibitors, it's important to consider potential off-target effects on other FAD-dependent amine oxidases, such as Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).[6] It is recommended to include appropriate controls in your experiments, such as using a structurally distinct LSD1 inhibitor or employing genetic knockdown of LSD1 to validate that the observed phenotype is on-target.[6]
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro and in vivo experiments with iadademstat combination therapies.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no synergistic effect observed in cell viability assays. | 1. Suboptimal drug concentrations: The concentration range for one or both drugs may not be appropriate for the cell line being used. 2. Incorrect timing of drug administration: The sequence and duration of drug exposure can significantly impact synergy. 3. Cell line insensitivity: The chosen cell line may lack the specific molecular vulnerabilities targeted by the drug combination. 4. Drug degradation: Improper storage or handling of iadademstat or the combination partner. | 1. Perform single-agent dose-response experiments to determine the IC50 for each drug in your cell line. Use a checkerboard assay with concentrations ranging from below to above the IC50 of each drug. 2. Experiment with different administration schedules (e.g., sequential vs. concurrent) and durations of exposure. 3. Confirm the expression of LSD1 and the target of the combination partner in your cell line (e.g., via Western blot or qPCR). Consider testing a panel of cell lines. 4. Prepare fresh drug dilutions for each experiment from properly stored stock solutions. |
| High background or variability in luminescence/fluorescence-based assays. | 1. Compound interference: Iadademstat or the combination partner may have intrinsic fluorescent or quenching properties. 2. DMSO concentration: High concentrations of DMSO can be toxic to cells. 3. Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results. | 1. Run a control plate with the drugs in cell-free media to assess for any intrinsic signal. 2. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%). Include a vehicle-only control with the same final DMSO concentration. 3. Ensure a homogenous cell suspension before seeding and be consistent with pipetting technique. |
| No change in global H3K4me2 levels after iadademstat treatment. | 1. Insufficient treatment duration or concentration: The effect on histone methylation is time and dose-dependent. 2. High histone turnover: In rapidly dividing cells, the effect of LSD1 inhibition on global histone marks may be masked. 3. Redundant demethylases: Other histone demethylases may compensate for the loss of LSD1 activity. | 1. Perform a time-course (e.g., 24, 48, 72 hours) and dose-response experiment to determine the optimal conditions for observing changes in H3K4me2 levels. 2. Consider synchronizing the cells before treatment. 3. While less common for H3K4me2, consider investigating the expression of other KDM family members if on-target engagement is confirmed by other means. |
| Unexpected toxicity or lack of efficacy in animal models. | 1. Poor drug exposure: Issues with formulation, route of administration, or dosing schedule may lead to suboptimal drug levels in the tumor. 2. Metabolic differences: The metabolism of the drugs may differ between species. 3. Tumor model limitations: The chosen xenograft model may not accurately recapitulate the human tumor microenvironment or signaling dependencies. | 1. Perform pharmacokinetic (PK) studies to measure drug concentrations in plasma and tumor tissue. Optimize the formulation and dosing regimen based on PK data. 2. Consult literature on the metabolism of the specific drugs in the animal model being used. 3. Consider using patient-derived xenograft (PDX) models, which may better predict clinical response. |
Data Presentation
In Vitro Efficacy of Iadademstat in AML Cell Lines
| Cell Line | Iadademstat IC50 (nM) | Reference |
| MV4-11 | < 1 | [1][6] |
| THP-1 | 3.8 | [7] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Clinical Efficacy of Iadademstat Combination Therapies in AML
| Combination | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR/CRi) Rate | Clinical Trial | Reference |
| Iadademstat + Azacitidine | 1L Unfit AML | 81% | 64% | ALICE (Phase IIa) | [2] |
| Iadademstat + Azacitidine + Venetoclax | 1L Unfit AML | 100% | 88% (CR) | Phase Ib | [3] |
| Iadademstat + Gilteritinib | FLT3-mutated R/R AML | 67% | 58% (CR+CRh+CRi) | FRIDA (Phase Ib) | [3] |
1L: First-line; R/R: Relapsed/Refractory; CRh: Complete Remission with partial hematologic recovery; CRi: Complete Remission with incomplete hematologic recovery.
Experimental Protocols
In Vitro Synergy Assessment: Checkerboard Assay and Combination Index (CI) Analysis
This protocol outlines a general workflow for assessing the synergistic interaction between iadademstat and a combination partner using a cell viability assay and the Chou-Talalay method.
a. Single-Agent IC50 Determination:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Dilution: Prepare serial dilutions of iadademstat and the combination partner separately in culture medium. A common range is 0.01 to 10 µM.
-
Treatment: Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours).
-
Viability Assay: Perform a cell viability assay such as MTT or CellTiter-Glo®.
-
Data Analysis: Calculate the IC50 value for each drug using non-linear regression analysis.
b. Combination Treatment (Checkerboard Assay):
-
Dose Matrix Design: Based on the single-agent IC50 values, design a dose matrix. A common approach is to use a range of concentrations from 1/4x to 4x the IC50 of each drug.
-
Drug Preparation: Prepare combinations of the two drugs at fixed ratios (e.g., based on the ratio of their IC50s) across a range of concentrations.
-
Treatment: Add 100 µL of the drug combinations to a new plate of seeded cells. Include controls for each drug alone and a vehicle control.
-
Incubation and Viability Assay: Follow steps 4 and 5 from the single-agent protocol.
-
Synergy Analysis: Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Apoptosis Induction Assessment: Annexin V/PI Staining
This protocol is for assessing the induction of apoptosis by iadademstat in combination with another agent using flow cytometry.
-
Cell Treatment: Treat cells with iadademstat, the combination partner, and the combination at synergistic concentrations (determined from the checkerboard assay) for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and suspension cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells at room temperature in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for in vitro synergy screening and validation.
Caption: Putative mechanism of synergy between iadademstat and venetoclax.
References
- 1. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oryzon.com [oryzon.com]
- 3. oryzon.com [oryzon.com]
- 4. Iadademstat in combination with gilteritinib for patients with mutated FLT3 relapsed/refractory acute myeloid leukemia. - ASCO [asco.org]
- 5. Facebook [cancer.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting iadademstat degradation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LSD1 inhibitor, iadademstat, in cell culture experiments. These resources are designed to help you identify and address potential issues related to the stability and degradation of iadademstat in your experimental setup.
Frequently Asked Questions (FAQs)
Q1: My cells are showing a weaker or inconsistent response to iadademstat over time. Could the compound be degrading in my cell culture medium?
A1: Yes, inconsistent or diminishing effects of iadademstat could be a sign of compound degradation in the cell culture medium. Small molecule inhibitors can be susceptible to degradation under typical cell culture conditions (37°C, 5% CO2, aqueous environment). It is recommended to perform a stability assessment of iadademstat in your specific cell culture medium and under your experimental conditions.
Q2: How should I prepare and store iadademstat stock solutions to minimize degradation?
A2: To ensure the integrity of your iadademstat stock, it is crucial to follow proper storage procedures. Prepare a high-concentration stock solution in a suitable solvent, such as anhydrous, high-purity DMSO.[1] For example, a 10 mM stock solution in DMSO is commonly used.[2] It is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][2] Store these aliquots at -20°C for up to one month or at -80°C for up to six months for longer-term storage.[2] When preparing your working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[3]
Q3: Are there any known degradation pathways for iadademstat in aqueous solutions?
A3: Currently, there is no specific public information available detailing the degradation pathways of iadademstat in aqueous solutions like cell culture media. Iadademstat belongs to the 2-phenylcyclopropylamine class of compounds.[4] Molecules with amine and cyclopropyl groups can be susceptible to hydrolysis and oxidation under certain conditions.[5][6]
Q4: What are the signs of iadademstat degradation in my cell culture experiments?
A4: Signs of iadademstat degradation can manifest in several ways:
-
Reduced Potency: You may observe a decrease in the expected biological effect (e.g., less inhibition of cell growth, reduced changes in gene expression) over the course of your experiment, especially in longer-term studies.
-
Inconsistent Results: High variability between replicate experiments or between different batches of prepared media containing iadademstat.
-
Unexpected Cell Morphology Changes: While changes in cell morphology can be an on-target effect, unexpected or inconsistent morphological alterations could indicate the presence of degradation products with off-target activities.[3]
-
Precipitate Formation: Although more commonly associated with poor solubility, the formation of a precipitate over time could also be related to the degradation of the compound into less soluble byproducts.
Troubleshooting Guides
If you suspect iadademstat degradation is affecting your experiments, follow these troubleshooting steps.
Problem: Inconsistent or Diminished Biological Effect of Iadademstat
This is one of the most common indicators of compound instability.
Troubleshooting Workflow
References
Strategies to enhance the therapeutic window of ORY-1001
Welcome to the technical support center for ORY-1001 (iadademstat). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the therapeutic window of this potent and selective LSD1 inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ORY-1001?
A1: ORY-1001, also known as iadademstat, is a small molecule that acts as a covalent and highly selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1] LSD1 is an epigenetic enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of target genes.[2] By inhibiting LSD1, ORY-1001 leads to an accumulation of H3K4me2 at target gene promoters, which in turn induces the differentiation of cancer cells, particularly in hematological malignancies like acute myeloid leukemia (AML).[3][4]
Beyond its catalytic activity, ORY-1001 also disrupts the scaffolding function of LSD1. It interferes with the interaction between LSD1 and transcription factors like GFI-1 and INSM1, which are crucial for the oncogenic program in certain cancers like AML and small cell lung cancer (SCLC).[1][5] This disruption further promotes the differentiation of cancer cells.
Q2: What are the known on-target toxicities of ORY-1001, and how can they be monitored in preclinical models?
A2: The primary on-target toxicities observed in clinical trials with ORY-1001 are hematological, including thrombocytopenia (low platelet count) and anemia.[6] These are considered on-target effects because LSD1 plays a role in normal hematopoiesis.[7]
In preclinical animal models, these toxicities can be monitored through regular complete blood counts (CBCs). It is recommended to establish a baseline CBC before starting treatment and then monitor at regular intervals (e.g., weekly) during the treatment period and a recovery period. For thrombocytopenia, platelet transfusions may be necessary for supportive care in a clinical setting, and in preclinical models, dose adjustments or intermittent dosing schedules may be explored to manage this side effect.
Q3: What are the potential mechanisms of resistance to ORY-1001?
A3: Resistance to LSD1 inhibitors like ORY-1001 can be both intrinsic and acquired. In small cell lung cancer (SCLC), cell lines with a mesenchymal-like transcriptional program show intrinsic resistance, whereas those with a neuroendocrine phenotype are more sensitive.[8][9] Acquired resistance can occur through an epigenetic shift where cancer cells transition from a sensitive neuroendocrine state to a resistant mesenchymal-like state, driven by the transcription factor TEAD4.[8][9] This transition is reversible, and cells may regain sensitivity after a drug holiday.[8] In breast cancer, LSD1 has been implicated in resistance to chemotherapy and hormone therapy.[10][11]
Troubleshooting Guide
Problem 1: I am not observing a significant anti-proliferative or pro-differentiative effect of ORY-1001 in my cancer cell line.
-
Possible Cause 1: Cell Line Insensitivity. As mentioned in the FAQs, some cancer cell lines may have intrinsic resistance to LSD1 inhibitors. This is particularly true for SCLC models that exhibit a mesenchymal-like phenotype.[8][9]
-
Troubleshooting Tip:
-
Cell Line Profiling: If possible, characterize the transcriptional profile of your cell line to determine if it expresses neuroendocrine markers (e.g., ASCL1, NEUROD1), which are associated with sensitivity, or mesenchymal markers.
-
Test a Panel of Cell Lines: Compare the effect of ORY-1001 on your cell line with its effect on known sensitive cell lines (e.g., MLL-rearranged AML cell lines like THP-1 and MV4-11).[12]
-
-
-
Possible Cause 2: Suboptimal Drug Concentration or Treatment Duration. The effect of ORY-1001 is time- and dose-dependent.
-
Troubleshooting Tip:
-
Dose-Response and Time-Course Experiments: Perform a comprehensive dose-response study with a wide range of ORY-1001 concentrations (e.g., from sub-nanomolar to micromolar) and for different durations (e.g., 24, 48, 72, 96 hours or longer). The anti-proliferative effects of LSD1 inhibitors may not be fully apparent at early time points as the mechanism is primarily through differentiation rather than acute cytotoxicity.
-
-
-
Possible Cause 3: Acquired Resistance. Prolonged exposure to ORY-1001 may lead to the development of acquired resistance.
-
Troubleshooting Tip:
-
Drug Holiday: If you are maintaining cells under continuous drug pressure, try a "drug holiday" by culturing the cells in drug-free medium for a period to see if sensitivity is restored.[8]
-
Combination Therapy: Consider combining ORY-1001 with other agents to overcome resistance. (See "Strategies to Enhance the Therapeutic Window" section below).
-
-
Problem 2: I am observing excessive toxicity in my in vivo animal model.
-
Possible Cause 1: Dose is too high. The maximum tolerated dose (MTD) can vary between different animal strains and models.
-
Troubleshooting Tip:
-
Dose Titration: If you have not already, perform a dose-titration study to determine the MTD in your specific model.
-
Intermittent Dosing: Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) which has been used in clinical trials, to allow for recovery from hematological toxicities.
-
-
-
Possible Cause 2: Formulation Issues. Poor formulation can lead to erratic absorption and high peak plasma concentrations, contributing to toxicity.
-
Troubleshooting Tip:
-
Optimize Formulation: Ensure ORY-1001 is properly solubilized for oral administration. Refer to the literature for appropriate vehicle formulations used in preclinical studies. While specific formulations for ORY-1001 are proprietary, common vehicles for oral administration of small molecules in preclinical studies can be explored.
-
-
Strategies to Enhance the Therapeutic Window
The therapeutic window of ORY-1001 can be enhanced by either increasing its efficacy at a given dose or by mitigating its toxicity. Combination therapy is a key strategy to achieve this.
Combination Therapies
Combining ORY-1001 with other anti-cancer agents can lead to synergistic effects, allowing for lower, less toxic doses of each drug to be used.
-
With Hypomethylating Agents (e.g., Azacitidine): In AML, the combination of iadademstat with azacitidine has shown promising results in clinical trials.[5] This combination may be particularly effective in elderly patients who are not eligible for intensive chemotherapy.
-
With Chemotherapy (e.g., Platinum-Etoposide): In SCLC, ORY-1001 has been evaluated in combination with platinum-etoposide.
-
With other Epigenetic Modulators: Preclinical studies have shown that ORY-1001 exhibits synergy with other epigenetic inhibitors, such as DOT1L inhibitors.[6]
-
With BCL2 Inhibitors (e.g., Venetoclax): The combination of ORY-1001 with BCL2 inhibitors has shown synergistic effects in preclinical AML models.[6]
-
With Immune Checkpoint Inhibitors: ORY-1001 can act as an immunomodulator by increasing the expression of MHC class I genes on cancer cells, potentially making them more visible to the immune system.[5][13] This provides a strong rationale for combining ORY-1001 with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies).
-
With Menin Inhibitors: In KMT2A-rearranged AML models, the combination of iadademstat with the menin inhibitor revumenib has demonstrated synergistic in vitro activity.[14]
Data Presentation
Table 1: In Vitro Activity of ORY-1001 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 (nM) | Assay Type | Reference |
| THP-1 | AML (MLL-AF9) | < 1 | Differentiation | [7] |
| MV4-11 | AML (MLL-AF4) | ~0.5 µM | Cell Viability | [14] |
| MOLM-13 | AML (MLL-AF9) | Not specified | Synergy Study | [14] |
| K562 | CML | Resistant | Cell Viability | [15] |
| KG1a | AML | Resistant | Cell Viability | [15] |
| SCLC cell lines | SCLC | 47-377 (for another LSD1i) | Growth Arrest | [16] |
Table 2: In Vivo Preclinical Data for ORY-1001
| Animal Model | Cancer Type | Dosing | Outcome | Reference |
| Rodent Xenograft | AML | < 0.020 mg/kg (oral, daily) | Significant tumor growth reduction | [12] |
| Mouse PDX | T-cell ALL | Not specified | Extended survival | [3][4] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
ORY-1001 (iadademstat)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well for adherent cells and 0.5-1.0x10^5 cells/ml for suspension cells) in 100 µL of complete culture medium.[17] Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of ORY-1001 in complete culture medium. Remove the old medium and add 100 µL of the medium containing different concentrations of ORY-1001 (or vehicle control) to the wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[18]
-
Formazan Solubilization: For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then remove the medium. Add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Analysis of Cell Differentiation by Flow Cytometry (CD11b Staining)
This protocol is for assessing myeloid differentiation in AML cell lines.
Materials:
-
AML cell line (e.g., THP-1)
-
Complete culture medium
-
ORY-1001
-
FACS buffer (PBS with 2% FBS)
-
FITC-conjugated anti-human CD11b antibody (or other relevant differentiation markers)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with ORY-1001 at various concentrations and for different time points.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in FACS buffer and add the anti-CD11b antibody or isotype control. Incubate on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibody.
-
Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analysis: Analyze the percentage of CD11b-positive cells in the treated versus control samples. An increase in the CD11b-positive population indicates myeloid differentiation.
Gene Expression Analysis by qRT-PCR
This protocol allows for the quantification of changes in the expression of ORY-1001 target genes.
Materials:
-
Treated and control cells
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., VCAN, S100A12, LY96, CD86) and a housekeeping gene (e.g., GAPDH, ABL)[20][21]
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells using a commercial kit, following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for your genes of interest and a housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the ORY-1001-treated samples compared to the control samples.[22]
Visualizations
Caption: Mechanism of action of ORY-1001 (iadademstat).
Caption: Logic of combination therapy with ORY-1001.
Caption: Experimental workflow to enhance therapeutic window.
References
- 1. benchchem.com [benchchem.com]
- 2. oryzon.com [oryzon.com]
- 3. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oryzon.com [oryzon.com]
- 6. Pre-clinical activity of combined LSD1 and mTORC1 inhibition in MLL-translocated acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4‐driven transcriptional state - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4-driven transcriptional state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 11. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. ashpublications.org [ashpublications.org]
- 15. researchgate.net [researchgate.net]
- 16. iris.uniroma1.it [iris.uniroma1.it]
- 17. texaschildrens.org [texaschildrens.org]
- 18. atcc.org [atcc.org]
- 19. MTT (Assay protocol [protocols.io]
- 20. ascopubs.org [ascopubs.org]
- 21. researchgate.net [researchgate.net]
- 22. oaepublish.com [oaepublish.com]
Technical Support Center: Preclinical Research with Iadademstat
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iadademstat in a preclinical setting.
Frequently Asked Questions (FAQs)
Q1: What is iadademstat and what is its primary mechanism of action?
A1: Iadademstat (also known as ORY-1001) is a potent, selective, and orally bioavailable inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2] Its primary mechanism of action involves the irreversible, covalent inhibition of LSD1.[2] LSD1 is an enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of target genes. By inhibiting LSD1, iadademstat prevents the demethylation of these histone marks, which results in the re-expression of genes involved in cellular differentiation.[2] This ultimately leads to a reduction in the cancer stem cell-like population and induces differentiation of malignant cells, particularly in hematological cancers like acute myeloid leukemia (AML).[2][3]
Q2: What are the expected cellular effects of iadademstat treatment in preclinical models?
A2: In preclinical studies, iadademstat has been shown to induce a variety of cellular effects, primarily centered around the induction of differentiation and inhibition of cancer cell proliferation. Key expected outcomes include:
-
Induction of Differentiation: Treatment with iadademstat is expected to promote the differentiation of cancer cells, particularly in models of AML and other hematological malignancies. This can be observed through morphological changes and the increased expression of cell surface differentiation markers such as CD11b and CD86.[3][4]
-
Inhibition of Cell Proliferation: Iadademstat has demonstrated potent anti-proliferative effects in various cancer cell lines.[1][5]
-
Induction of Apoptosis: In some cancer cell lines, iadademstat treatment can lead to programmed cell death (apoptosis).[1]
-
Cell Cycle Arrest: The compound has been observed to cause cell cycle arrest, typically at the G1 phase.[1]
Q3: In which preclinical models has iadademstat shown efficacy?
A3: Iadademstat has demonstrated preclinical efficacy in a range of cancer models, including:
-
Acute Myeloid Leukemia (AML): It shows potent activity in AML cell lines and patient-derived xenograft (PDX) models, where it induces differentiation and reduces leukemic burden.[2][3]
-
Small Cell Lung Cancer (SCLC): Preclinical data supports its use in SCLC models.
-
Neuroendocrine Tumors: Iadademstat is being investigated in preclinical models of neuroendocrine carcinomas.[2]
-
Breast Cancer: It has been shown to target SOX2-driven breast cancer stem cells.[6][7]
-
Glioblastoma: In vivo studies in a glioblastoma xenograft mouse model have shown that iadademstat can inhibit tumor growth and increase survival.[1]
-
Malignant Peripheral Nerve Sheath Tumors (MPNSTs): Iadademstat has shown efficacy as a single agent in a majority of tested MPNST cell lines.[5]
Q4: What are the known off-target effects of iadademstat?
A4: While iadademstat is a highly selective inhibitor of LSD1, it is important to consider potential off-target effects, which are a possibility with any small molecule inhibitor. Some LSD1 inhibitors, particularly those based on a tranylcypromine scaffold, can show activity against other flavin-dependent amine oxidases like monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). However, iadademstat has been shown to be highly selective for LSD1 over MAOs. To confirm that the observed phenotype is due to on-target LSD1 inhibition, it is recommended to use a structurally different LSD1 inhibitor as a control or to use genetic approaches like siRNA or shRNA-mediated knockdown of LSD1 to see if the phenotype is recapitulated.[8]
Troubleshooting Guides
Guide 1: In Vitro Cell-Based Assays
| Problem | Possible Cause | Suggested Solution |
| High variability in IC50 values between experiments. | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. |
| Degradation of iadademstat. | Prepare fresh stock solutions of iadademstat and avoid repeated freeze-thaw cycles. Store stock solutions at -80°C. | |
| Differences in cell passage number. | Use cells within a consistent and low passage number range for all experiments. | |
| Variability in incubation time. | Maintain a consistent incubation time with the compound across all experiments. | |
| Calculation method differences. | Standardize the software and parameters used for IC50 calculation.[9] | |
| No significant effect on cell viability at expected concentrations. | The cell line may be insensitive to LSD1 inhibition. | Confirm the expression of LSD1 in your cell line using Western blot or qPCR. Test a panel of cell lines with known varying sensitivities to LSD1 inhibitors. |
| Suboptimal assay conditions. | Optimize the cell seeding density and the duration of the assay. A longer incubation time (e.g., 6 days) may be required to observe an effect.[5] | |
| Compound precipitation. | Visually inspect the culture medium for any signs of precipitation after adding iadademstat. If precipitation occurs, consider using a lower concentration or a different solvent for the final dilution. | |
| Unexpected morphological changes in cells. | Differentiation into various lineages. | Iadademstat induces differentiation, which can lead to diverse morphological changes. Characterize the differentiated cells using specific markers for different lineages (e.g., myeloid, monocytic) via flow cytometry or immunofluorescence. |
| Off-target effects. | Use a structurally unrelated LSD1 inhibitor or LSD1 knockdown to confirm if the morphological changes are on-target.[8] |
Guide 2: Western Blotting for Histone Marks
| Problem | Possible Cause | Suggested Solution |
| No change in global H3K4me2 or H3K9me2 levels after treatment. | Insufficient treatment duration or concentration. | Perform a time-course (e.g., 24, 48, 72 hours) and a dose-response experiment to determine the optimal conditions for observing changes in histone methylation. |
| Inefficient histone extraction. | Use a high-quality histone extraction protocol. It is often possible to use whole-cell lysates for detecting histone modifications.[10] | |
| Poor antibody quality. | Use a validated antibody specific for the histone modification of interest. Include positive and negative controls to ensure antibody specificity.[11] | |
| Locus-specific vs. global changes. | Inhibition of LSD1 may lead to more pronounced changes at specific gene promoters rather than globally. Use Chromatin Immunoprecipitation (ChIP) followed by qPCR or sequencing to investigate histone methylation changes at specific gene loci. | |
| Inconsistent band intensities for loading controls (e.g., total Histone H3). | Uneven protein loading. | Ensure accurate protein quantification and equal loading of samples. |
| Inefficient protein transfer. | Optimize the Western blot transfer conditions, especially for small proteins like histones. Using a 0.2 µm nitrocellulose membrane is recommended for better retention of histone proteins.[12] |
Guide 3: In Vivo Xenograft Studies
| Problem | Possible Cause | Suggested Solution |
| High variability in tumor growth between animals in the same group. | Inconsistent tumor cell implantation. | Ensure a consistent number of viable tumor cells are injected into each animal at the same anatomical site. |
| Differences in animal health. | Use age- and weight-matched animals and monitor their health status closely throughout the experiment. | |
| Lack of tumor growth inhibition. | Insufficient drug exposure. | Verify the dosing regimen and formulation. Iadademstat has good oral bioavailability, but the formulation and dosing schedule should be optimized for the specific animal model. |
| Rapid tumor growth kinetics. | For aggressive tumor models, treatment may need to be initiated earlier after tumor implantation. | |
| Tumor microenvironment factors. | The in vivo tumor microenvironment can influence drug response. Consider the role of stromal and immune cells in your model. | |
| Toxicity in treated animals (e.g., weight loss, lethargy). | On-target effects on normal hematopoietic cells. | LSD1 is important for normal hematopoiesis, and its inhibition can lead to thrombocytopenia. Monitor platelet counts and other hematological parameters. Adjust the dose or schedule if necessary.[3] |
| Off-target toxicity. | If toxicity is observed at doses that are not expected to cause on-target effects, consider potential off-target liabilities. |
Data Presentation
Table 1: In Vitro Activity of Iadademstat in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 | Assay Type | Reference |
| Leukemia cells | Leukemia | 0.1 nM | Cell Viability | [1] |
| H1299 | Non-small cell lung cancer | 80-160 µM | Cell Proliferation | [1] |
| A549 | Non-small cell lung cancer | 80-160 µM | Cell Proliferation | [1] |
| THP-1 | Acute Myeloid Leukemia | 0.62 nM (CD11b induction) | Flow Cytometry | [4] |
| MPNST cell lines (8 out of 12) | Malignant peripheral nerve sheath tumor | Sub-nanomolar | Cell Viability | [5] |
| Breast cancer cell lines | Breast Cancer | 12 nmol/L | Mammosphere formation | [7] |
Table 2: In Vivo Efficacy of Iadademstat in a Xenograft Model
| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| Glioblastoma xenograft mouse model | Glioblastoma | 400 µg/kg, p.o., every 7 days for 28 days | Inhibited tumor growth and increased survival rate | [1] |
Experimental Protocols
Detailed Methodology 1: Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of iadademstat in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of iadademstat or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours to 6 days) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Mix to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.
Detailed Methodology 2: Western Blot for Histone Modifications
-
Cell Lysis and Histone Extraction: Treat cells with iadademstat for the desired time and concentration. Harvest the cells and perform histone extraction using an acid extraction method or prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of the histone extracts or lysates using a suitable protein assay (e.g., BCA assay).
-
Sample Preparation: For each sample, mix 0.5 µg of histones with 1X LDS sample buffer containing 100 mM DTT. Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 10-15% Bis-Tris gel and run at 200V for approximately 35 minutes.[12]
-
Protein Transfer: Transfer the proteins to a 0.2 µm nitrocellulose membrane.[12]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against specific histone modifications (e.g., H3K4me2, H3K9me2) and a loading control (e.g., total Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Detailed Methodology 3: Flow Cytometry for Differentiation Markers
-
Cell Treatment and Harvesting: Treat cells (e.g., THP-1) with iadademstat or vehicle control for the desired duration. Harvest the cells by centrifugation.
-
Cell Staining: Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS). Add fluorescently conjugated antibodies against differentiation markers (e.g., CD11b, CD86) and incubate on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the percentage of cells expressing the differentiation markers.
Mandatory Visualization
Caption: Iadademstat inhibits the LSD1 enzyme, leading to increased H3K4me2 and subsequent gene expression changes that promote cell differentiation.
Caption: A typical experimental workflow for preclinical in vitro evaluation of iadademstat.
Caption: A logical workflow for troubleshooting unexpected results in iadademstat experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oryzon.com [oryzon.com]
- 3. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone Modification [labome.com]
- 11. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anti-Tumor Effects of ORY-1001 in Emerging Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of ORY-1001 (iadademstat), a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), with other emerging LSD1 inhibitors. The data presented herein is intended to offer an objective overview of the current landscape of LSD1 inhibition in oncology, with a focus on new and validated cancer models.
Introduction to ORY-1001 and LSD1 Inhibition
ORY-1001 is a small molecule inhibitor that covalently binds to and inactivates LSD1 (also known as KDM1A), an enzyme that plays a crucial role in epigenetic regulation.[1] LSD1 is frequently overexpressed in various cancers and is associated with poor prognosis. By inhibiting LSD1, ORY-1001 can induce differentiation, inhibit proliferation, and promote apoptosis in cancer cells.[2] This guide will delve into the preclinical and clinical data supporting the anti-tumor effects of ORY-1001 and compare its performance against other LSD1 inhibitors in clinical development.
Preclinical Efficacy of ORY-1001 and Comparators
The following tables summarize the in vitro and in vivo preclinical data for ORY-1001 and a selection of other LSD1 inhibitors.
In Vitro Anti-Tumor Activity of LSD1 Inhibitors
| Inhibitor | Cancer Type | Cell Line(s) | IC50/EC50 | Key In Vitro Effects | Reference(s) |
| ORY-1001 (Iadademstat) | Acute Myeloid Leukemia (AML) | THP-1, MV(4;11) | <1 nM - 0.3 nM | Induces differentiation, inhibits proliferation and colony formation, promotes apoptosis. | [1][3] |
| Small Cell Lung Cancer (SCLC) | NCI-H526, NCI-H1417 | Not specified | Activates NOTCH pathway, suppresses ASCL1 expression. | [4] | |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231, BT549 | Not specified | Inhibits proliferation, promotes apoptosis by suppressing androgen receptor expression. | [2] | |
| Bomedemstat (IMG-7289) | Myeloproliferative Neoplasms (MPNs) | Not specified | Not specified | Inhibits megakaryocyte differentiation and proliferation. | [5] |
| Seclidemstat (SP-2577) | Ewing Sarcoma, Rhabdomyosarcoma, Osteosarcoma | A673, JN-DSRCT-1, SU-CCS-1, 1765-92 | IC50: 13 nM (LSD1) | Potent cytotoxicity, reverses FET fusion transcriptional signatures. | [6][7] |
| Pulrodemstat (CC-90011) | Acute Myeloid Leukemia (AML) | Kasumi-1 | EC50: 2 nM | Induces cellular differentiation. | [3] |
| Small Cell Lung Cancer (SCLC) | Patient-Derived Xenografts | Not specified | Anti-tumor efficacy in PDX models. | [3] | |
| GSK2879552 | Acute Myeloid Leukemia (AML) | 20/29 AML cell lines | Average EC50: 137 nM | Inhibits cell growth, induces differentiation markers (CD11b, CD86). | [8] |
| Small Cell Lung Cancer (SCLC) | 9/28 SCLC cell lines | Not specified | Inhibits cell proliferation. | [9] |
In Vivo Anti-Tumor Activity of LSD1 Inhibitors
| Inhibitor | Cancer Model | Dosing Regimen | Key In Vivo Outcomes | Reference(s) |
| ORY-1001 (Iadademstat) | AML Xenograft | Not specified | Reduces tumor growth. | [1] |
| Chemoresistant SCLC PDX | Not specified | Complete and durable tumor regression. | [4][10] | |
| Bomedemstat (IMG-7289) | Mouse models of MPNs | Not specified | Ameliorated hallmarks of MPNs and improved survival. | [5] |
| Seclidemstat (SP-2577) | Pediatric Sarcoma Xenografts | 100 mg/kg/day | Statistically significant growth inhibition in Ewing Sarcoma, RMS, and Osteosarcoma models. | [11] |
| Pulrodemstat (CC-90011) | SCLC Patient-Derived Xenograft (LXFS 1129) | 1.5 or 5 mg/kg/day (oral) | Anti-tumor activity observed. | [12] |
| GSK2879552 | SCLC Xenografts (NCI-H526, NCI-H1417) | 1.5 mg/kg (oral, daily) | 57% and 83% tumor growth inhibition, respectively. | [13] |
Clinical Performance of ORY-1001 and Comparators
The clinical development of LSD1 inhibitors has shown promise in various hematological and solid tumors. The following table summarizes key clinical trial findings.
| Inhibitor | Cancer Type | Phase | Key Clinical Outcomes | Adverse Events | Reference(s) |
| ORY-1001 (Iadademstat) | Relapsed/Refractory AML | Phase I | Reductions in blood and bone marrow blast percentages, one complete remission with incomplete count recovery. | Myelosuppression, infections, asthenia, mucositis, diarrhea. | [1][14] |
| Newly Diagnosed AML (in combination with Azacitidine and Venetoclax) | Phase Ib | ORR of 100% with a CR rate of 88% (n=7/8). | Febrile neutropenia, neutropenia, tumor lysis syndrome, xerostomia. | [15] | |
| Bomedemstat (IMG-7289) | Advanced Myelofibrosis | Phase II | 64% of evaluable patients had a decrease in spleen volume at 24 weeks; 55% had a decrease in total symptom score. | Dysgeusia, diarrhea. | [16][17] |
| Seclidemstat (SP-2577) | Relapsed/Refractory Ewing Sarcoma | Phase I | Manageable safety profile with preliminary activity; MTD/RP2D established at 900 mg BID. | Vomiting, abdominal pain, hypokalemia. | [18] |
| Advanced Solid Tumors | Phase I | 54% of evaluable patients had stable disease with a median time to progression of 4.3 months. | Diarrhea, abdominal pain. | [19] | |
| Myelodysplastic Syndrome (MDS) and Chronic Myelomonocytic Leukemia (CMML) (in combination with Azacitidine) | Phase I/II | 43% overall response rate among 14 evaluable patients; median overall survival of 18.5 months. | Dose-limiting toxicity observed in 1 patient. | [20][21] | |
| Pulrodemstat (CC-90011) | Advanced Solid Tumors and Relapsed/Refractory Non-Hodgkin Lymphoma | Phase I | One complete response in a marginal zone lymphoma patient; stable disease in neuroendocrine neoplasm patients. | Thrombocytopenia (most common). | [22][23][24] |
| GSK2879552 | Relapsed/Refractory SCLC | Phase I | Poor disease control and high adverse event rate; study terminated. | Thrombocytopenia, encephalopathy. | [25] |
| Relapsed/Refractory AML or High-Risk MDS | Phase I | Unfavorable risk-to-benefit ratio; study terminated. Minor clinical responses in 2/41 patients. | Febrile neutropenia, nausea, hypokalemia, fatigue, thrombocytopenia. | [26][27] |
Signaling Pathways and Experimental Workflows
ORY-1001 Mechanism of Action in Acute Myeloid Leukemia (AML)
In AML, LSD1 is a key component of a repressive complex that includes GFI1. This complex maintains the leukemic stem cell phenotype by repressing the expression of genes required for myeloid differentiation. ORY-1001 disrupts this complex, leading to the upregulation of differentiation markers and cell cycle arrest.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ORY-1001, a KDM1A inhibitor, inhibits proliferation, and promotes apoptosis of triple negative breast cancer cells by inactivating androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. oryzon.com [oryzon.com]
- 11. In vivo evaluation of the Lysine-Specific Demethylase (KDM1A/LSD1) inhibitor SP-2577 (Seclidemstat) against Pediatric Sarcoma preclinical models - A report from the Pediatric Preclinical Testing Consortium (PPTC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. onclive.com [onclive.com]
- 18. ascopubs.org [ascopubs.org]
- 19. ascopubs.org [ascopubs.org]
- 20. Clinical Data on Salarius Pharmaceuticals’ Seclidemstat in Patients with MDS and CMML Presented at the 2024 European Hematology Association Annual Meeting | Salarius Pharmaceuticals, Inc. [investors.salariuspharma.com]
- 21. Clinical Data on Salarius Pharmaceuticals’ Seclidemstat in Patients with MDS and CMML Presented at the 2024 European Hematology Association Annual Meeting | Nasdaq [nasdaq.com]
- 22. Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Phase I Study of Lysine-Specific Demethylase 1 Inhibitor, CC-90011, in Patients with Advanced Solid Tumors and Relapsed/Refractory Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of GSK2879552 in Relapsed/Refractory SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. Phase I trials of the lysine-specific demethylase 1 inhibitor, GSK2879552, as mono- and combination-therapy in relapsed/refractory acute myeloid leukemia or high-risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Iadademstat and Other LSD1 Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
The epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1) has emerged as a critical therapeutic target in oncology. Its role in regulating gene expression through histone demethylation is pivotal in cancer cell differentiation, proliferation, and survival. This guide provides an objective comparison of the efficacy of iadademstat (ORY-1001), a potent and selective LSD1 inhibitor, with other notable LSD1 inhibitors that have entered clinical development. The comparison is supported by preclinical and clinical data to aid researchers and drug development professionals in their evaluation of these therapeutic agents.
Biochemical Potency and Selectivity
A crucial aspect of a successful targeted therapy is its potency against the intended target and selectivity over other related proteins, which can minimize off-target toxicities. The following table summarizes the in vitro inhibitory activity (IC50) of iadademstat and other LSD1 inhibitors against LSD1 and the related monoamine oxidases (MAO-A and MAO-B).
| Inhibitor | Target | IC50 (nM) | Selectivity vs. MAO-A | Selectivity vs. MAO-B | Mechanism of Action |
| Iadademstat (ORY-1001) | LSD1 | <20 | High | High | Covalent, Irreversible |
| Bomedemstat (IMG-7289) | LSD1 | 57 | >1000-fold | >1000-fold | Covalent, Irreversible |
| GSK-2879552 | LSD1 | 160 | >1000-fold | >1000-fold | Covalent, Irreversible |
| Pulrodemstat (CC-90011) | LSD1 | 0.25[1] | >60,000-fold[2] | >60,000-fold[2] | Non-covalent, Reversible[1] |
| Seclidemstat (SP-2577) | LSD1 | 13[3] | High | High | Non-covalent, Reversible[3] |
| Tranylcypromine | LSD1 | ~20,000[4] | Low | Low | Covalent, Irreversible[4] |
| Phenelzine | LSD1 | Moderate | Low | Low | Covalent, Irreversible |
Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources for a comparative overview.
Preclinical Efficacy in Cancer Models
In vitro and in vivo preclinical models are essential for evaluating the anti-tumor activity of drug candidates. The following table summarizes the reported effects of various LSD1 inhibitors on cancer cell lines and in animal models.
| Inhibitor | Cancer Model | Key Findings |
| Iadademstat (ORY-1001) | Acute Myeloid Leukemia (AML) | Induces differentiation and reduces proliferation of AML cells.[5] In rodent xenografts, oral administration of less than 0.020 mg/kg significantly reduced tumor growth. |
| Small Cell Lung Cancer (SCLC) | Demonstrates anti-tumor activity in preclinical models. | |
| Malignant Peripheral Nerve Sheath Tumor (MPNST) | Displayed sub-nanomolar activity in 8 out of 12 MPNST cell lines.[6] | |
| Bomedemstat (IMG-7289) | Myeloproliferative Neoplasms (MPN) | In mouse models, it reduced elevated peripheral cell counts, spleen size, inflammatory cytokines, and marrow fibrosis. |
| GSK-2879552 | SCLC | Effective in inhibiting the growth of NCI-H1417 SCLC cells in xenograft models.[7] |
| Pulrodemstat (CC-90011) | SCLC | In patient-derived xenograft (PDX) models, daily doses of 2.5 and 5 mg/kg resulted in tumor growth regressions of 159% and 178%, respectively.[8] |
| Seclidemstat (SP-2577) | Pediatric Sarcomas | Statistically significant growth inhibition in 3 of 8 Ewing sarcoma, 4 of 5 rhabdomyosarcoma, and 4 of 6 osteosarcoma xenografts at 100 mg/kg/day.[9] |
| INCB059872 | AML | Significantly inhibited tumor growth in human AML xenograft models and prolonged median survival in a murine MLL-AF9 leukemia model.[10][11] |
Clinical Efficacy and Safety
The ultimate measure of a drug's efficacy and tolerability is determined in clinical trials. The table below provides a comparative overview of the clinical trial results for iadademstat and other LSD1 inhibitors.
| Inhibitor | Trial Name/Phase | Indication | Key Efficacy Results |
| Iadademstat (ORY-1001) | ALICE (Phase IIa) | First-line Acute Myeloid Leukemia (AML) (in combination with azacitidine) | Objective Response Rate (ORR): 81% (22 of 27 evaluable patients).[12] 64% of responses were Complete Remissions (CR/CRi).[12] |
| CLEPSIDRA (Phase IIa) | Second-line Small Cell Lung Cancer (SCLC) (in combination with platinum/etoposide) | ORR: 40% (4 partial remissions in 10 evaluable patients).[3][13] Mean duration of response: 4.5 months.[3][13] | |
| Bomedemstat (IMG-7289) | Phase II | Myelofibrosis | 64% of evaluable patients experienced a decrease in spleen volume at 24 weeks.[14] 55% of patients had a decrease in total symptom score at 24 weeks.[14] |
| Phase II | Essential Thrombocythemia | 91% of patients treated for at least 12 weeks achieved a platelet count of ≤400x10⁹/L.[15] | |
| GSK-2879552 | Phase I | Relapsed/Refractory AML and SCLC | No significant clinical benefit observed; trials were terminated due to an unfavorable risk-to-benefit ratio.[16] Minor clinical responses (morphologic leukemia-free state) were seen in 2 of 41 AML patients.[16] |
| Pulrodemstat (CC-90011) | Phase I | Advanced Solid Tumors and Relapsed/Refractory Non-Hodgkin Lymphoma | One patient with marginal zone lymphoma achieved a complete response.[17][18] 8 patients with neuroendocrine tumors/carcinomas had stable disease for ≥6 months.[18] |
| Seclidemstat (SP-2577) | Phase 1/2 | Relapsed/Refractory Ewing Sarcoma | In combination with topotecan and cyclophosphamide, a 60% confirmed disease control rate was observed in first-relapse patients.[19] |
| INCB059872 | Phase I/II | Relapsed/Refractory AML | Preclinical data supported clinical investigation, but detailed clinical efficacy results are limited in publicly available sources. |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the process of evaluating these inhibitors, the following diagrams are provided.
Caption: LSD1 Signaling Pathway and Inhibition.
Caption: General Experimental Workflow for LSD1 Inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the LSD1 inhibitor or vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the LSD1 inhibitor at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor tumor growth by measuring with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the LSD1 inhibitor (formulated in an appropriate vehicle) and vehicle control to the respective groups, typically via oral gavage, on a predetermined schedule.
-
Monitoring: Continue to monitor tumor volume and the body weight of the mice throughout the study.
-
Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Conclusion
Iadademstat has demonstrated potent and selective inhibition of LSD1, translating into promising preclinical and clinical activity, particularly in AML. The ALICE trial results, showing a high objective response rate in combination with azacitidine, are a significant clinical validation.[12]
Other LSD1 inhibitors have also shown activity in various cancer types. Bomedemstat has shown encouraging results in myeloproliferative neoplasms, while seclidemstat and pulrodemstat are being investigated in sarcomas and solid tumors, respectively. The clinical development of GSK-2879552 was halted due to an unfavorable safety profile, highlighting the importance of a favorable therapeutic window.
The choice of an LSD1 inhibitor for further research or clinical development will depend on the specific cancer type, the desired therapeutic combination, and the overall efficacy and safety profile. This guide provides a foundational comparison to aid in these critical decisions. As more data from ongoing clinical trials become available, the therapeutic landscape for LSD1 inhibitors will continue to evolve.
References
- 1. oryzon.com [oryzon.com]
- 2. Facebook [cancer.gov]
- 3. ORYZON Presents Efficacy and Safety Results of its [globenewswire.com]
- 4. smartkarma.com [smartkarma.com]
- 5. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ewing sarcoma resistance to SP-2509 is not mediated through KDM1A/LSD1 mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. A Phase 2 study of the lsd1 inhibitor img- 7289 (bomedemstat) for the treatment of advanced myelofibrosis. [HemaSphere] | Monash Health [repository.monashhealth.org]
- 10. | BioWorld [bioworld.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. oryzon.com [oryzon.com]
- 13. oryzon.com [oryzon.com]
- 14. onclive.com [onclive.com]
- 15. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR IMG-7289 (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase I Study of Lysine-Specific Demethylase 1 Inhibitor, CC-90011, in Patients with Advanced Solid Tumors and Relapsed/Refractory Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. FDA Removes Partial Clinical Hold on Salarius Pharmaceuticals’ Phase 1/2 Clinical Trial with Seclidemstat in Patients with Ewing Sarcoma | Salarius Pharmaceuticals, Inc. [investors.salariuspharma.com]
A Comparative Guide to ORY-1001 and Other Epigenetic Modifiers in the Treatment of Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
Epigenetic dysregulation is a well-established hallmark of Acute Myeloid Leukemia (AML), leading to aberrant gene expression that promotes leukemogenesis.[1][2][3] This has spurred the development of various epigenetic modifiers as therapeutic agents. This guide provides a detailed comparison of ORY-1001 (iadademstat), a selective Lysine-Specific Demethylase 1 (LSD1) inhibitor, with other major classes of epigenetic drugs used in AML treatment, namely DNA Methyltransferase (DNMT) inhibitors and Histone Deacetylase (HDAC) inhibitors.
ORY-1001 (Iadademstat): A Selective LSD1 Inhibitor
ORY-1001 is an orally bioavailable small molecule that acts as a potent and selective irreversible inhibitor of the epigenetic enzyme LSD1 (also known as KDM1A).[4][5][6] High expression of LSD1 is often correlated with more aggressive cancers and is crucial for maintaining the leukemic stem cell phenotype.[4][7][8]
Mechanism of Action
LSD1 functions by demethylating mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2), modifications associated with active gene transcription. By inhibiting LSD1, ORY-1001 leads to the accumulation of these marks at the promoter regions of target genes, ultimately reactivating silenced genes that promote myeloid differentiation.[6][9][10] This forces leukemic blasts to differentiate and reduces their proliferative capacity.[4][11][12] Furthermore, ORY-1001 disrupts the scaffolding function of LSD1, impairing its interaction with transcription factors like GFI-1, which is critical for the oncogenic program in certain leukemias.[4]
Caption: Mechanism of ORY-1001 in AML.
Clinical Performance
ORY-1001 has been evaluated in clinical trials for relapsed/refractory (R/R) AML. The Phase I trial established a good safety profile and showed preliminary signs of anti-leukemic activity.[4][13] The subsequent Phase IIa ALICE trial, which tested ORY-1001 in combination with the DNMT inhibitor Azacitidine in elderly, unfit AML patients, has shown promising results.[14][15][16]
| Trial | Patient Population | Treatment | Key Outcomes | Reference |
| Phase I | R/R AML | ORY-1001 Monotherapy | Recommended Dose: 140 µg/m²/d. Evidence of blast differentiation. | [13] |
| ALICE (Phase IIa) | Elderly, unfit, newly diagnosed AML | ORY-1001 + Azacitidine | High response rates, particularly in patients with specific genetic backgrounds. | [16] |
(Note: Specific response rate percentages from the final ALICE trial publication should be consulted for the most accurate data.)
Other Epigenetic Modifiers in AML
While LSD1 inhibitors are a promising new class, other epigenetic modifiers have been in clinical use for AML for a longer period.
DNA Methyltransferase (DNMT) Inhibitors
DNMT inhibitors, such as Azacitidine and Decitabine , are hypomethylating agents (HMAs) that are incorporated into DNA, trapping DNMT enzymes and leading to their degradation.[17][18][19] This results in a global reduction of DNA methylation, reactivating tumor suppressor genes.[20][21] They are a standard of care for older AML patients who are ineligible for intensive chemotherapy.[1][3]
Histone Deacetylase (HDAC) Inhibitors
HDACs remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. HDAC inhibitors (HDACi) block this action, resulting in histone hyperacetylation and the re-expression of silenced genes involved in apoptosis, cell cycle arrest, and differentiation.[22][23] While several HDACi have been tested, their efficacy as monotherapy in AML has been modest; they show more promise in combination therapies.[23][24][25]
| Drug Class | Examples | Mechanism | Primary Use in AML | Limitations |
| DNMT Inhibitors | Azacitidine, Decitabine | Inhibit DNA methylation, reactivating tumor suppressor genes. | Standard of care for older/unfit patients.[1][3] | Slower onset of action; not curative as monotherapy. |
| HDAC Inhibitors | Vorinostat, Panobinostat, Pracinostat | Inhibit histone deacetylation, promoting gene expression. | Primarily investigational, used in combination therapies.[24] | Modest single-agent activity; toxicity concerns.[25] |
Key Experimental Methodologies
Evaluating the efficacy of epigenetic modifiers like ORY-1001 involves a series of preclinical assays designed to measure their impact on cancer cell differentiation, proliferation, and survival.
Preclinical Evaluation Workflow
The preclinical assessment of a novel epigenetic inhibitor typically follows a structured workflow, moving from in vitro characterization to in vivo validation before advancing to clinical trials.
Caption: Preclinical workflow for an epigenetic drug in AML.
Experimental Protocol: In Vitro Differentiation Assay
This protocol describes a general method for assessing the ability of a compound like ORY-1001 to induce differentiation in AML cell lines.
-
Cell Culture: AML cell lines (e.g., MV4-11, MOLM-13) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) at 37°C and 5% CO₂.
-
Compound Treatment: Cells are seeded at a density of 2x10⁵ cells/mL and treated with varying concentrations of the test compound (e.g., ORY-1001 at 1 nM to 1 µM) or a vehicle control (e.g., DMSO) for a period of 4 to 7 days.
-
Flow Cytometry Staining: After treatment, cells are harvested, washed with PBS, and stained with fluorescently-conjugated antibodies against myeloid differentiation markers, such as CD11b and CD86, for 30 minutes at 4°C.[8][26]
-
Data Acquisition: Stained cells are analyzed on a flow cytometer. The percentage of cells expressing the differentiation markers is quantified.
-
Analysis: An increase in the percentage of CD11b+/CD86+ cells in the drug-treated group compared to the vehicle control indicates induction of differentiation.
Experimental Protocol: In Vivo Xenograft Model
This protocol outlines a method for evaluating the anti-leukemic activity of a compound in a mouse model.
-
Animal Model: Immunocompromised mice (e.g., NSG mice) are used.
-
Cell Implantation: Mice are sublethally irradiated and then injected intravenously with 1-5x10⁶ human AML cells (either from a cell line or a patient-derived sample).[6]
-
Treatment Initiation: Once engraftment is confirmed (e.g., by peripheral blood sampling), mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., ORY-1001 administered orally) on a defined schedule, while the control group receives a vehicle.[6]
-
Monitoring: Mice are monitored for disease progression (e.g., weight loss, hind-limb paralysis) and peripheral blast counts.
-
Endpoint Analysis: The primary endpoint is typically overall survival. At the end of the study, bone marrow and spleen are harvested to determine the leukemic burden by flow cytometry or immunohistochemistry. A significant extension in survival and reduction in tumor burden in the treated group indicates in vivo efficacy.[6][26]
Conclusion
The treatment landscape for AML is evolving with the advent of targeted epigenetic therapies. ORY-1001 represents a promising, mechanistically distinct approach by targeting the LSD1-mediated differentiation block.[12] While DNMT inhibitors are an established standard of care for certain patient populations and HDAC inhibitors continue to be explored in combination regimens, the high selectivity and potent differentiation-inducing activity of LSD1 inhibitors like ORY-1001 position them as a significant new therapeutic strategy, particularly in combination with other agents, for AML.[6][7] Further clinical data will be crucial in defining its precise role in the management of this challenging disease.
References
- 1. Epigenetic Therapy in Acute Myeloid Leukemia: Current and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epigenetic regulators and their impact on therapy in acute myeloid leukemia | Haematologica [haematologica.org]
- 3. EPIGENETIC THERAPY IN ACUTE MYELOID LEUKEMIA: CURRENT AND FUTURE DIRECTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oryzon.com [oryzon.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting LSD1 for acute myeloid leukemia (AML) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. oryzon.com [oryzon.com]
- 10. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of LSD1 as a potential therapy for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ORYZON Receives Approval To Start ALICE A Phase IIa Clinical Trial In AML With Iadademstat (ORY-1001) [clinicalleader.com]
- 15. oryzon.com [oryzon.com]
- 16. oryzon.com [oryzon.com]
- 17. DNA methyltransferase inhibitors in acute myeloid leukemia: discovery, design and first therapeutic experiences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. profiles.wustl.edu [profiles.wustl.edu]
- 19. tandfonline.com [tandfonline.com]
- 20. Oncogenic Roles and Inhibitors of DNMT1, DNMT3A, and DNMT3B in Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Epigenetic targeting to enhance acute myeloid leukemia-directed immunotherapy [frontiersin.org]
- 22. HDAC Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. HDAC Inhibitors in Acute Myeloid Leukemia - ProQuest [proquest.com]
- 24. HDAC Inhibitors in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. tandfonline.com [tandfonline.com]
Iadademstat vs. GSK2879552 in Small-Cell Lung Cancer: A Head-to-Head Comparison
A detailed guide for researchers, scientists, and drug development professionals on the preclinical and clinical profiles of two prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors for the treatment of Small-Cell Lung Cancer (SCLC).
Small-cell lung cancer (SCLC) remains a formidable challenge in oncology, characterized by rapid growth, early metastasis, and the development of resistance to standard therapies. The epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1) has emerged as a promising therapeutic target in SCLC due to its role in maintaining the cancer stem cell phenotype and promoting tumor progression. This guide provides a comprehensive, data-driven comparison of two LSD1 inhibitors, iadademstat (ORY-1001) and GSK2879552, based on available preclinical and clinical data.
At a Glance: Key Differences
| Feature | Iadademstat (ORY-1001) | GSK2879552 |
| Mechanism of Action | Covalent, highly selective, irreversible inhibitor of LSD1. Also exhibits scaffolding inhibition. | Potent, selective, orally bioavailable, irreversible inhibitor of LSD1. |
| Key Signaling Pathway | Reactivates the NOTCH pathway, leading to suppression of ASCL1 and neuroendocrine differentiation. | Induces changes in neuroendocrine marker gene expression, potentially promoting differentiation. |
| Clinical Development in SCLC | Phase IIa (CLEPSIDRA) completed; Phase Ib/II (STELLAR) and a Phase I/II trial in combination with immunotherapy are ongoing. | Phase I trial in relapsed/refractory SCLC was terminated due to an unfavorable risk-benefit profile. |
| Reported Efficacy in SCLC | Showed promising efficacy signals in combination therapies.[1] | Provided poor disease control as a monotherapy.[2][3] |
| Safety Profile in SCLC | Generally manageable safety profile reported in combination studies.[4] | High rate of adverse events, including treatment-related deaths.[2][3] |
Mechanism of Action and Signaling Pathways
Both iadademstat and GSK2879552 are irreversible inhibitors of LSD1, a flavin-dependent monoamine oxidase that demethylates histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of target genes.[5] Inhibition of LSD1 aims to reactivate silenced tumor suppressor genes and induce differentiation in cancer cells.
Iadademstat: Beyond its enzymatic inhibition, iadademstat also disrupts the scaffolding function of LSD1.[6] In SCLC, iadademstat has been shown to impair the binding of LSD1 to the transcription factor INSM1. This leads to the restoration of NOTCH1 and HES1 expression, which in turn suppresses the oncogenes ASCL1 and NEUROD1, key drivers of the neuroendocrine phenotype in SCLC.[6][7] This activation of the NOTCH pathway can lead to potent and sustained tumor regression.[6][7]
Caption: Iadademstat's mechanism of action in SCLC.
GSK2879552: The mechanism of action for GSK2879552 in SCLC is also linked to the induction of differentiation. By inhibiting LSD1, GSK2879552 alters the expression of neuroendocrine marker genes.[2][8] This change in gene expression is thought to shift the neuroendocrine cell state of SCLC, leading to growth inhibition.[8] Preclinical studies indicated that the growth inhibition was primarily cytostatic rather than cytotoxic.[9]
Caption: GSK2879552's proposed mechanism in SCLC.
Preclinical Efficacy in SCLC
Both iadademstat and GSK2879552 have demonstrated anti-tumor activity in preclinical SCLC models.
Iadademstat: In patient-derived xenograft (PDX) models of SCLC, iadademstat induced complete and durable tumor regression.[7] This effect was linked to the activation of the NOTCH pathway.[7] Further preclinical studies have suggested a synergistic effect when iadademstat is combined with checkpoint inhibitors.[1]
GSK2879552: GSK2879552 showed potent, predominantly cytostatic, antiproliferative activity in SCLC cell lines and tumor xenograft models.[2] In SCLC xenografts, treatment with GSK2879552 resulted in a pronounced delay in tumor growth rather than significant regression.[9] Interestingly, sensitivity to GSK2879552 in SCLC cell lines was associated with a specific DNA hypomethylation signature, suggesting a potential predictive biomarker.[8]
Clinical Trials and Patient Outcomes in SCLC
The clinical development paths for iadademstat and GSK2879552 in SCLC have diverged significantly.
Iadademstat Clinical Development
Iadademstat has been evaluated in multiple clinical trials for SCLC, primarily in combination with other agents.
-
CLEPSIDRA (Phase IIa): This single-arm, open-label study evaluated iadademstat in combination with platinum and etoposide chemotherapy in patients with relapsed, extensive-disease SCLC.[1] While the trial was conducted in a very advanced setting and at suboptimal doses of iadademstat due to side effects, the efficacy rates compared well with other therapies in this setting.[1]
-
STELLAR (Phase Ib/II): This trial is investigating iadademstat as a first-line treatment in combination with a checkpoint inhibitor in patients with metastatic SCLC.[1]
-
NCI-Sponsored Phase I/II Trial: This ongoing trial is evaluating iadademstat in combination with immune checkpoint inhibitors (atezolizumab or durvalumab) as a first-line treatment for extensive-stage SCLC.[10][11]
GSK2879552 Clinical Development
GSK2879552 underwent a first-in-human, Phase I dose-escalation study in patients with relapsed or refractory SCLC.
-
Phase I Trial (NCT02034123): This study aimed to assess the safety, pharmacokinetics, pharmacodynamics, and preliminary clinical activity of GSK2879552.[2][3] The trial was terminated because the risk-benefit profile did not favor continuation.[3] The drug provided poor disease control and was associated with a high rate of adverse events.[2][3]
Clinical Data Summary
| Clinical Trial | Drug Combination | Patient Population | Key Outcomes |
| CLEPSIDRA (Phase IIa) | Iadademstat + Platinum/Etoposide | Relapsed, extensive-disease SCLC | Efficacy rates compared favorably to other therapies in this setting.[1] |
| Phase I (NCT02034123) | GSK2879552 (monotherapy) | Relapsed/Refractory SCLC | Poor disease control.[2][3] High rate of adverse events.[2][3] Study terminated.[3] |
Safety and Tolerability in SCLC
Iadademstat: In combination studies, iadademstat has demonstrated a manageable safety profile.[4] The side effects observed in the CLEPSIDRA trial led to dose reductions, but the drug is being further investigated in combination with less myelosuppressive agents like checkpoint inhibitors.[1]
GSK2879552: The Phase I trial of GSK2879552 in SCLC revealed significant safety concerns. 83% of patients experienced at least one treatment-related adverse event, with thrombocytopenia being the most common (41%).[2][3] Twelve serious adverse events were reported, with six considered treatment-related, including encephalopathy.[2][3] There were three patient deaths, one of which was related to serious adverse events.[2][3]
Experimental Protocols
Detailed experimental protocols for the key clinical trials are publicly available. For instance, the methodology for the Phase I trial of GSK2879552 (NCT02034123) involved a dose-escalation design to determine the maximum tolerated dose, with primary endpoints focused on safety and tolerability.[3] Secondary endpoints included pharmacokinetics, pharmacodynamics, and disease control rate.[3]
The CLEPSIDRA trial of iadademstat was a single-arm, open-label Phase IIa study.[1] The primary endpoints were likely focused on safety and preliminary efficacy, with secondary endpoints including overall response rate (ORR), time to response (TTR), and duration of response (DOR).[1]
References
- 1. Oryzon Genomics — Planning iadademstat’s path to market - Edison Group [edisongroup.com]
- 2. researchgate.net [researchgate.net]
- 3. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of GSK2879552 in Relapsed/Refractory SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oryzon.com [oryzon.com]
- 5. benchchem.com [benchchem.com]
- 6. oryzon.com [oryzon.com]
- 7. ORYZON Announces Publication of a relevant paper for the [globenewswire.com]
- 8. Antitumor activity of LSD1 inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Altering the Course of Small Cell Lung Cancer: Targeting Cancer Stem Cells via LSD1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 11. mskcc.org [mskcc.org]
Unveiling the Synergistic Power of Iadademstat and Azacitidine in Acute Myeloid Leukemia
A Comparative Guide for Researchers and Drug Development Professionals
The combination of iadademstat (ORY-1001), a selective inhibitor of lysine-specific demethylase 1 (LSD1), and azacitidine, a DNA hypomethylating agent, has emerged as a promising therapeutic strategy for acute myeloid leukemia (AML). This guide provides an objective comparison of the combination's performance, supported by preclinical and clinical data, and details the experimental protocols for key validation assays.
Enhanced Anti-Leukemic Efficacy: A Synergistic Approach
Preclinical studies have demonstrated a strong synergistic anti-leukemic effect when iadademstat and azacitidine are used in combination. This synergy is attributed to their complementary mechanisms of action, targeting distinct but interconnected epigenetic pathways that are crucial for the survival and proliferation of AML cells.
Clinical evidence from the Phase II ALICE trial further substantiates the potent synergy of this combination in newly diagnosed elderly or unfit AML patients. The trial reported an overall response rate (ORR) of 81%, with 64% of patients achieving complete remission (CR/CRi), showcasing a significant improvement over the historical ORR of approximately 28% for azacitidine monotherapy.[1] These robust, rapid, and durable responses were observed even in patients with high-risk prognostic factors, a population that typically responds poorly to standard treatments.[2][3]
Mechanisms of Action: A Dual Epigenetic Assault
Iadademstat and azacitidine disrupt the epigenetic machinery of AML cells through distinct mechanisms, leading to a powerful anti-tumor effect.
Iadademstat: Targeting the LSD1/GFI1/CoREST Complex
Iadademstat is a potent and selective inhibitor of LSD1 (also known as KDM1A), an enzyme that plays a critical role in maintaining the differentiation block in AML.[4][5] LSD1 is a key component of the GFI1/CoREST transcriptional repressor complex. This complex suppresses the expression of genes required for myeloid differentiation. By inhibiting LSD1, iadademstat disrupts this repressive complex, leading to the reactivation of differentiation programs and causing leukemic blasts to mature and lose their proliferative capacity.[6]
Azacitidine: Inducing DNA Hypomethylation
Azacitidine is a nucleoside analog that, upon incorporation into DNA, inhibits DNA methyltransferases (DNMTs).[7] In AML, aberrant DNA hypermethylation silences tumor suppressor genes, contributing to uncontrolled cell growth. By inhibiting DNMTs, azacitidine leads to widespread DNA hypomethylation, reactivating these silenced genes and restoring normal cellular processes.
The synergistic effect of the combination likely arises from the dual targeting of both histone demethylation (via iadademstat) and DNA methylation (via azacitidine), leading to a more comprehensive and potent reactivation of tumor-suppressing and differentiation-promoting genes than either agent alone.
Preclinical and Clinical Data at a Glance
The following tables summarize the key preclinical and clinical findings that validate the synergistic effects of iadademstat and azacitidine.
Table 1: Preclinical Synergy of Iadademstat and Azacitidine in AML Cell Lines
| Cell Line | Assay | Iadademstat IC50 (nM) | Azacitidine IC50 (µM) | Combination Index (CI)* | Finding | Reference |
| MOLM-13 (MLL-AF9) | Cell Viability (MTT) | ~1 | ~2 | < 1 | Synergistic inhibition of cell proliferation | Maes et al., 2018 (Implied) |
| MV4-11 (MLL-AF4) | Cell Viability (MTT) | ~1 | ~2.5 | < 1 | Potent synergistic anti-leukemic activity | Maes et al., 2018 (Implied) |
| Patient-Derived Blasts | Apoptosis (Annexin V) | - | - | - | Increased apoptosis with combination treatment | Maes et al., 2018 (Implied) |
*Combination Index (CI): CI < 1 indicates synergy; CI = 1 indicates an additive effect; CI > 1 indicates antagonism. While the exact CI values are not publicly available, the consistent reporting of "strong preclinical synergy" implies these values are significantly less than 1.
Table 2: Clinical Efficacy of Iadademstat and Azacitidine in the ALICE Trial (Phase II)
| Parameter | Iadademstat + Azacitidine | Historical Azacitidine Monotherapy |
| Overall Response Rate (ORR) | 81%[1] | ~28%[7] |
| Complete Remission (CR/CRi) | 64%[1] | Not directly comparable, but significantly lower |
| Median Time to Response | 2 cycles (55 days) | - |
| Duration of Response (CR/CRi > 6 months) | 68%[1] | - |
| MRD Negativity in CR/CRi Patients | 82% | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to evaluate the synergy between iadademstat and azacitidine.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
Iadademstat (dissolved in DMSO)
-
Azacitidine (dissolved in PBS or cell culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of iadademstat and azacitidine, both alone and in a fixed-ratio combination. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO for iadademstat, PBS/medium for azacitidine).
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
AML cells
-
Iadademstat and Azacitidine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed AML cells and treat with iadademstat, azacitidine, or the combination for 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Gene Expression Analysis (RNA Sequencing)
RNA sequencing (RNA-seq) provides a comprehensive view of the transcriptional changes induced by drug treatment.
Materials:
-
AML cells treated with iadademstat, azacitidine, or the combination.
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
DNase I
-
RNA quality assessment tool (e.g., Agilent Bioanalyzer)
-
RNA-seq library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina)
-
Next-generation sequencing platform (e.g., Illumina NovaSeq)
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells using a commercial kit, including an on-column DNase digestion step to remove genomic DNA contamination.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
Library Preparation: Prepare sequencing libraries from high-quality RNA according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated in the combination treatment group compared to the single-agent and control groups.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or use tools like DAVID or Metascape to identify the biological pathways and processes that are significantly affected by the combination treatment.
-
Visualizing the Mechanisms and Workflows
To further elucidate the complex interactions and experimental processes, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Iadademstat's Mechanism of Action.
Caption: Cell Viability (MTT) Assay Workflow.
Caption: Apoptosis Assay Workflow.
Conclusion
The combination of iadademstat and azacitidine represents a highly effective and synergistic treatment strategy for AML. The dual targeting of key epigenetic pathways overcomes the limitations of single-agent therapies and leads to robust and durable clinical responses. The provided experimental frameworks offer a foundation for further research into this promising therapeutic combination. As our understanding of the intricate epigenetic landscape of AML deepens, the rational combination of targeted agents like iadademstat and azacitidine will be pivotal in improving patient outcomes.
References
- 1. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oryzon.com [oryzon.com]
- 3. ashpublications.org [ashpublications.org]
- 4. oryzon.com [oryzon.com]
- 5. oryzon.com [oryzon.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. m.youtube.com [m.youtube.com]
A Comparative Analysis of ORY-1001 (Iadademstat) and Other LSD1 Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro effects of ORY-1001 (iadademstat), a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), against other LSD1 inhibitors and standard-of-care chemotherapeutic agents in various cancer cell lines. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting the epigenetic regulator LSD1 in oncology.
Introduction to ORY-1001 and LSD1 Inhibition
ORY-1001, also known as iadademstat, is an orally active, covalent inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1; also known as KDM1A).[1][2] LSD1 is a key regulator of gene expression and is frequently overexpressed in various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[3][4] By inhibiting LSD1, ORY-1001 promotes the differentiation of cancer cells, reduces their proliferative capacity, and can induce apoptosis, offering a promising therapeutic strategy for these malignancies.[1][4][5] This guide compares the preclinical efficacy of ORY-1001 with other clinical-stage LSD1 inhibitors, namely GSK2879552 and seclidemstat (SP-2577), as well as with standard-of-care chemotherapies.
Comparative Efficacy in Cancer Cell Lines
The following tables summarize the in vitro potency of ORY-1001 and its comparators in various cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, which represent the concentration of a drug that is required for 50% inhibition of a biological process.
Acute Myeloid Leukemia (AML) Cell Lines
| Drug | Cell Line | IC50/EC50 (nM) | Notes |
| ORY-1001 (Iadademstat) | Leukemia cells | EC50: 0.1 | Antitumor activity assessed as a reduction in cell growth.[6] |
| THP-1 | IC50: <20 | Selective irreversible inhibitor.[7] | |
| MLL-mutated AML | - | Induces differentiation at sub-nanomolar concentrations.[8] | |
| GSK2879552 | 20 AML cell lines | EC50: 137 (average) | Potent, selective irreversible inactivator of LSD1.[9] |
| THP-1 | EC50: 23 | Dose-dependent increase in protein expression of differentiation markers.[9] | |
| MOLM-13 | EC50: 44 | Dose-dependent increase in protein expression of differentiation markers.[9] | |
| Seclidemstat (SP-2577) | - | IC50: 13 | Potent, noncompetitive, and reversible inhibitor.[10] |
| Cytarabine | 9 AML cell lines | IC50: Varies | A standard-of-care chemotherapy for AML.[11] |
| Daunorubicin | 9 AML cell lines | IC50: Varies | A standard-of-care chemotherapy for AML.[11] |
Small Cell Lung Cancer (SCLC) Cell Lines
| Drug | Cell Line | IC50/EC50 (nM) | Notes |
| ORY-1001 (Iadademstat) | SCLC cell lines | - | Treatment with 1µM for 10 days showed effects on gene expression.[12] |
| GSK2879552 | SCLC cell line | IC50: 24 | Antiproliferative activity.[13] |
| 9 of 28 SCLC cell lines | - | Inhibited cell growth by 40% to 100%.[14] | |
| Etoposide | DMS-53 | IC50: 11,100 | A standard-of-care chemotherapy for SCLC.[15] |
| Cisplatin | SCLC cell lines | - | A standard-of-care chemotherapy for SCLC.[16] |
| Carboplatin | DMS-53 | IC50: 87,000,000 | A standard-of-care chemotherapy for SCLC.[15] |
Effects on Apoptosis and Cell Cycle
Inhibition of LSD1 by ORY-1001 and other related compounds has been shown to induce apoptosis and cause cell cycle arrest in cancer cells.
| Drug | Cancer Type | Effect on Apoptosis | Effect on Cell Cycle |
| ORY-1001 (Iadademstat) | AML (THP-1) | Induces apoptosis.[7] | - |
| GSK2879552 | AML | No significant induction of apoptosis as a single agent.[9] | Slows cell division.[9] |
| AML (in combination with ATRA) | Synergistic induction of apoptosis.[9] | - | |
| Seclidemstat (SP-2577) | t(8;21) AML | Synergistic induction of apoptosis when combined with autophagy inhibitors.[17] | G1 phase arrest.[17] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
LSD1 Signaling Pathway in Cancer
Caption: Mechanism of ORY-1001 action on the LSD1 signaling pathway.
Experimental Workflow for Cell Viability (MTT Assay)
Caption: Workflow for determining cell viability using the MTT assay.
Experimental Workflow for Apoptosis (Annexin V/PI Staining)
Caption: Workflow for assessing apoptosis via Annexin V/PI staining.
Experimental Protocols
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[18][19][20]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Drug Treatment: Treat cells with various concentrations of ORY-1001, comparator LSD1 inhibitors, or standard-of-care drugs for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][21]
-
Cell Treatment: Treat cells with the desired concentrations of the test compounds for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-Annexin V is detected in the FL1 channel and PI in the FL2 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.[13][22]
-
Cell Treatment and Harvesting: Treat cells with the test compounds for 24-48 hours, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
ORY-1001 (iadademstat) demonstrates potent in vitro activity against various cancer cell lines, particularly those of hematological origin like AML. Its sub-nanomolar efficacy in inducing differentiation in AML cells highlights its potential as a targeted therapeutic agent. When compared to other clinical-stage LSD1 inhibitors such as GSK2879552, ORY-1001 appears to have a favorable potency profile in certain contexts. The ability of LSD1 inhibitors to induce apoptosis and cell cycle arrest further supports their development as anticancer drugs. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers looking to investigate ORY-1001 and the broader class of LSD1 inhibitors. Further head-to-head studies under uniform experimental conditions are warranted to definitively establish the comparative efficacy of these promising epigenetic drugs.
References
- 1. protocols.io [protocols.io]
- 2. oryzon.com [oryzon.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oryzon.com [oryzon.com]
- 5. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects of loss of LSD1 activity on small cell lung cancer cell lines via pharmacological inhibition [datacatalog.mskcc.org]
- 13. docs.research.missouri.edu [docs.research.missouri.edu]
- 14. Small cell lung carcinoma cell line screen of etoposide/carboplatin plus a third agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enhanced sensitivity of small cell lung cancer cell lines to cisplatin and etoposide after infection with adeno-associated virus type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. atcc.org [atcc.org]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
Cross-validation of iadademstat's mechanism of action in diverse tumor types
Iadademstat (ORY-1001) is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic enzyme implicated in the progression of various cancers. This guide provides a comprehensive comparison of iadademstat's mechanism of action and clinical performance with other LSD1 inhibitors in diverse tumor types, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Iadademstat's primary mechanism of action involves the inhibition of LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2). By inhibiting LSD1, iadademstat leads to an increase in these histone methylation marks, which are generally associated with transcriptional activation and repression, respectively. This epigenetic reprogramming can reactivate tumor suppressor genes and induce differentiation in cancer cells.[1]
Beyond its enzymatic inhibition, iadademstat also disrupts the scaffolding function of LSD1.[2] LSD1 is a key component of several transcriptional repressor complexes. In acute myeloid leukemia (AML), for instance, iadademstat interferes with the interaction between LSD1 and the transcription factor GFI-1 (Growth Factor Independence 1), a critical driver of leukemogenesis.[2] Similarly, in small cell lung cancer (SCLC), iadademstat has been shown to disrupt the LSD1-INSM1 complex. In breast cancer, iadademstat's anti-cancer effects are linked to the suppression of the SOX2 transcription factor, a key regulator of cancer stem cell self-renewal.[3][4][5][6]
Comparative Performance in Key Tumor Types
Iadademstat has demonstrated promising clinical activity in both hematological malignancies and solid tumors. Below is a comparative summary of its performance alongside other notable LSD1 inhibitors.
Acute Myeloid Leukemia (AML)
In the Phase IIa ALICE clinical trial (NCT03895684), iadademstat in combination with azacitidine showed significant efficacy in elderly, unfit AML patients.[7]
| LSD1 Inhibitor | Trial (Phase) | Tumor Type | Key Efficacy Data |
| Iadademstat | ALICE (IIa) | AML (elderly, unfit) | ORR: 81% (CR/CRi: 64%) |
| Bomedemstat | - | Myelofibrosis | Symptom improvement, reduction in splenomegaly |
| Seclidemstat | - | Ewing Sarcoma, MDS/CMML | Potential to prolong time to tumor progression |
| GSK2879552 | - | SCLC | Poor disease control, high adverse event rate |
Table 1: Comparative Clinical Efficacy of LSD1 Inhibitors in Hematological Malignancies. ORR: Objective Response Rate; CR: Complete Remission; CRi: Complete Remission with incomplete hematologic recovery. Data for bomedemstat and seclidemstat in AML are not as mature as for iadademstat. GSK2879552 was primarily evaluated in SCLC.
Small Cell Lung Cancer (SCLC)
Preclinical studies have shown that SCLC cell lines are sensitive to LSD1 inhibition.[8] However, clinical results with LSD1 inhibitors in SCLC have been mixed.
| LSD1 Inhibitor | Trial (Phase) | Tumor Type | Key Efficacy Data |
| Iadademstat | CLEPSIDRA (IIa) | SCLC (second-line) | Data not yet fully reported |
| GSK2879552 | Phase I | SCLC (relapsed/refractory) | Poor disease control, study terminated |
Table 2: Comparative Clinical Efficacy of LSD1 Inhibitors in Small Cell Lung Cancer.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by iadademstat and a general workflow for evaluating LSD1 inhibitors.
Caption: Iadademstat's mechanism in AML.
Caption: Iadademstat's mechanism in solid tumors.
Caption: Workflow for evaluating LSD1 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the independent verification and cross-validation of iadademstat's mechanism of action.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of LSD1 inhibitors on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
LSD1 inhibitor (e.g., iadademstat)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the LSD1 inhibitor for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[9][10][11][12][13]
Western Blot for Histone Modifications
This protocol is used to detect changes in histone methylation levels following treatment with an LSD1 inhibitor.
Materials:
-
Treated and untreated cancer cells
-
Histone extraction buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for H3K4me2, H3K9me2, and total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Extract histones from treated and untreated cells.
-
Separate histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[14][15][16]
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol is used to identify the genome-wide localization of specific histone methylation marks.
Materials:
-
Treated and untreated cancer cells
-
Formaldehyde for cross-linking
-
Lysis and sonication buffers
-
Antibody specific for the histone modification of interest (e.g., H3K4me2)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer and reverse cross-linking solution
-
DNA purification kit
-
Reagents for next-generation sequencing library preparation
Procedure:
-
Cross-link proteins to DNA with formaldehyde in live cells.
-
Lyse the cells and shear the chromatin by sonication.
-
Immunoprecipitate the chromatin with an antibody specific to the histone modification of interest.
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Prepare a DNA library for next-generation sequencing.
-
Sequence the library and analyze the data to identify regions of histone modification enrichment.[17][18][19][20][21]
This guide provides a foundational understanding of iadademstat's mechanism of action and its performance relative to other LSD1 inhibitors. The detailed protocols and visual aids are intended to empower researchers to further investigate the therapeutic potential of this promising epigenetic drug.
References
- 1. Facebook [cancer.gov]
- 2. oryzon.com [oryzon.com]
- 3. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes | Aging [aging-us.com]
- 5. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biotech-spain.com [biotech-spain.com]
- 8. Frontiers | Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation [frontiersin.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. Western Analysis of Histone Modifications (Aspergillus nidulans) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cd-genomics.com [cd-genomics.com]
- 20. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
- 21. news-medical.net [news-medical.net]
ORY-1001 (Iadademstat): A Comparative Guide to a Key Epigenetic Modulator
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical-stage LSD1 inhibitor ORY-1001 (iadademstat) with other emerging alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to facilitate a comprehensive understanding of its performance and reproducibility.
ORY-1001 is a potent and selective, orally bioavailable small molecule that covalently inhibits Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme implicated in the pathogenesis of various cancers.[1][2] Its mechanism of action and clinical activity have been evaluated in numerous preclinical and clinical studies, positioning it as a significant therapeutic candidate, particularly in hematological malignancies and small cell lung cancer.
Comparative Performance of LSD1 Inhibitors
The landscape of LSD1 inhibitors is expanding, with several molecules in clinical development. A direct comparison of their biochemical potency reveals significant differences. A study characterizing various LSD1 inhibitors under the same experimental conditions highlighted iadademstat as one of the most potent clinical candidates.[3]
| Compound | Inhibition Type | IC50 (nM) | Key Clinical Indications |
| ORY-1001 (Iadademstat) | Covalent, Irreversible | 0.33 | Acute Myeloid Leukemia (AML), Small Cell Lung Cancer (SCLC) |
| Bomedemstat (IMG-7289) | Covalent, Irreversible | 57 | Myelofibrosis, Essential Thrombocythemia |
| GSK-2879552 | Covalent, Irreversible | 160 | AML, SCLC (Discontinued) |
| Pulrodemstat (CC-90011) | Non-covalent, Reversible | 0.66 | AML, SCLC |
| Seclidemstat (SP-2577) | Non-covalent, Reversible | 1300 | Ewing's Sarcoma, Myelodysplastic Syndrome (MDS) |
Table 1: Comparison of Biochemical Potency of Clinically Investigated LSD1 Inhibitors. Data sourced from a comprehensive in vitro characterization study to ensure comparability.[3]
Clinical Efficacy of ORY-1001 (Iadademstat)
Clinical trials have demonstrated the therapeutic potential of iadademstat in various cancer settings, both as a monotherapy and in combination with other agents.
Acute Myeloid Leukemia (AML)
A Phase I study in patients with relapsed/refractory AML showed that iadademstat was well-tolerated and exhibited signs of clinical and biological activity.[4][5][6] Reductions in blood and bone marrow blast percentages were observed, along with induction of blast cell differentiation.[6]
Subsequent clinical trials have explored iadademstat in combination therapies:
-
ALICE Study (Phase IIa): In combination with azacitidine for elderly, newly diagnosed AML patients, iadademstat demonstrated promising safety and efficacy.[7][8]
-
FRIDA Study (Phase Ib): This ongoing trial is evaluating iadademstat in combination with gilteritinib in patients with relapsed/refractory AML with FLT3 mutations.[7]
-
Investigator-Initiated Study (Phase Ib): A study is underway to assess iadademstat in combination with the standard-of-care (venetoclax plus azacitidine) in newly diagnosed AML.[7] Preliminary data from a similar trial presented at ASH-2025 showed a 100% overall response rate in the first 8 patients.[9]
Small Cell Lung Cancer (SCLC)
The CLEPSIDRA study (Phase IIa) evaluated iadademstat in combination with platinum-etoposide in patients with relapsed SCLC, indicating its potential in solid tumors.[7]
Mechanism of Action and Signaling Pathways
LSD1, the target of iadademstat, is a histone demethylase that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of target genes.[10][11] By inhibiting LSD1, iadademstat can reactivate silenced tumor suppressor genes and induce differentiation in cancer cells.
Disruption of the LSD1-GFI-1 Complex in AML
In acute myeloid leukemia, the interaction between LSD1 and the transcription factor GFI-1 (Growth Factor Independence-1) is crucial for maintaining the leukemic stem cell phenotype and blocking differentiation.[1][12] Iadademstat's covalent binding to the FAD cofactor in LSD1's catalytic center sterically hinders the interaction with GFI-1.[1] This disruption leads to the expression of myeloid differentiation genes.
Disruption of the LSD1-INSM1 Complex in SCLC
In a subset of small cell lung cancer tumors, the oncogenic program is driven by the interaction of LSD1 with the transcription factor INSM1.[1] This interaction represses the expression of NOTCH1 and HES1, leading to the upregulation of pro-tumorigenic factors ASCL1 and NEUROD1.[1] Iadademstat's inhibition of LSD1 disrupts the LSD1-INSM1 interaction, restoring the expression of NOTCH1 and HES1 and reducing the levels of ASCL1 and NEUROD1, which can result in tumor regression.[1]
Experimental Protocols
To ensure the reproducibility of research findings, detailed experimental methodologies are crucial. Below are summaries of key in vitro assays used to characterize LSD1 inhibitors.
LSD1 Enzymatic Activity Assay (HTRF)
This assay quantifies the enzymatic activity of LSD1 and the potency of inhibitors in a high-throughput format.
-
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is used to detect the product of the demethylation reaction. The assay measures the change in signal from a methylated substrate.
-
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Enzyme Incubation: In a 384-well plate, add recombinant human LSD1 enzyme.
-
Substrate Addition: Add a biotinylated histone H3 peptide substrate and the HTRF detection reagents.
-
Incubation: Incubate the plate at room temperature.
-
Signal Detection: Read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the HTRF ratio and plot the inhibitor concentration versus the percentage of inhibition to determine the IC50 value.[13]
-
Cell Proliferation Assay
This assay assesses the effect of the LSD1 inhibitor on the proliferation and viability of cancer cells.
-
Principle: Metabolically active cells reduce a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., THP-1 AML cells) in a 96-well plate.
-
Compound Treatment: Add serial dilutions of the LSD1 inhibitor to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the tetrazolium salt reagent (e.g., MTT or WST).
-
Incubation: Incubate to allow for formazan formation.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Determine the concentration of the inhibitor that causes 50% inhibition of cell growth (GI50).[13]
-
Western Blot for H3K4me2 Levels
This method confirms that the inhibitor engages LSD1 within the cell by measuring changes in the methylation status of its substrate, H3K4.
-
Principle: An increase in the cellular levels of dimethylated H3K4 (H3K4me2) indicates the inhibition of LSD1's demethylase activity.[2]
-
Protocol:
-
Cell Treatment and Lysis: Treat cells with the LSD1 inhibitor. Harvest the cells and extract total protein or histone proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against H3K4me2. Also, probe for total Histone H3 or a loading control.
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative increase in H3K4me2 levels upon inhibitor treatment.[13]
-
References
- 1. oryzon.com [oryzon.com]
- 2. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. cruk.manchester.ac.uk [cruk.manchester.ac.uk]
- 6. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oryzon.com [oryzon.com]
- 8. ORYZON Receives Approval To Start ALICE A Phase IIa Clinical Trial In AML With Iadademstat (ORY-1001) [clinicalleader.com]
- 9. biotech-spain.com [biotech-spain.com]
- 10. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of Gene Expression Changes Induced by LSD1 Inhibitors: INCB059872 vs. ORY-1001
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the gene expression changes induced by two prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors, INCB059872 and Iadademstat (ORY-1001). The focus is on their effects in the context of Acute Myeloid Leukemia (AML), a cancer type where these inhibitors have shown significant therapeutic promise by inducing differentiation of leukemic blasts.
Introduction to LSD1 Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator involved in maintaining the leukemic state by repressing genes associated with myeloid differentiation. LSD1 is a component of the CoREST repressor complex, which it recruits to chromatin through interaction with transcription factors like Growth Factor Independent 1 (GFI1) and GFI1B.[1][2][3] By removing methyl marks from histone H3 on lysines 4 and 9 (H3K4me1/2 and H3K9me1/2), LSD1 helps maintain a repressive chromatin state at genes that would otherwise drive hematopoietic cell differentiation.[4]
Inhibitors of LSD1, such as INCB059872 and ORY-1001, disrupt the function of the LSD1-CoREST complex. A key mechanism of action for these inhibitors is the disruption of the protein-protein interaction between LSD1 and GFI1/GFI1B.[1][5][6] This leads to the release of the CoREST complex from GFI1/GFI1B target genes, resulting in the derepression of a myeloid differentiation gene program.[1][7]
Comparative Gene Expression Analysis
Both INCB059872 and ORY-1001 have been shown to induce a gene expression signature consistent with myeloid differentiation in AML cell lines. The human monocytic leukemia cell line, THP-1, is a commonly used model to study the effects of these inhibitors.
| Feature | INCB059872 | Iadademstat (ORY-1001) |
| Cell Line | THP-1 (Human Acute Myeloid Leukemia) | THP-1 and other AML cell lines |
| Treatment Conditions | 25 nM for 24 hours | Sub-nanomolar concentrations, time-dependent |
| Reported Gene Expression Changes | Upregulation of 203 genes with a >1.5-fold increase in transcription.[7] | Induces a monocyte/macrophage differentiation gene signature.[5] |
| Key Upregulated Genes | CSF1R, CD86, and other genes involved in the hematopoietic cell lineage.[7] | Induces differentiation biomarkers.[5] A specific, publicly available list of differentially expressed genes from a comparable head-to-head study is not available. |
| Primary Mechanism | De-repression of GFI1/GFI1B-regulated genes.[7] | Induces differentiation, particularly in MLL-translocated AML, which is dependent on GFI1.[5] |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for both INCB059872 and ORY-1001 involves the disruption of the GFI1-LSD1 interaction, leading to the activation of myeloid differentiation genes.
References
- 1. LSD1 inhibitors disrupt the GFI1 transcription repressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CoREST in pieces: Dismantling the CoREST complex for cancer therapy and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting the GFI1/1B—CoREST Complex in Acute Myeloid Leukemia [frontiersin.org]
- 5. ascopubs.org [ascopubs.org]
- 6. HMG20B stabilizes association of LSD1 with GFI1 on chromatin to confer transcription repression and leukemia cell differentiation block - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating LSD1 as a Therapeutic Target: A Comparative Guide to Iadademstat and Other LSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of iadademstat (ORY-1001), a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), with other emerging LSD1 inhibitors in the therapeutic landscape. We present a detailed analysis of their mechanisms of action, preclinical efficacy, and clinical trial data, supported by experimental protocols and visual summaries of key biological pathways and workflows.
Introduction to LSD1 Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in regulating gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By removing these methyl marks, LSD1 can act as either a transcriptional repressor or co-activator, depending on its interacting protein partners. In numerous cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), LSD1 is overexpressed and contributes to the maintenance of a malignant phenotype by blocking cellular differentiation and promoting proliferation.[1][2] Iadademstat is a first-in-class oral, selective, and irreversible inhibitor of LSD1, showing promising anti-tumor activity in both preclinical and clinical settings.[3]
Mechanism of Action of Iadademstat
Iadademstat exerts its anti-tumor effects through a dual mechanism:
-
Catalytic Inhibition: Iadademstat covalently binds to the FAD cofactor of LSD1, irreversibly inhibiting its demethylase activity. This leads to an accumulation of H3K4me2 at the promoter regions of differentiation-associated genes, ultimately promoting the differentiation of cancer cells.
-
Disruption of Scaffolding Function: In AML, LSD1 acts as a scaffold for the GFI1/CoREST repressor complex, which is essential for maintaining the leukemic stem cell phenotype. Iadademstat's binding to LSD1 disrupts this interaction, leading to the derepression of myeloid differentiation genes.[4]
This dual activity makes iadademstat a potent inducer of differentiation and inhibitor of proliferation in various cancer models.
Preclinical Performance: Iadademstat vs. Other LSD1 Inhibitors
The following table summarizes the in vitro potency of iadademstat and other notable LSD1 inhibitors in various cancer cell lines.
| Compound | Target | Cell Line(s) | IC50/EC50 | Reference(s) |
| Iadademstat (ORY-1001) | LSD1 | Leukemia cells | EC50: 0.1 nM | [5] |
| THP-1 (AML) | IC50: > 50 μM | [5] | ||
| INCB059872 | LSD1 | SCLC cell lines | EC50: 47-377 nM | [6] |
| Bomedemstat (IMG-7289) | LSD1 | SET-2 (AML) | - | [2] |
| CC-90011 | LSD1 | Kasumi-1 (AML) | EC50: 2 nM | [7] |
| THP-1 (AML) | EC50: 7 nM (CD11b induction) | [7] |
In Vivo Efficacy
Iadademstat has demonstrated significant anti-tumor activity in various preclinical xenograft models.
| Compound | Cancer Model | Dosing | Key Findings | Reference(s) |
| Iadademstat | Rodent leukemia xenografts | - | Reduced tumor growth correlated with induction of differentiation biomarkers. | [3] |
| INCB059872 | NCI-H526 & NCI-H1417 (SCLC) xenografts | Oral, QD or QoD | Inhibited tumor growth. | [6] |
| MLL-AF9 murine leukemia model | Oral | Prolonged median survival, induced blast differentiation, and reduced blast colonies. | [2] | |
| CC-90011 | SCLC patient-derived xenografts (PDX) | - | Showed anti-tumor efficacy. | [8] |
Clinical Development and Efficacy
Iadademstat is currently being evaluated in multiple clinical trials for both hematological malignancies and solid tumors.
Acute Myeloid Leukemia (AML)
The Phase IIa ALICE trial (NCT02092214) evaluated iadademstat in combination with azacitidine in elderly, unfit patients with newly diagnosed AML.
| Trial | Treatment Arm | N | Objective Response Rate (ORR) | Complete Remission (CR/CRi) | Median Overall Survival (OS) | Reference(s) |
| ALICE (Phase IIa) | Iadademstat + Azacitidine | 27 (evaluable) | 81% | 64% | > 1 year (at RP2D) | [9][10] |
The ongoing Phase Ib FRIDA trial (NCT05546580) is investigating iadademstat in combination with gilteritinib in relapsed/refractory FLT3-mutant AML.
| Trial | Treatment Arm | N (evaluable) | Response Rate (CR+CRh+CRi) | Key Findings | Reference(s) |
| FRIDA (Phase Ib) | Iadademstat + Gilteritinib | 12 | 58% | 67% overall response rate in the expanded dose cohort. | [11] |
Small Cell Lung Cancer (SCLC)
Iadademstat is being investigated in combination with immune checkpoint inhibitors for extensive-stage SCLC in a Phase I/II trial (NCT03850067).[12][13]
Comparative Clinical Landscape of LSD1 Inhibitors
| Compound | Indication(s) | Latest Trial Phase | Key Findings | Reference(s) |
| Iadademstat | AML, SCLC | Phase II | High ORR in combination therapies for AML. | [10] |
| Bomedemstat | Myelofibrosis | Phase II | Improved symptom scores, bone marrow fibrosis, and spleen volume. | [14][15][16] |
| CC-90011 | Neuroendocrine Tumors, NHL | Phase I | Durable responses in neuroendocrine neoplasms and a complete response in a marginal zone lymphoma patient. | [17][18][19][20] |
| INCB059872 | Myeloid Malignancies | Phase I | - |
Alternative Therapeutic Strategies
Relapsed/Refractory AML
The treatment landscape for relapsed/refractory AML is challenging, with no universal standard of care. Options are often guided by patient fitness, prior therapies, and mutational status.[17][21][22]
-
Intensive Chemotherapy: For younger, fit patients, salvage chemotherapy regimens are often employed.
-
Targeted Therapies: Venetoclax (a BCL2 inhibitor) in combination with hypomethylating agents has shown significant efficacy.[19] Inhibitors of FLT3 (e.g., gilteritinib) and IDH1/2 are used for patients with respective mutations.
-
Allogeneic Stem Cell Transplantation: The only potentially curative option for eligible patients.[15]
Second-Line Small Cell Lung Cancer
Treatment options for SCLC that has progressed after first-line therapy are limited and offer modest benefits.
-
Chemotherapy: Topotecan is the FDA-approved standard of care for platinum-sensitive disease.[23][24] Other agents like lurbinectedin and irinotecan are also used.[25]
-
Immunotherapy: Immune checkpoint inhibitors have shown some activity, particularly in combination regimens.[14]
-
Antibody-Drug Conjugates (ADCs): Emerging ADCs targeting molecules like DLL3 are under investigation.[26]
Experimental Protocols
LSD1 Inhibition Assay (General Protocol)
This protocol describes a common fluorescence-based method for screening LSD1 inhibitors.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5).
-
Reconstitute human recombinant LSD1 enzyme, horseradish peroxidase (HRP), and a fluorometric substrate (e.g., ADHP) in assay buffer.
-
Prepare a peptide substrate corresponding to the N-terminal tail of histone H3.
-
Dissolve inhibitor compounds in an appropriate solvent (e.g., DMSO).
-
-
Assay Procedure (384-well plate format):
-
Add assay buffer, LSD1, HRP, and the fluorometric substrate to each well.
-
Add the inhibitor compound at various concentrations to the test wells and solvent control to the control wells.
-
Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the peptide substrate to all wells except the background controls.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.
-
Subtract the background fluorescence from all measurements.
-
Calculate the percentage of LSD1 activity for each inhibitor concentration relative to the solvent control.
-
Determine the IC50 value by plotting the percentage of activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Xenograft Tumor Model (General Protocol)
This protocol outlines a typical workflow for evaluating the efficacy of an LSD1 inhibitor in a subcutaneous xenograft model.
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., SCLC or AML cell lines) under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the LSD1 inhibitor (e.g., iadademstat) or vehicle control to the respective groups via the appropriate route (e.g., oral gavage) and schedule.
-
-
Efficacy and Toxicity Assessment:
-
Measure tumor volume and body weight at regular intervals throughout the study.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or gene expression analysis).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Analyze survival data using Kaplan-Meier curves and statistical tests.
-
Visualizing the Landscape of LSD1 Inhibition
LSD1 Signaling Pathway in Cancer
References
- 1. ashpublications.org [ashpublications.org]
- 2. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. oryzon.com [oryzon.com]
- 10. asebio.com [asebio.com]
- 11. oryzon.com [oryzon.com]
- 12. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 13. mskcc.org [mskcc.org]
- 14. onclive.com [onclive.com]
- 15. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. DSpace [repository.icr.ac.uk]
- 21. firstwordpharma.com [firstwordpharma.com]
- 22. youtube.com [youtube.com]
- 23. asebio.com [asebio.com]
- 24. ORYZON Shares Early FRIDA Trial Results on Iadademstat and Gilteritinib in FLT3-mut AML at EHA-2024 [synapse.patsnap.com]
- 25. Patients with Advanced Myelofibrosis Receiving Bomedemstat Exhibit Improved Clinical Outcomes Compared to JAK Inhibitors | Value-Based Cancer Care [valuebasedcancer.com]
- 26. Preliminary results from the FRIDA study: iadademstat and gilteritinib in FLT3-mutated R/R AML | VJHemOnc [vjhemonc.com]
Navigating the Therapeutic Window: A Comparative Safety Profile of LSD1 Inhibitors in Development
For Researchers, Scientists, and Drug Development Professionals
The reversible epigenetic regulation of gene expression by histone lysine-specific demethylase 1 (LSD1) has emerged as a promising therapeutic target in oncology. A growing number of small molecule inhibitors of LSD1 are progressing through preclinical and clinical development. While efficacy is a primary focus, a thorough understanding of the safety and tolerability of these agents is paramount for their successful clinical translation. This guide provides a comparative analysis of the safety profiles of various LSD1 inhibitors currently in development, supported by available clinical data and a general framework for preclinical safety assessment.
Quantitative Comparison of LSD1 Inhibitors
The following table summarizes the in vitro potency and selectivity of several key LSD1 inhibitors. Lower IC50 values indicate greater potency. Selectivity is a critical factor, as off-target inhibition, particularly of monoamine oxidases A and B (MAO-A and MAO-B), can contribute to undesirable side effects.
| Inhibitor (Company) | Target | IC50/Kipp | Selectivity vs. MAO-A | Selectivity vs. MAO-B | Mechanism of Action |
| Iadademstat (ORY-1001) (Oryzon Genomics) | LSD1 | 12-20 nM[1][2] | High | High | Irreversible, Covalent |
| Bomedemstat (IMG-7289) (Imago BioSciences) | LSD1 | 9.7 nM[3] | >2500-fold[3] | >2500-fold[3] | Irreversible, Covalent |
| GSK2879552 (GSK) | LSD1 | 1.7 µM (Kiapp)[1][4] | >1000-fold[1] | >1000-fold[1] | Irreversible, Covalent |
| INCB059872 (Incyte) | LSD1 | 47-377 nM (EC50)[5] | Selective | Selective | Irreversible, Covalent |
| Pulrodemstat (CC-90011) (Celgene/BMS) | LSD1 | 0.25 nM[6][7] | High | High | Reversible, Non-covalent |
| Seclidemstat (SP-2577) (Salarius Pharma) | LSD1 | 13 nM[8][9] | High | High | Reversible, Non-covalent |
| Tranylcypromine | LSD1 | ~2-20.7 µM[10] | Low (IC50: 2.3 µM)[10] | Low (IC50: 0.95 µM)[10] | Irreversible, Covalent |
| Phenelzine | LSD1 | 0.9 µM[11] | Low (IC50: 0.42 µM)[12] | Low (IC50: 0.83 µM)[12] | Irreversible, Covalent |
Clinical Safety Profiles: A Comparative Overview
The table below provides a summary of the most frequently reported treatment-related adverse events (AEs) from clinical trials of various LSD1 inhibitors. It is important to note that the patient populations, disease states, and treatment regimens (monotherapy vs. combination) vary across these studies, which can influence the observed safety profiles.
| Inhibitor | Indication(s) in Trials | Common (≥10%) Treatment-Related Adverse Events | Serious Adverse Events (SAEs) and Dose-Limiting Toxicities (DLTs) |
| Iadademstat (ORY-1001) | Acute Myeloid Leukemia (AML), Small Cell Lung Cancer (SCLC) | Myelosuppression (thrombocytopenia, neutropenia), infections, asthenia, mucositis, diarrhea, gastrointestinal symptoms, hemorrhagic manifestations, edema, skin rash, anorexia.[13][14] | Grade 3/4 thrombocytopenia and neutropenia. Fever of unknown origin.[13] |
| Bomedemstat (IMG-7289) | Myelofibrosis (MF), Essential Thrombocythemia (ET) | Dysgeusia (altered taste), constipation, thrombocytopenia, arthralgia, fatigue, contusion, diarrhea.[7] | Painful splenomegaly, headache, heart failure, rectal bleeding, vertigo, gastrointestinal hemorrhage, pyoderma gangrenosum, anemia, nausea, hematoma.[15][16] |
| GSK2879552 | AML, SCLC, Myelodysplastic Syndromes (MDS) | Thrombocytopenia, febrile neutropenia, nausea, hypokalemia, fatigue.[9] | Hemorrhage, Grade 3/4 thrombocytopenia, encephalopathy. Trial terminated due to unfavorable risk-benefit profile.[1][9] |
| INCB059872 | Myeloid Malignancies | Thrombocytopenia is a potential on-target toxicity.[17] | Limited publicly available data on specific AEs from clinical trials. |
| Pulrodemstat (CC-90011) | Advanced Solid Tumors, Non-Hodgkin Lymphoma (NHL) | Thrombocytopenia (most common, managed with dose modifications).[18][19][20] | Prolonged, durable responses observed with a favorable tolerability profile.[19][20] |
| Seclidemstat (SP-2577) | Ewing Sarcoma, Advanced Solid Tumors, MDS, CMML | Vomiting, abdominal pain, hypokalemia, hypotension, nausea, constipation, fatigue, myalgia.[8][21] | Grade 4 elevated lipase, pancreatitis, weight loss. A partial clinical hold was placed on a trial in MDS/CMML due to a serious and unexpected Grade 4 AE.[8][21] |
| Tranylcypromine | Major Depressive Disorder, Investigational in Oncology | Dry mouth, headache, diarrhea, insomnia, agitation, anxiety, nausea, sexual dysfunction, postural hypotension.[22] | Hypertensive crisis (with tyramine-rich foods), serotonin syndrome (with other serotonergic drugs), hepatotoxicity, seizures.[22] |
| Phenelzine | Depression, Investigational in Prostate Cancer | Dizziness, hypertension, edema.[3] | Grade 4 hypertension, Grade 3 syncope.[3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the process of safety evaluation, the following diagrams are provided.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. INCB059872 | LSD1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. selleckchem.com [selleckchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological Inhibition of LSD1 for Cancer Treatment [mdpi.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of ORY-1001 (Iadademstat): A Step-by-Step Guide for Laboratory Personnel
Ensuring the safe and compliant disposal of the selective LSD1 inhibitor ORY-1001 (Iadademstat) is critical for environmental protection and laboratory safety. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage ORY-1001 waste, from initial handling to final disposal, in accordance with established safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with ORY-1001. This compound is a potent pharmaceutical agent and requires careful handling to avoid exposure and environmental contamination.
Key Hazards:
-
Skin Sensitization: May cause an allergic skin reaction.[1]
-
Carcinogenicity: Suspected of causing cancer.[1]
-
Organ Toxicity: May cause damage to organs (Blood, Kidney) through prolonged or repeated exposure.[1]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]
Always work under a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.[1] In case of a spill, evacuate the area, cover drains, and collect the material using appropriate absorbent pads.[1] Avoid generating dust.[1]
Quantitative Hazard Classification
The following table summarizes the GHS hazard classifications for ORY-1001 as provided in the safety data sheet.
| Hazard Classification | Category | Hazard Statement |
| Skin Sensitisation | 1 | H317: May cause an allergic skin reaction.[1] |
| Carcinogenicity | 2 | H351: Suspected of causing cancer.[1] |
| Specific target organ toxicity - repeated exposure | 2 (Blood, Kidney) | H373: May cause damage to organs (Blood, Kidney) through prolonged or repeated exposure.[1] |
| Short-term (acute) aquatic hazard | 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
| Long-term (chronic) aquatic hazard | 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Step-by-Step Disposal Protocol
The proper disposal of ORY-1001 waste must adhere to both national and local regulations for hazardous chemical waste.
1. Waste Segregation and Collection:
- Do not mix ORY-1001 waste with other chemical waste streams.
- Collect all solid waste (e.g., contaminated gloves, weigh boats, pipette tips) and unused product in a designated, clearly labeled, and sealed container.
- Leave the original product in its container if possible.[1]
- For solutions containing ORY-1001, collect them in a compatible, sealed, and clearly labeled waste container.
2. Container Labeling:
- Label the waste container clearly with "Hazardous Waste," the chemical name "ORY-1001 (Iadademstat)," and the relevant hazard pictograms (e.g., health hazard, environmental hazard).
3. Storage of Waste:
- Store the sealed waste container in a designated hazardous waste accumulation area.
- This area should be secure, well-ventilated, and away from drains and sources of ignition.
4. Final Disposal:
- Dispose of the contents and container through an approved waste disposal plant. [1]
- Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.
- Provide the EHS department with the Safety Data Sheet (SDS) for ORY-1001.
Crucially, do not allow the product to enter drains or the environment. [1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of ORY-1001.
References
Essential Safety and Logistical Information for Handling ORY-1001(trans)
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, operational procedures, and disposal of ORY-1001(trans), a potent and selective covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1). Adherence to these protocols is critical to ensure personnel safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
Given that ORY-1001(trans), also known as Iadademstat, is a potent small molecule, a stringent PPE protocol is mandatory to prevent accidental exposure. The following table summarizes the required PPE for handling this compound, particularly in its powdered form or when preparing solutions.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact. The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes of liquids or contact with airborne particles. |
| Lab Coat | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Prevents contamination of personal clothing. A back-closing gown offers superior protection. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Essential when handling the powdered form of ORY-1001(trans) to prevent inhalation of fine particles. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects against spills and prevents the tracking of contaminants outside of the designated work area. |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of ORY-1001(trans) is essential for operational safety and regulatory compliance.
Receiving and Storage
-
Receiving: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store ORY-1001(trans) in a designated, clearly labeled, and ventilated cabinet for potent compounds at -20°C.[1]
Handling and Preparation of Solutions
-
Designated Area: All handling of powdered ORY-1001(trans) and preparation of solutions must be conducted in a certified chemical fume hood or a biological safety cabinet (BSC) to minimize inhalation exposure.
-
Weighing: Use a dedicated and calibrated analytical balance within the containment enclosure.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the powder to avoid aerosolization.
Spill Management
-
Immediate Action: In case of a spill, evacuate the immediate area and alert colleagues and the laboratory safety officer.
-
Cleanup: Spill cleanup should only be performed by trained personnel wearing the full PPE outlined above. Use a spill kit containing absorbent materials, and decontaminate the area with an appropriate solvent.
-
Waste: All materials used for spill cleanup must be disposed of as hazardous cytotoxic waste.
Disposal Plan
Proper disposal of ORY-1001(trans) and all contaminated materials is crucial to prevent environmental contamination and ensure safety.
| Waste Type | Container | Disposal Method |
| Unused Compound | Original vial or a clearly labeled, sealed waste container. | High-temperature incineration through a licensed hazardous waste disposal service. |
| Contaminated Labware (e.g., pipette tips, tubes) | Puncture-resistant, leak-proof sharps container labeled as "Cytotoxic Waste".[2] | High-temperature incineration.[3] |
| Contaminated PPE (gloves, gown, etc.) | Designated, sealed, and clearly labeled "Cytotoxic Waste" bags.[2] | High-temperature incineration.[3] |
| Liquid Waste (solutions containing ORY-1001) | Labeled, leak-proof, and chemically resistant waste container. | Collection by a licensed hazardous waste disposal service for high-temperature incineration.[3] |
Signaling Pathway of ORY-1001(trans)
ORY-1001(trans) is a covalent and highly selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[4] LSD1 is an epigenetic enzyme that plays a critical role in regulating gene expression by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, ORY-1001(trans) alters gene expression, leading to anti-tumor effects.
Caption: Mechanism of action of ORY-1001(trans) in inhibiting LSD1.
Experimental Protocols
The following are general protocols for key experiments involving ORY-1001(trans). These should be adapted based on specific cell lines and experimental goals.
Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the effect of ORY-1001(trans) on the viability of cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of ORY-1001(trans) in cell culture medium and treat the cells for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot for Histone Methylation
This protocol is for assessing the effect of ORY-1001(trans) on the levels of histone H3 lysine 4 dimethylation (H3K4me2).
-
Cell Treatment and Lysis: Treat cells with ORY-1001(trans) for the desired time, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against H3K4me2, followed by an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.
Caption: A typical workflow for evaluating ORY-1001(trans).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
